molecular formula C25H42N8O8 B15572480 Enterostatin (rat)

Enterostatin (rat)

Katalognummer: B15572480
Molekulargewicht: 582.6 g/mol
InChI-Schlüssel: KONFXBWESLMOCK-WSRJKRBPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

do not confuse with other enterostatin record

Eigenschaften

Molekularformel

C25H42N8O8

Molekulargewicht

582.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29)/t14-,15-,16-,17-,19-/m0/s1

InChI-Schlüssel

KONFXBWESLMOCK-WSRJKRBPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Function of Rat Enterostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has emerged as a key regulator of dietary fat intake and energy homeostasis in rats. This technical guide provides a comprehensive overview of the discovery, physiological functions, and underlying molecular mechanisms of rat enterostatin. We present detailed methodologies for the key experiments that have been instrumental in elucidating its role, including its isolation, quantification, and the assessment of its biological activities. Quantitative data from seminal studies are summarized in structured tables for comparative analysis. Furthermore, we provide visual representations of the signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and concise understanding of the complex processes involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of physiology, pharmacology, and drug development who are interested in the biology of enterostatin and its potential as a therapeutic target.

Discovery and Characterization of Rat Enterostatin

Enterostatin was first identified as the N-terminal pentapeptide released during the activation of pancreatic procolipase by trypsin in the small intestine.[1] This cleavage is essential for the subsequent action of colipase as a cofactor for pancreatic lipase (B570770) in the digestion of dietary fats.[2] The discovery that this peptide possesses biological activity, specifically the regulation of food intake, opened up a new area of research into the gut-brain axis and the control of macronutrient consumption.

Amino Acid Sequence

There has been some debate in the scientific literature regarding the exact amino acid sequence of rat enterostatin. Several sequences have been reported, including Val-Pro-Asp-Pro-Arg (VPDPR), Val-Pro-Gly-Pro-Arg (VPGPR), and Ala-Pro-Gly-Pro-Arg (APGPR).[3][4] The VPDPR sequence was initially identified as the activation peptide of rat procolipase.[1] Subsequent studies identified VPGPR and APGPR in the rat gut and pancreas.[3] It has been suggested that APGPR is the predominant form in rats.

Tissue Distribution

Enterostatin immunoreactivity is not confined to the pancreas and intestinal lumen. It has also been detected in endocrine cells within the gastric mucosa and the small intestine, suggesting a broader physiological role beyond the digestive process.[3][5] Furthermore, procolipase mRNA has been identified in the rat pancreas, stomach, and duodenum.[6]

Physiological Functions of Rat Enterostatin

The primary and most studied function of enterostatin is its selective inhibition of dietary fat intake. This effect has been observed in various experimental models following both peripheral and central administration.

Regulation of Fat Intake

Intracerebroventricular (ICV) and intravenous injections of enterostatin have been shown to significantly reduce the consumption of high-fat diets in rats, without affecting the intake of low-fat diets.[4][7] This selective anorectic effect suggests that enterostatin plays a crucial role in the specific regulation of fat appetite.

Table 1: Effect of Enterostatin Administration on Fat Intake in Rats

Administration RouteDoseRat StrainDietEffect on Fat IntakeReference
Intracerebroventricular200 ng (VPDPR)Sprague-DawleyHigh-fat vs. Low-fat choice45% decrease in high-fat intake[4]
Intracerebroventricular167 pmolSprague-DawleyHigh-fatSignificant reduction[7]
Intracerebroventricular333 pmolSprague-DawleyHigh-fatSignificant, dose-dependent reduction[7]
Intravenous38 nmol (VPGPR)Sprague-DawleyHigh-fatSignificant inhibition[8]
Intravenous8.3 nmolSprague-DawleyHigh-fatSuppression[7]
Intravenous16.7 nmolSprague-DawleyHigh-fatSuppression[7]
Chronic ICV InfusionNot specifiedOsborne-MendelHigh-fatAcutely lowered food intake[9]
Effects on Pancreatic Secretion

Enterostatin has been demonstrated to directly influence pancreatic endocrine function. In isolated perfused rat pancreas, enterostatin inhibits glucose-stimulated insulin (B600854) secretion without affecting glucagon (B607659) or somatostatin (B550006) release.[10]

Table 2: Effect of Enterostatin on Insulin Secretion in Isolated Perfused Rat Pancreas

StimulusEnterostatin ConcentrationInhibition of Insulin ResponseReference
9 mmol/l Glucose100 µmol/l70%[10]
0.1 mmol/l Tolbutamide100 µmol/l40%[10]
5 mmol/l Arginine100 µmol/l70%[10]

Mechanisms of Action

Enterostatin exerts its effects through a complex interplay of peripheral and central signaling pathways.

Peripheral Signaling

The peripheral effects of enterostatin on fat intake are believed to be mediated by vagal afferent pathways.[11] Upon its release in the gastrointestinal tract, enterostatin is thought to activate these neural pathways, which then transmit signals to the brain, particularly to hypothalamic centers involved in appetite regulation.

Peripheral_Enterostatin_Signaling Fat_Ingestion High-Fat Meal Ingestion Procolipase_Secretion Pancreatic & Gastric Procolipase Secretion Fat_Ingestion->Procolipase_Secretion Enterostatin_Release Enterostatin Release (Trypsin Cleavage) Procolipase_Secretion->Enterostatin_Release Vagal_Afferents Vagal Afferent Nerve Activation Enterostatin_Release->Vagal_Afferents NTS Nucleus of the Solitary Tract (NTS) Vagal_Afferents->NTS Hypothalamus Hypothalamic Centers (e.g., PVN, Arc) NTS->Hypothalamus Reduced_Fat_Intake Reduced Fat Intake Hypothalamus->Reduced_Fat_Intake

Peripheral enterostatin signaling pathway for fat intake regulation.
Central Signaling

Centrally, enterostatin acts on various brain regions to modulate food intake. The signaling cascade involves serotonergic, opioidergic, and melanocortin pathways.[11][12][13] The F1-ATPase β-subunit has been identified as a putative receptor for enterostatin in the brain.[14]

Central_Enterostatin_Signaling Enterostatin_Brain Enterostatin (in Brain) F1_ATPase F1-ATPase β-subunit (Receptor) Enterostatin_Brain->F1_ATPase Serotonergic_System Serotonergic System F1_ATPase->Serotonergic_System Opioidergic_System μ-Opioid Pathway (Inhibition) F1_ATPase->Opioidergic_System Melanocortin_System Melanocortin System (MC4R) F1_ATPase->Melanocortin_System Hypothalamic_Nuclei Hypothalamic Nuclei (Amygdala, PVN, Arc) Serotonergic_System->Hypothalamic_Nuclei Opioidergic_System->Hypothalamic_Nuclei Melanocortin_System->Hypothalamic_Nuclei Reduced_Fat_Intake Reduced Fat Intake Hypothalamic_Nuclei->Reduced_Fat_Intake Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure Coat Coat microtiter plate with anti-enterostatin antibody Wash1 Wash plate Coat->Wash1 Block Block non-specific sites Wash1->Block Wash2 Wash plate Block->Wash2 Add_Sample Add standards or samples and biotinylated enterostatin Wash2->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash3 Wash plate Incubate1->Wash3 Add_HRP Add Streptavidin-HRP Wash3->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash4 Wash plate Incubate2->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Incubate3 Incubate in dark Add_Substrate->Incubate3 Add_Stop Add stop solution Incubate3->Add_Stop Read Read absorbance at 450 nm Add_Stop->Read

References

The Physiological Role of Enterostatin in Rat Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has emerged as a significant regulator of fat intake and energy balance in rodent models. This technical guide provides an in-depth overview of the physiological role of enterostatin in rat metabolism, with a focus on its effects on food intake, energy expenditure, and insulin (B600854) secretion. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate further research and drug development in the field of obesity and metabolic disorders.

Introduction

Enterostatin is a pentapeptide produced during the digestion of dietary fat through the cleavage of pancreatic procolipase.[1][2] Its primary recognized function is the selective reduction of fat intake.[1][2][3] This anorexigenic effect has been observed in multiple species following both peripheral and central administration.[1][3][4] Beyond its role in appetite regulation, enterostatin exerts a range of metabolic effects, including influencing energy expenditure and insulin secretion, making it a molecule of significant interest in metabolic research.[2][5][6] This document synthesizes the current understanding of enterostatin's physiological actions in rats, providing key data and methodologies for researchers.

Effects on Food Intake and Body Weight

Chronic administration of enterostatin has been shown to reduce not only fat intake but also overall body weight and body fat in rats.[2][4] The effect on body weight is reported to be greater than what can be attributed to the reduction in food intake alone, suggesting an additional role in energy metabolism.[4][5]

Quantitative Data on Food Intake

The following table summarizes the observed effects of enterostatin on food intake in rats under various experimental conditions.

Administration RouteDoseRat StrainDietObserved Effect on Food IntakeReference
Intraperitoneal (i.p.)Not specifiedOsborne-MendelHigh-fatReduction in food intake; no effect on carbohydrate or amino acid intake.[3]
Intravenous (i.v.)38 nmolSprague-DawleyHigh-fatSignificant inhibition of high-fat food intake.[7][8]
Intracerebroventricular (i.c.v.)Increasing dosesNot specifiedNot specifiedProgressively less food eaten as the dose was increased.[1]
i.c.v.200 ngSprague-DawleyHigh-fat vs. Low-fat choiceSelectively decreased intake of the high-fat diet by 45%.[9][10]
Third Ventricle InjectionLow dosesNot specifiedNot specifiedReduced food intake.[11]
Near-celiac arterial injection0.05–13.5 nmolSprague-DawleyHigh-fatImmediate, dose-dependent inhibition of food intake.[12]
Carotid arterial injectionNot specifiedSprague-DawleyHigh-fatImmediate, dose-related, and long-lasting inhibition of food intake.[12]

Impact on Energy Metabolism

Enterostatin influences energy expenditure and substrate utilization, contributing to its effects on body weight.[4][5]

Quantitative Data on Energy Metabolism

The table below presents quantitative data on the effects of enterostatin on energy expenditure and respiratory quotient (RQ) in rats.

Administration RouteDoseRat StrainDietEffect on Energy ExpenditureEffect on Respiratory Quotient (RQ)Reference
Intraperitoneal (i.p.)100 nmolSprague-DawleyHigh-fatIncreased by 44%.Reduced (0.81 ± 0.02 vs. 0.76 ± 0.01).[4][5]
Intracerebroventricular (i.c.v.)1 nmolSprague-DawleyHigh-fatIncreased.No effect.[4][5]
Paraventricular Nucleus (PVN)0.1 nmolSprague-DawleyHigh-fatIncreased metabolic rate.Prevented the increase observed in controls.[4][5]
Amygdala0.01 nmolSprague-DawleyHigh-fatNo alteration.No alteration.[4][5]

Role in Insulin Secretion

Enterostatin has been demonstrated to directly inhibit insulin secretion from pancreatic beta-cells, suggesting a role in the enteroinsular axis as a potential anti-incretin agent.[6][13] This inhibitory effect may be crucial in preventing hyperinsulinemia and subsequent insulin resistance, conditions often linked to obesity and type II diabetes.[9][14]

Quantitative Data on Insulin Secretion

The following table details the inhibitory effects of enterostatin on insulin secretion in isolated rat pancreatic islets and the perfused rat pancreas.

Experimental ModelEnterostatin ConcentrationStimulusObserved Inhibition of Insulin SecretionReference
Isolated Perfused Rat Pancreas100 nmol/l9 mmol/l glucose70%[6][13]
Isolated Perfused Rat Pancreas100 nmol/l0.1 mmol/l tolbutamide40%[6][13]
Isolated Perfused Rat Pancreas100 nmol/l5 mmol/l arginine70%[6][13]
Isolated Rat Islets1.6 x 10⁻⁴ MNot specified55.3%[9]
Isolated Perifused Rat Islets200 nM, 2, 20, 40 µM16.67 mM glucoseSignificant inhibition, particularly of the second phase.[14]

Signaling Pathways and Mechanisms of Action

The physiological effects of enterostatin are mediated through both central and peripheral signaling pathways.

Peripheral Signaling

The peripheral effects of enterostatin, originating in the gastrointestinal tract, are mediated through the afferent vagus nerve to hypothalamic centers.[2][4] This pathway is crucial for the initial satiety signal following fat ingestion. The presence of CCK A receptors is necessary for enterostatin's action.[1]

Caption: Peripheral enterostatin signaling pathway.

Central Signaling

Centrally, enterostatin acts on several brain regions, including the hypothalamus (specifically the paraventricular nucleus), the amygdala, and the nucleus of the solitary tract.[3][4] The central signaling cascade involves serotonergic and opioidergic components.[2] Enterostatin has been shown to activate AMP-activated protein kinase (AMPK), which in turn increases fatty acid β-oxidation.[4][5] Furthermore, it can stimulate c-fos expression in the nucleus of the solitary tract, amygdala, and supraoptic nucleus.[3]

Central_Enterostatin_Signaling cluster_brain Central Nervous System Enterostatin (Central) Enterostatin (Central) Hypothalamus (PVN) Hypothalamus (PVN) Enterostatin (Central)->Hypothalamus (PVN) Amygdala Amygdala Enterostatin (Central)->Amygdala AMPK Activation AMPK Activation Enterostatin (Central)->AMPK Activation Serotonergic System Serotonergic System Hypothalamus (PVN)->Serotonergic System Opioidergic System Opioidergic System Hypothalamus (PVN)->Opioidergic System Reduced Fat Intake Reduced Fat Intake Hypothalamus (PVN)->Reduced Fat Intake Amygdala->Reduced Fat Intake Fatty Acid Oxidation Fatty Acid Oxidation AMPK Activation->Fatty Acid Oxidation

Caption: Central enterostatin signaling pathways.

Molecular Mechanisms of Insulin Secretion Inhibition

Enterostatin's inhibitory effect on insulin secretion is thought to be mediated through the downregulation of Dynamin2, a protein involved in vesicle trafficking, in pancreatic beta-cells.[15]

Insulin_Secretion_Inhibition Enterostatin Enterostatin F1-ATPase beta subunit (Receptor) F1-ATPase beta subunit (Receptor) Enterostatin->F1-ATPase beta subunit (Receptor) Binds to Dynamin2 Downregulation Dynamin2 Downregulation F1-ATPase beta subunit (Receptor)->Dynamin2 Downregulation Inhibition of Vesicle Trafficking Inhibition of Vesicle Trafficking Dynamin2 Downregulation->Inhibition of Vesicle Trafficking Inhibited Insulin Secretion Inhibited Insulin Secretion Inhibition of Vesicle Trafficking->Inhibited Insulin Secretion

Caption: Enterostatin's mechanism of insulin secretion inhibition.

Detailed Experimental Protocols

Animal Models
  • Species: Rat

  • Strains: Sprague-Dawley, Osborne-Mendel, Wistar have been commonly used.[3][5][6][16]

  • Housing: Maintained at optimal temperature with a 12-hour light/dark cycle and relative humidity of 30–70%.[16]

  • Diet: For studies on fat intake, rats are often adapted to a high-fat diet.[3][5] Standard pelleted rodent feed is used for control groups.[16]

Administration of Enterostatin
  • Intraperitoneal (i.p.) Injection: Enterostatin is dissolved in a saline vehicle and injected into the peritoneal cavity.[3][5]

  • Intracerebroventricular (i.c.v.) Injection: Rats are surgically implanted with a cannula into a lateral cerebral ventricle or the third ventricle.[5][11] Enterostatin is then infused directly into the brain.

  • Targeted Brain Region Injection: Cannulas can be implanted into specific brain regions such as the paraventricular nucleus (PVN) or the amygdala for targeted administration.[4][5]

  • Intravenous (i.v.) Injection: Enterostatin is injected directly into a vein, often to study its systemic effects.[7][8]

  • Arterial Injection: To differentiate peripheral and central sites of action, injections can be made into the carotid artery (for central effects) or near the celiac artery (for gastrointestinal effects).[12]

Measurement of Metabolic Parameters
  • Food Intake: Measured by providing pre-weighed amounts of specific diets (e.g., high-fat, low-fat) and weighing the remaining food at set intervals.[10]

  • Energy Expenditure and Respiratory Quotient (RQ): Determined by indirect calorimetry.[4][5] Rats are placed in metabolic cages where oxygen consumption and carbon dioxide production are monitored.

  • Insulin Secretion:

    • Isolated Perfused Pancreas: The pancreas is surgically isolated and perfused with a buffer containing glucose and other secretagogues, with or without enterostatin. The effluent is collected to measure insulin concentrations.[6][13]

    • Isolated Pancreatic Islets: Islets are isolated from the pancreas and perifused in chambers with varying concentrations of glucose and enterostatin. The perifusate is collected to measure insulin levels.[9][14]

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_meas Measurement Rat Model Selection & Acclimatization Rat Model Selection & Acclimatization Dietary Adaptation (e.g., High-Fat Diet) Dietary Adaptation (e.g., High-Fat Diet) Rat Model Selection & Acclimatization->Dietary Adaptation (e.g., High-Fat Diet) Surgical Implantation (if needed, e.g., i.c.v. cannula) Surgical Implantation (if needed, e.g., i.c.v. cannula) Dietary Adaptation (e.g., High-Fat Diet)->Surgical Implantation (if needed, e.g., i.c.v. cannula) Enterostatin Administration (i.p., i.c.v., etc.) Enterostatin Administration (i.p., i.c.v., etc.) Surgical Implantation (if needed, e.g., i.c.v. cannula)->Enterostatin Administration (i.p., i.c.v., etc.) Control Group (Saline Injection) Control Group (Saline Injection) Surgical Implantation (if needed, e.g., i.c.v. cannula)->Control Group (Saline Injection) Food Intake Monitoring Food Intake Monitoring Enterostatin Administration (i.p., i.c.v., etc.)->Food Intake Monitoring Indirect Calorimetry (Energy Expenditure, RQ) Indirect Calorimetry (Energy Expenditure, RQ) Enterostatin Administration (i.p., i.c.v., etc.)->Indirect Calorimetry (Energy Expenditure, RQ) Pancreas/Islet Isolation & Perfusion Pancreas/Islet Isolation & Perfusion Enterostatin Administration (i.p., i.c.v., etc.)->Pancreas/Islet Isolation & Perfusion Hormone Assays (Insulin) Hormone Assays (Insulin) Pancreas/Islet Isolation & Perfusion->Hormone Assays (Insulin)

Caption: General experimental workflow for studying enterostatin's effects.

Conclusion and Future Directions

Enterostatin plays a multifaceted role in the regulation of metabolism in rats, primarily by selectively reducing fat intake and influencing energy expenditure and insulin secretion. Its dual action through both peripheral and central pathways highlights its potential as a therapeutic target for obesity and related metabolic disorders. Future research should focus on further elucidating the downstream molecular targets of enterostatin signaling, exploring potential resistance mechanisms in obese models, and translating these findings from rodent models to human physiology. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for such future investigations.

References

Enterostatin Signaling in the Rat Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the proenzyme procolipase in the gastrointestinal tract, plays a significant role in the regulation of food intake, with a particular selectivity for dietary fat.[1][2] Its actions are mediated through a complex interplay of peripheral and central signaling pathways. This technical guide provides an in-depth overview of the core signaling mechanisms of enterostatin within the rat brain, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the described pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development.

Core Signaling Pathways

Enterostatin exerts its effects in the rat brain through multiple interconnected signaling pathways, primarily involving the serotonergic and opioidergic systems.[2] There is also evidence for the involvement of the F1F0-ATPase enzyme complex and a necessary role for cholecystokinin (B1591339) (CCK) A receptors.

Central Receptors and Binding Affinity

Binding studies using crude brain membranes from rats have identified at least two distinct binding sites for enterostatin, suggesting the presence of different receptor subtypes. These include a high-affinity binding site and a low-affinity binding site.[3] This dual-receptor system may explain the dose-dependent effects of enterostatin, where it can both inhibit and, at higher doses, potentially stimulate fat intake.[3]

Serotonergic and Dopaminergic Pathways

Enterostatin administration in the rat brain has been shown to modulate the activity of key neurotransmitter systems involved in satiety and reward. Specifically, it has been demonstrated to increase the extracellular levels of both serotonin (B10506) and dopamine (B1211576) in the lateral hypothalamic area (LHA).[4] This suggests that enterostatin's regulation of fat intake is at least partially mediated through the enhancement of serotonergic and dopaminergic satiety mechanisms.[4] Furthermore, studies using striatal slices from rats have indicated that enterostatin can enhance the release of dopamine, an effect that is blocked by the dopamine reuptake inhibitor nomifensine.[5] This points to a potential mechanism where enterostatin inhibits dopamine reuptake, thereby increasing its synaptic availability.[5]

Opioidergic Pathway

The mechanism of action for enterostatin also involves the inhibition of a mu-opioid-mediated pathway.[6][7] This has been demonstrated through binding studies on crude brain membranes.[6][7] The mu-opioid system is known to be involved in the rewarding aspects of food intake, particularly palatable, high-fat foods. By inhibiting this pathway, enterostatin may reduce the reinforcing properties of dietary fat, thus leading to a decrease in its consumption.

F1F0-ATPase Involvement

Another identified target for enterostatin is the beta-subunit of the F1F0-ATPase.[6][7] Binding of enterostatin to this enzyme complex has been demonstrated and can be partially displaced by beta-casomorphin, a peptide that stimulates fat intake and acts as a competitive antagonist to enterostatin.[6][7] This suggests a novel signaling mechanism where enterostatin may influence cellular energy metabolism as part of its effect on food intake.

Role of CCK A Receptors

The signaling of enterostatin is dependent on the presence of cholecystokinin (CCK) A receptors.[7] Studies in OLETF rats, which lack CCK-A receptors, have shown that these animals are unresponsive to the effects of enterostatin, indicating that CCK-A receptors are a critical component of the enterostatin signaling cascade.[7]

Quantitative Data

The following tables summarize the key quantitative data related to enterostatin's effects in the rat brain.

ParameterValueBrain Region/PreparationReference
Binding Affinity (Kd)
High-Affinity Site0.5 nMCrude brain membranes[3]
Low-Affinity Site170 nMCrude brain membranes[3]
Neurotransmitter Release
SerotoninSignificant elevationLateral Hypothalamic Area (LHA)[4]
DopamineSmaller but significant increaseLateral Hypothalamic Area (LHA)[4]
Inhibition of Fat Intake
Intracerebroventricular (ICV) Injection (200 ng)45% decrease in high-fat diet intakeSprague-Dawley rats[1]
Intravenous (IV) Injection (38 nmol)Significant inhibition of high-fat food intakeSprague-Dawley rats[3]
Intravenous (IV) Injection (76 nmol)Loss of inhibitory effectSprague-Dawley rats[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of enterostatin signaling in the rat brain are provided below.

Receptor Binding Assays

These assays are crucial for determining the binding characteristics of enterostatin to its receptors in the brain.

  • Preparation of Crude Brain Membranes:

    • Rat brains are rapidly dissected and homogenized in a cold buffer solution (e.g., Tris-HCl).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a radiolabeled form of enterostatin (e.g., [3H]enterostatin).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled enterostatin.

    • After incubation to allow for binding to reach equilibrium, the membranes are rapidly filtered and washed to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Binding affinity (Kd) and receptor density (Bmax) are determined by analyzing the binding data using Scatchard analysis or non-linear regression.

In-Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving rats.

  • Surgical Implantation of Microdialysis Probe:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is stereotaxically implanted into the target brain region (e.g., lateral hypothalamic area).

    • The cannula is secured to the skull with dental cement.

    • Rats are allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

    • Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

    • Dialysate samples are collected at regular intervals.

  • Neurotransmitter Analysis:

    • The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of serotonin, dopamine, and their metabolites.

Intracerebroventricular (ICV) Injections

ICV injections are used to directly administer enterostatin into the cerebral ventricles, allowing it to bypass the blood-brain barrier and act directly on central targets.

  • Cannula Implantation:

    • Similar to the microdialysis procedure, a guide cannula is stereotaxically implanted into a lateral ventricle of the rat brain.

  • Injection Procedure:

    • On the day of the experiment, an injection cannula connected to a microsyringe is inserted into the guide cannula.

    • A small volume of enterostatin solution (or vehicle control) is slowly infused into the ventricle.

    • The injection cannula is left in place for a short period to allow for diffusion before being withdrawn.

    • Behavioral effects, such as food intake, are then monitored.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Enterostatin_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_brain Rat Brain cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_effects Downstream Effects Procolipase Procolipase Enterostatin_GUT Enterostatin Procolipase->Enterostatin_GUT Digestion Enterostatin_BRAIN Enterostatin Enterostatin_GUT->Enterostatin_BRAIN Circulation High_Affinity High-Affinity Receptor Enterostatin_BRAIN->High_Affinity Low_Affinity Low-Affinity Receptor Enterostatin_BRAIN->Low_Affinity CCKA_Receptor CCK A Receptor Enterostatin_BRAIN->CCKA_Receptor Requires Serotonergic Serotonergic System High_Affinity->Serotonergic ↑ Serotonin Dopaminergic Dopaminergic System High_Affinity->Dopaminergic ↑ Dopamine Opioidergic μ-Opioid System High_Affinity->Opioidergic Inhibits F1F0_ATPase F1F0-ATPase High_Affinity->F1F0_ATPase Binds to β-subunit Fat_Intake ↓ Fat Intake Serotonergic->Fat_Intake Dopaminergic->Fat_Intake Opioidergic->Fat_Intake F1F0_ATPase->Fat_Intake

Caption: Overview of Enterostatin Signaling in the Rat Brain.

Experimental_Workflow cluster_invivo In-Vivo Experiments cluster_icv ICV Injection cluster_microdialysis Microdialysis cluster_invitro In-Vitro Experiments Cannula_Implantation_ICV Cannula Implantation (Lateral Ventricle) Enterostatin_Injection Enterostatin/Vehicle Injection Cannula_Implantation_ICV->Enterostatin_Injection Behavioral_Monitoring Monitor Food Intake Enterostatin_Injection->Behavioral_Monitoring Cannula_Implantation_MD Cannula Implantation (e.g., LHA) Probe_Insertion Microdialysis Probe Insertion & Perfusion Cannula_Implantation_MD->Probe_Insertion Sample_Collection Dialysate Collection Probe_Insertion->Sample_Collection HPLC_Analysis HPLC Analysis of Neurotransmitters Sample_Collection->HPLC_Analysis Brain_Homogenization Brain Homogenization Membrane_Prep Crude Membrane Preparation Brain_Homogenization->Membrane_Prep Radioligand_Binding Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Data_Analysis Scatchard/Non-linear Regression Analysis Radioligand_Binding->Data_Analysis

Caption: Key Experimental Workflows for Studying Enterostatin.

References

An In-depth Technical Guide to the Identification of Enterostatin Receptors in Rat Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has emerged as a significant regulator of fat intake, making its receptors a promising target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the methodologies used to identify and characterize enterostatin receptors in rat tissues, with a focus on the brain and peripheral sites. The document details experimental protocols, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows. In rats, several isoforms of enterostatin have been identified, including Val-Pro-Asp-Pro-Arg (VPDPR), Ala-Pro-Gly-Pro-Arg (APGPR), and Val-Pro-Gly-Pro-Arg (VPGPR), with APGPR being the predominant form found in the pancreas. Enterostatin and its precursor, procolipase, have been localized in the intestine, gastric mucosa, pancreas, and various regions of the brain, including the amygdala, hypothalamus, and cortex.

Quantitative Data on Enterostatin Binding in Rat Tissues

Binding studies have primarily focused on the rat brain, revealing the presence of at least two distinct enterostatin binding sites. The quantitative data from these studies are summarized below. While enterostatin and its precursor are present in peripheral tissues such as the gastric mucosa and intestine, detailed quantitative binding data for these tissues are not as readily available in the current literature.

TissueRadioligandBinding SiteDissociation Constant (Kd)Receptor Density (Bmax)Reference
Brain (Crude Membranes) Tritiated EnterostatinHigh-Affinity0.5 nMNot Reported[1]
Low-Affinity170 nMNot Reported[1]
Liver & Amygdala (Plasma & Mitochondrial Membranes) Immobilized EnterostatinF1-ATPase β-subunit150 nMNot Applicable[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of enterostatin receptors in rat tissues.

Preparation of Crude Tissue Membranes

This protocol is essential for preparing tissue homogenates suitable for radioligand binding assays.

Materials:

  • Rat tissues (e.g., whole brain, cerebral cortex, hypothalamus, gastric mucosa, intestine)

  • Ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4)

  • Protease inhibitor cocktail

  • Centrifuge

  • Homogenizer (e.g., Potter-Elvehjem)

  • Bradford assay kit for protein quantification

Procedure:

  • Excise rat tissues of interest and immediately place them in ice-cold homogenization buffer.

  • Add protease inhibitor cocktail to the buffer to prevent protein degradation.

  • Homogenize the tissue using a homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge it at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

  • Repeat the centrifugation and resuspension steps to wash the membranes.

  • After the final wash, resuspend the pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot the membrane suspension and store at -80°C until use.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (Kd) and density (Bmax) of receptors.

Objective: To determine the Kd and Bmax of enterostatin receptors.

Materials:

  • Prepared tissue membranes

  • Radiolabeled enterostatin (e.g., [³H]-Enterostatin)

  • Unlabeled enterostatin

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the radiolabeled enterostatin in the assay buffer.

  • For each concentration of radioligand, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.

  • To the non-specific binding tubes, add a high concentration of unlabeled enterostatin (e.g., 10 µM) to saturate the specific binding sites.

  • Add the tissue membrane preparation (typically 50-100 µg of protein) to each tube.

  • Add the various concentrations of radiolabeled enterostatin to the respective tubes.

  • Incubate the tubes at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the concentration of the radioligand and use non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.

Objective: To determine the affinity of unlabeled compounds (competitors) for the enterostatin receptor.

Procedure:

  • Prepare a fixed concentration of radiolabeled enterostatin (typically at or below its Kd value).

  • Prepare a series of dilutions of the unlabeled competitor compound.

  • Set up tubes for total binding (no competitor), non-specific binding (with a high concentration of unlabeled enterostatin), and for each concentration of the competitor.

  • Add the tissue membrane preparation and the fixed concentration of radiolabeled enterostatin to all tubes.

  • Add the different concentrations of the competitor to the respective tubes.

  • Follow the incubation, filtration, and quantification steps as described in the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to obtain an inhibition curve. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Autoradiographic Localization of Enterostatin Binding Sites

This technique allows for the visualization of the anatomical distribution of enterostatin receptors in tissue sections.

Materials:

  • Fresh frozen rat tissues (e.g., brain)

  • Cryostat

  • Microscope slides

  • Radiolabeled enterostatin

  • Unlabeled enterostatin

  • Incubation and wash buffers

  • Autoradiography film or phosphor imaging screens

  • Image analysis software

Procedure:

  • Section the frozen tissue at a thickness of 10-20 µm using a cryostat and thaw-mount the sections onto microscope slides.

  • Pre-incubate the slides in buffer to remove endogenous ligands.

  • Incubate the slides with a solution containing radiolabeled enterostatin. For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled enterostatin.

  • After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

  • Dry the slides and expose them to autoradiography film or a phosphor imaging screen.

  • Develop the film or scan the screen to visualize the distribution of radioactivity.

  • Analyze the images using densitometry to quantify the receptor density in different anatomical regions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways of enterostatin and the workflows of the experimental protocols described.

Enterostatin_Signaling_Pathway cluster_peripheral Peripheral Pathway cluster_central Central Pathway cluster_cellular Cellular Mechanisms Enterostatin_P Enterostatin (Peripheral) Vagal_Afferents Afferent Vagal Signaling Enterostatin_P->Vagal_Afferents Enterostatin_C Enterostatin (Central) Hypothalamus_P Hypothalamic Centers Vagal_Afferents->Hypothalamus_P Amygdala Amygdala Enterostatin_C->Amygdala Arcuate_Nucleus Arcuate Nucleus Enterostatin_C->Arcuate_Nucleus VMH_LH Ventromedial & Lateral Hypothalamus Enterostatin_C->VMH_LH F1_ATPase F1-ATPase β-subunit Enterostatin_C->F1_ATPase Dynamin2 Dynamin2 Down-regulation Enterostatin_C->Dynamin2 Serotonergic Serotonergic System (5-HT1B) Amygdala->Serotonergic Opioidergic Opioidergic System Amygdala->Opioidergic CCKA CCK-A Receptors Amygdala->CCKA Arcuate_Nucleus->Serotonergic Arcuate_Nucleus->Opioidergic Arcuate_Nucleus->CCKA VMH_LH->Serotonergic VMH_LH->Opioidergic VMH_LH->CCKA pERK_MAPK pERK/MAPK Signaling F1_ATPase->pERK_MAPK

Figure 1: Enterostatin Signaling Pathways

Radioligand_Binding_Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Tissue Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (40,000 x g) Supernatant1->Centrifugation2 Membrane_Pellet Resuspend Membrane Pellet Centrifugation2->Membrane_Pellet Quantification Protein Quantification Membrane_Pellet->Quantification Incubation Incubation with Radioligand +/- Competitor Quantification->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Specific_Binding Calculate Specific Binding Scintillation->Specific_Binding Plotting Generate Saturation/Inhibition Curve Specific_Binding->Plotting Analysis Determine Kd, Bmax, Ki Plotting->Analysis

Figure 2: Radioligand Binding Assay Workflow

Autoradiography_Workflow Sectioning Cryostat Sectioning of Frozen Tissue Mounting Thaw-Mounting on Slides Sectioning->Mounting Preincubation Pre-incubation to Remove Endogenous Ligands Mounting->Preincubation Incubation Incubation with Radiolabeled Enterostatin Preincubation->Incubation Washing Washing to Remove Unbound Ligand Incubation->Washing Drying Drying of Slides Washing->Drying Exposure Exposure to Film or Phosphor Screen Drying->Exposure Development Film Development or Screen Scanning Exposure->Development Analysis Image Densitometry and Analysis Development->Analysis

Figure 3: Autoradiography Experimental Workflow

Conclusion

The identification and characterization of enterostatin receptors in rat tissues are crucial for understanding the physiological roles of this peptide and for the development of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to investigate enterostatin-receptor interactions. While significant progress has been made in characterizing enterostatin binding sites in the rat brain, further research is needed to fully elucidate the nature and distribution of these receptors in peripheral tissues. The experimental protocols and data presented herein serve as a valuable resource for scientists and drug development professionals working in the field of metabolic diseases.

References

The Role of Enterostatin in the Regulation of Appetite and Fat Intake in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enterostatin is a pentapeptide that plays a crucial role as a physiological regulator of fat intake.[1][2][3] It is generated in the gastrointestinal tract during the digestion of dietary fat through the cleavage of its precursor, pancreatic procolipase, by trypsin.[1][2] The remaining colipase acts as an essential cofactor for pancreatic lipase.[1][2] Enterostatin has been shown to selectively reduce the consumption of high-fat diets when administered both peripherally and centrally in rats, suggesting it functions as a satiety signal specifically for fat.[2][4][5] The amino acid sequence of enterostatin is conserved across several species, with rodents possessing sequences such as Val-Pro-Asp-Pro-Arg (VPDPR), Val-Pro-Gly-Pro-Arg (VPGPR), and Ala-Pro-Gly-Pro-Arg (APGPR).[5][6] This document provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways associated with enterostatin's anorexigenic effects on fat intake in rats.

Quantitative Data on Enterostatin's Effects

The anorectic effects of enterostatin have been quantified in numerous studies. The peptide's efficacy is dependent on the route of administration, the dose, the dietary context, and the genetic strain of the rat.

Table 1: Effects of Central Administration of Enterostatin on Fat Intake
Rat StrainAdministration RouteDoseDietary ConditionKey FindingReference
Sprague-DawleyIntracerebroventricular (ICV)200 ngChoice of high-fat (32.8% energy) vs. low-fat (14.1% energy) diet after 18h fastSelectively decreased high-fat diet intake by 45% (p < 0.005); no effect on low-fat diet intake.[2]
Sprague-DawleyThird Ventricle InjectionLow dosesNot specifiedReduced overall food intake. High doses were ineffective.[7]
Sprague-DawleyIntracerebroventricular (ICV)Not specifiedHigh-fat dietInhibited the stimulatory effect of beta-casomorphin (B10794742) on high-fat food intake.[8]
Not specifiedAmygdala InjectionNot specifiedNot specifiedMore pronounced anorexigenic effect compared to paraventricular nucleus (PVN) injection.[4]
Table 2: Effects of Peripheral Administration of Enterostatin on Fat Intake
Rat StrainAdministration RouteDoseDietary ConditionKey FindingReference
Osborne-Mendel (fat-sensitive)Intraperitoneal (IP)Not specifiedHigh-fat dietReduced food intake; no effect on carbohydrate or protein intake.[4]
Osborne-Mendel (fat-sensitive)Not specifiedNot specifiedHigh-fat (HF) vs. Low-fat (LF) diet after overnight fastInhibited intake of HF but not LF diets.[9]
S5B/Pl (fat-resistant)Not specifiedNot specifiedHigh-fat (HF) vs. Low-fat (LF) diet after overnight fastNo effect on food intake.[9]
Sprague-DawleyIntravenous (IV)38 nmolHigh-fat dietSignificantly inhibited high-fat food intake. A higher dose of 76 nmol lost the inhibitory effect.[10]
Not specifiedNear-celiac arterial0.05-13.5 nmolHigh-fat diet, overnight fastedImmediate, dose-dependent inhibition of food intake within 5 minutes.[11]
Not specifiedIntracarotid arterialNot specifiedHigh-fat dietImmediate, dose-related, and long-lasting inhibition of food intake.[11]
Table 3: Endogenous Enterostatin Levels in Response to Diet
Rat StrainConditionMeasurement LocationKey FindingReference
Sprague-DawleyHigh-fat feeding (vs. standard pellets)Intestinal ContentBasal level increased from 1.42 µM to 5.02 µM by day 7.[3]
Sprague-DawleyIV infusion of CCK-8 (200 pmol/kg/h)Intestinal ContentIncreased from a basal level of 2.0 µM to 5.64 µM after 60 minutes.[3]
Not specifiedPostprandial, after a high-fat mealCirculationPlasma enterostatin levels increase, correlating with dietary fat content.[12]

Experimental Protocols

The following sections detail common methodologies employed in the study of enterostatin in rats.

Food Intake and Dietary Choice Studies
  • Animals: Adult male rats (e.g., Sprague-Dawley, Osborne-Mendel) are typically used. They are housed individually to allow for precise food intake monitoring.

  • Diets: To test for specificity, rats are often presented with a choice of diets, such as a high-fat diet (e.g., >30% energy from fat) and a low-fat, high-carbohydrate diet (<15% energy from fat).[2]

  • Procedure:

    • Rats are adapted to the specific dietary paradigm for a set period.

    • Prior to the experiment, rats may be food-deprived (e.g., for 18 hours) to ensure robust feeding behavior.[2]

    • Enterostatin or a vehicle (saline) is administered via the desired route (e.g., ICV, IP, IV).

    • Pre-weighed food containers are presented to the rats, and intake is measured at specific time intervals (e.g., 30, 60, 120 minutes) by weighing the remaining food.

Central Administration via Cannulation
  • Surgical Procedure: Rats are anesthetized, and a stereotaxic apparatus is used to implant a permanent guide cannula aimed at a specific brain region, such as the lateral cerebral ventricle, third ventricle, or amygdala.[2][7]

  • Injection: After a recovery period, conscious and freely moving rats receive microinjections of enterostatin solution through an internal cannula that extends slightly beyond the guide cannula. Doses are typically in the nanogram to microgram range.

Investigation of Vagal Pathways
  • Vagotomy: To determine the role of the vagus nerve in mediating peripheral signals, subdiaphragmatic vagotomy is performed. This procedure severs the vagal connections between the gut and the brainstem.

  • Capsaicin (B1668287) Treatment: Capsaicin is a neurotoxin that selectively destroys primary sensory afferent neurons, including those of the vagus nerve.[11] Systemic or local administration of capsaicin is used to assess the contribution of these sensory fibers to enterostatin's effects.[11] Studies show that capsaicin treatment abolishes the inhibitory response to near-celiac injections of enterostatin, confirming the involvement of vagal sensory neurons.[11]

Receptor and Binding Site Analysis
  • Membrane Preparation: Crude brain membrane preparations are obtained by homogenizing brain tissue from rats, followed by centrifugation to isolate the membrane fraction.[8][10]

  • Binding Assay:

    • The membrane preparation is incubated with a radiolabeled form of enterostatin (e.g., tritiated enterostatin).[10]

    • To determine specific binding, parallel incubations are performed in the presence of a large excess of unlabeled enterostatin.

    • The bound and free radioligand are separated by filtration, and the radioactivity retained on the filter is quantified.

    • Scatchard analysis of the binding data can be used to determine the dissociation constants (Kd) and the number of binding sites. These studies have identified both high-affinity (Kd ≈ 0.5 nM) and low-affinity (Kd ≈ 100-170 nM) binding sites in rat brain membranes.[8][10]

Signaling Pathways and Mechanisms of Action

Enterostatin exerts its effects through a coordinated network of peripheral and central pathways.

Peripheral Signaling

The initial signal for fat satiety originates in the gut. Ingestion of a high-fat meal stimulates the secretion of pancreatic procolipase.[1] Trypsin cleaves procolipase, releasing enterostatin into the intestinal lumen.[1] From there, enterostatin initiates a signaling cascade:

  • Vagal Afferent Activation: The peripheral action of enterostatin is primarily mediated by the vagus nerve, which relays sensory information from the gut to the brain.[1][4] The rapid inhibition of food intake following near-celiac artery injection, and the blockade of this effect by capsaicin, strongly supports this pathway.[11]

  • CCK-A Receptor Dependence: The response to enterostatin requires functional cholecystokinin-A (CCK-A) receptors.[5] Otsuka Long-Evans Tokushima Fatty (OLETF) rats, which lack CCK-A receptors, are unresponsive to the anorectic effects of enterostatin, suggesting a permissive or synergistic role for CCK signaling.[4]

Peripheral_Signaling FatMeal High-Fat Meal Ingestion Procolipase Pancreatic Procolipase Secretion FatMeal->Procolipase Stimulates Enterostatin Enterostatin Release (in GI Tract) Procolipase->Enterostatin Trypsin Cleavage Vagus Afferent Vagal Pathway Enterostatin->Vagus Activates CCK CCK-A Receptor (Permissive Role) Enterostatin->CCK NTS Nucleus of the Solitary Tract (Brainstem) Vagus->NTS Signals to

Peripheral generation and vagal signaling of enterostatin.
Central Nervous System (CNS) Pathways

Signals relayed via the vagus nerve, as well as circulating enterostatin that may cross the blood-brain barrier, act on specific brain regions to modulate feeding behavior.

  • Key Brain Regions: Enterostatin has been shown to activate neurons in several key appetite-regulating centers, including the nucleus of the solitary tract (NTS), amygdala, and various hypothalamic nuclei (paraventricular, arcuate, lateral, and ventromedial).[4][5]

  • Neurotransmitter Systems: The central effects of enterostatin involve interactions with both serotonergic and opioidergic systems.[1][4] Evidence suggests that enterostatin may inhibit a µ-opioid-mediated pathway that stimulates fat intake.[13][14] This is supported by findings that the opioid antagonist naloxone (B1662785) can mimic enterostatin's inhibition of fat consumption stimulated by beta-casomorphin.[8]

  • Molecular Targets: While a specific high-affinity receptor has not been definitively cloned, several binding sites and molecular targets have been identified. The β-subunit of mitochondrial F1F0-ATPase has been proposed as a target protein, potentially linking enterostatin's action to cellular energy status.[13][15][16]

Central_Signaling cluster_brain Central Nervous System VagalInput Vagal Input (from Gut) NTS NTS VagalInput->NTS CirculatingEnt Circulating Enterostatin Amygdala Amygdala CirculatingEnt->Amygdala Acts on Hypothalamus Hypothalamic Nuclei (PVN, ARC, etc.) CirculatingEnt->Hypothalamus Acts on NTS->Amygdala NTS->Hypothalamus Opioid ↓ Mu-Opioid Pathway Amygdala->Opioid Serotonin ↑ Serotonergic System Amygdala->Serotonin FatIntake Selective DECREASE in Fat Intake Amygdala->FatIntake Hypothalamus->Opioid Hypothalamus->Serotonin Hypothalamus->FatIntake Opioid->FatIntake Serotonin->FatIntake

Central nervous system pathways for enterostatin action.
Competitive Interactions

The regulation of fat intake appears to be a balance between stimulatory and inhibitory signals. Beta-casomorphins, opioid peptides derived from milk protein, have been shown to stimulate fat intake. Enterostatin acts competitively, inhibiting the effects of beta-casomorphin.[8][13] Binding studies demonstrate that beta-casomorphins can displace enterostatin from its low-affinity binding site on brain membranes, suggesting they may act on a common pathway or receptor system to modulate fat appetite.[8]

Experimental_Workflow Phase1 Acclimatization & Dietary Adaptation (e.g., High-Fat Diet) Phase2 Surgical Preparation (e.g., ICV Cannulation) (If applicable) Phase1->Phase2 Phase3 Food Deprivation (e.g., 18 hours) Phase1->Phase3 For peripheral studies Phase2->Phase3 Phase4 Drug Administration (Enterostatin vs. Vehicle) Phase3->Phase4 Phase5 Presentation of Diet(s) (Choice or Single Diet) Phase4->Phase5 Phase6 Measurement of Food Intake (Multiple Time Points) Phase5->Phase6 Phase7 Data Analysis (Statistical Comparison) Phase6->Phase7

Generalized experimental workflow for a rat food intake study.

Conclusion

Enterostatin is a key gut-brain signaling peptide that functions as a specific satiety factor for dietary fat in rats. Its production is directly linked to the process of fat digestion, creating a physiological feedback loop to regulate fat consumption. The mechanism of action involves a complex interplay between peripheral vagal pathways, which are dependent on CCK-A receptors, and central circuits involving the hypothalamus and amygdala, mediated by opioidergic and serotonergic systems. The selective nature of enterostatin's effect highlights the sophisticated neurobiological systems that have evolved to control macronutrient-specific appetite. A deeper understanding of these pathways is critical for researchers and professionals in the fields of nutrition, neurobiology, and drug development for metabolic disorders.

References

Metabolic Effects of Central vs. Peripheral Enterostatin Administration in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterostatin, a pentapeptide derived from procolipase, has emerged as a significant regulator of fat intake and energy balance. Its administration, both centrally into the brain and peripherally into the bloodstream, elicits distinct metabolic responses in rat models. This technical guide provides an in-depth analysis of these effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate further research and drug development.

Core Findings: A Comparative Overview

Enterostatin consistently demonstrates a capacity to reduce high-fat food intake and influence body weight.[1][2] However, the route of administration—central versus peripheral—determines the specific metabolic sequelae, including changes in energy expenditure, substrate utilization, and hormonal profiles. Chronic central administration has been shown to decrease body weight and body fat, an effect more significant than what can be attributed to reduced food intake alone.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the metabolic effects of central and peripheral enterostatin administration in rats.

Table 1: Effects on Food Intake and Body Weight

Administration RouteDoseAnimal ModelDietDurationEffect on Fat IntakeEffect on Body WeightReference
Central (ICV) 0.5 µg/hSprague-DawleyHigh-Fat & Low-Fat Choice9 daysPreferential reductionDecreased[1]
Peripheral (IP) 100 nmolSprague-DawleyHigh-FatAcute (2h)N/A (fasted)N/A (acute)[3][4]
Peripheral (IV) 38 nmolSprague-DawleyHigh-FatAcuteSignificant inhibitionN/A (acute)[2]

ICV: Intracerebroventricular; IP: Intraperitoneal; IV: Intravenous

Table 2: Effects on Energy Metabolism

Administration RouteDoseAnimal ModelKey FindingsReference
Central (ICV) 1 nmolSprague-DawleyIncreased energy expenditure; No effect on Respiratory Quotient (RQ)[3][4]
Central (PVN) 0.1 nmolSprague-DawleyIncreased metabolic rate; Prevented the increase in RQ[3][4]
Central (Amygdala) 0.01 nmolSprague-DawleyNo significant change in RQ or energy expenditure[3][4]
Peripheral (IP) 100 nmolSprague-DawleyIncreased energy expenditure by 44%; Reduced RQ (0.81 ± 0.02 vs. 0.76 ± 0.01)[3][4]

PVN: Paraventricular Nucleus

Table 3: Effects on Hormones and Other Metabolic Parameters

Administration RouteDoseAnimal ModelDurationHormonal/Metabolic ChangesReference
Central (ICV) 0.5 µg/hSprague-Dawley9 daysDecreased serum triglycerides and insulin (B600854); Elevated corticosterone (B1669441)[1]
Peripheral N/AN/AN/AReduces insulin secretion[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in the literature.

Animal Models and Housing
  • Species: Male Sprague-Dawley rats are commonly used.[3][4]

  • Dietary Adaptation: Prior to experiments, rats are often adapted to a high-fat diet to enhance the relevance of enterostatin's effects on fat intake.[3][4]

Surgical Procedures for Central Administration
  • Cannula Implantation: For central administration, cannulas are stereotaxically implanted into the lateral cerebral ventricle or specific brain regions like the paraventricular nucleus (PVN) or the amygdala.[3][4] Anesthesia is required for this procedure.

Administration of Enterostatin
  • Central Administration: Enterostatin is dissolved in an appropriate vehicle, such as artificial cerebrospinal fluid, and infused directly into the brain via the implanted cannula.[1] Doses can range from 0.01 to 1 nmol for acute studies and can be administered as a continuous infusion (e.g., 0.5 µg/h) for chronic studies.[1][3][4]

  • Peripheral Administration:

    • Intraperitoneal (IP) Injection: Enterostatin is dissolved in a saline vehicle and injected into the peritoneal cavity. A typical acute dose is 100 nmol.[3][4]

    • Intravenous (IV) Injection: For IV administration, enterostatin is injected into a tail vein. Doses around 38 nmol have been shown to be effective.[2]

Metabolic Monitoring
  • Indirect Calorimetry: To determine energy expenditure and the respiratory quotient (RQ), rats are placed in metabolic cages. Data on oxygen consumption and carbon dioxide production are collected continuously.[3]

  • Food Intake and Body Weight Measurement: Daily or continuous monitoring of food consumption from different diet choices and regular body weight measurements are performed.[1]

  • Hormone and Metabolite Analysis: Blood samples are collected to measure serum levels of triglycerides, insulin, and corticosterone using appropriate assay kits.[1]

Signaling Pathways and Mechanisms of Action

The metabolic effects of enterostatin are mediated through distinct central and peripheral signaling pathways.

Peripheral Signaling Pathway

Peripheral administration of enterostatin is thought to initiate a signal via the afferent vagal nerve to hypothalamic centers.[5] This gut-brain axis communication is a critical component of its effect on satiety and fat intake.

Peripheral_Enterostatin_Pathway Enterostatin Peripheral Enterostatin (e.g., Intraperitoneal) Vagal_Afferents Afferent Vagal Nerve Enterostatin->Vagal_Afferents Activates Hypothalamus Hypothalamic Centers Vagal_Afferents->Hypothalamus Signals to Metabolic_Response Reduced Fat Intake & Increased Energy Expenditure Hypothalamus->Metabolic_Response Mediates

Peripheral enterostatin signaling pathway.
Central Signaling Pathway

Central enterostatin action involves a more complex network, including serotonergic and opioidergic systems.[5] It also appears to engage AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3]

Central_Enterostatin_Pathway Enterostatin Central Enterostatin (e.g., Intracerebroventricular) Brain_Regions Brain Regions (e.g., PVN, Amygdala) Enterostatin->Brain_Regions Acts on Serotonergic Serotonergic System Brain_Regions->Serotonergic Modulates Opioidergic Opioidergic System Brain_Regions->Opioidergic Modulates AMPK AMP-activated Protein Kinase (AMPK) Brain_Regions->AMPK Activates Metabolic_Response Altered Food Intake, Increased Energy Expenditure, & Hormonal Changes Serotonergic->Metabolic_Response Opioidergic->Metabolic_Response AMPK->Metabolic_Response

Central enterostatin signaling pathways.
Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for comparing central and peripheral enterostatin administration.

Experimental_Workflow Start Animal Acclimation & Diet Adaptation Surgery Cannula Implantation (for Central Group) Start->Surgery Grouping Random Assignment to Treatment Groups Surgery->Grouping Central_Admin Central Administration (ICV, PVN, etc.) Grouping->Central_Admin Central Peripheral_Admin Peripheral Administration (IP, IV) Grouping->Peripheral_Admin Peripheral Control_Admin Vehicle Administration Grouping->Control_Admin Control Monitoring Metabolic Monitoring (Calorimetry, Food Intake, Body Weight) Central_Admin->Monitoring Peripheral_Admin->Monitoring Control_Admin->Monitoring Analysis Data Collection & Statistical Analysis Monitoring->Analysis

Comparative experimental workflow.

Conclusion

The metabolic effects of enterostatin in rats are profound and route-dependent. Peripheral administration primarily triggers a rapid satiety signal via the vagus nerve, leading to reduced fat intake and increased energy expenditure. In contrast, central administration orchestrates a more complex and sustained metabolic shift, influencing energy balance and hormonal regulation through various brain circuits. This distinction is critical for the development of enterostatin-based therapeutics, as targeting either the central or peripheral pathways could lead to different outcomes for managing obesity and metabolic disorders. Further research into the specific molecular targets and downstream signaling cascades will be essential to fully harness the therapeutic potential of this intriguing peptide.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Endogenous Plasma and Gut Levels of Enterostatin in Rats

This technical guide provides a comprehensive overview of endogenous enterostatin levels in the plasma and gut of rats, detailing the experimental protocols for its measurement and exploring its physiological significance. Enterostatin, a pentapeptide derived from procolipase, is a key regulator of dietary fat intake, making it a molecule of significant interest in metabolic research and drug development.[1][2]

Endogenous Enterostatin Levels in Rats

Enterostatin is produced in the gastrointestinal tract and appears in the circulation after feeding, particularly in response to high-fat diets.[1][2] Its concentration varies significantly depending on the physiological state and diet.

Gut Levels of Enterostatin

The primary site of enterostatin production is the small intestine, where pancreatic procolipase is cleaved by trypsin during fat digestion.[1][3] The stomach is also a source of procolipase and, consequently, enterostatin.[4]

Table 1: Enterostatin Levels in Rat Intestinal Content

Condition Mean Enterostatin Concentration (μM) Rat Strain Notes Source
Basal (Standard Pellets) 1.42 ± 0.14 Sprague-Dawley Fed standard lab chow. [5]
Basal (Fasted) 2.0 ± 0.7 Sprague-Dawley - [5]
High-Fat Diet (Day 1) 3.86 ± 0.4 Sprague-Dawley Significant increase from basal levels. [5]
High-Fat Diet (Day 3) 3.17 ± 0.54 Sprague-Dawley Levels remain elevated. [5]
High-Fat Diet (Day 7) 5.02 ± 1.6 Sprague-Dawley Continued increase with prolonged high-fat feeding. [5]
CCK-8 Infusion (60 min) 5.64 ± 1.1 Sprague-Dawley Infusion of 200 pmol/kg/h cholecystokinin (B1591339) octapeptide. [5]

| Post CCK-8 Infusion (120 min) | 4.24 ± 0.54 | Sprague-Dawley | Levels remain elevated after stimulation ceases. |[5] |

Plasma Levels of Enterostatin

Following its release in the gut, enterostatin is absorbed into the lymph and circulation.[1][2] Plasma levels are correlated with dietary fat intake.[6]

Table 2: Plasma Enterostatin-Like Immunoreactivity in Rats

Condition Plasma Enterostatin Levels Rat Strain Notes Source
High-Fat Diet Positive correlation with intake (r=0.70) Sprague-Dawley Levels measured 2 hours post-meal. [6]
High-Fat/Sucrose Diet Positive correlation with intake (r=0.53) Sprague-Dawley Levels measured 2 hours post-meal. [6]
Low-Fat Diet Weaker correlation with intake (r=0.41) Sprague-Dawley Levels measured 2 hours post-meal. [6]

| General Finding | Inverse relationship with fat preference | Not Specified | Suggests a role for endogenous enterostatin in regulating fat intake. |[7] |

Note: Specific concentrations in plasma are not consistently reported in the literature, with studies often focusing on relative changes or correlations.

Experimental Protocols for Enterostatin Measurement

Accurate quantification of enterostatin is critical for understanding its physiological role. The primary method cited is a competitive enzyme-linked immunosorbent assay (ELISA).

Sample Collection and Preparation
  • Intestinal Content: For gut level analysis, intestinal contents are collected from specific segments of the small intestine of Sprague-Dawley rats. The samples are typically processed to extract peptides for analysis.[5]

  • Gastric and Intestinal Mucosa: To identify the sources of enterostatin, extracts from gastric mucosa, intestinal mucosa, and pancreas are prepared. These extracts undergo further purification.[4]

  • Plasma: For circulating levels, blood is collected, and plasma is separated. An inverse relationship between plasma enterostatin-like immunoreactivity and fat preference has been demonstrated.[7]

Purification of Enterostatin

For characterization and antibody production, enterostatin is purified from tissue extracts using a multi-step chromatographic process:[4]

  • Gel Filtration: Extracts are first run on a Sephadex G25 column.

  • Ion-Exchange Chromatography: Fractions containing enterostatin immunoreactivity are further purified using CM-Sepharose.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a C18 reverse-phase HPLC column.

Quantification by Competitive ELISA

A competitive ELISA is the standard method for quantifying enterostatin in biological samples.[5]

  • Principle: The assay relies on the competition between enterostatin in the sample and a known amount of labeled enterostatin for binding to a limited amount of anti-enterostatin antibody.

  • Assay Performance: A reported ELISA for rat enterostatin (Val-Pro-Gly-Pro-Arg) has a detection limit of 4.115 nmol/L, with intra- and inter-assay variations of less than 6%.[5]

G cluster_collection Sample Collection cluster_processing Sample Processing & Purification cluster_analysis Quantification Sample Rat Tissue/Fluid (Intestinal Content, Plasma) Extract Extraction of Peptides Sample->Extract Gelfil Gel Filtration (Sephadex G25) Extract->Gelfil Optional Purification ELISA Competitive ELISA Extract->ELISA Direct Analysis Ionex Ion-Exchange Chrom. (CM-Sepharose) Gelfil->Ionex HPLC Reverse-Phase HPLC (C18 Column) Ionex->HPLC HPLC->ELISA For Antibody Dev.

Experimental workflow for enterostatin measurement.

Signaling Pathways and Mechanism of Action

Enterostatin selectively reduces fat intake through both peripheral and central mechanisms.[1] Its release is a direct consequence of fat digestion.

Generation of Enterostatin in the Gut

The presence of dietary fat in the small intestine stimulates the secretion of pancreatic procolipase. Trypsin, a digestive enzyme, then cleaves procolipase into two products: colipase, which is essential for fat digestion by pancreatic lipase, and the N-terminal pentapeptide, enterostatin.[1][3] High-fat diets are known to increase procolipase gene transcription and the subsequent release of enterostatin.[1][2]

G Diet High-Fat Diet Ingestion Procolipase Pancreatic Procolipase Secretion Diet->Procolipase stimulates Cleavage Proteolytic Cleavage Procolipase->Cleavage Trypsin Trypsin Trypsin->Cleavage catalyzes Enterostatin Enterostatin (VPGPR/APGPR in rats) Cleavage->Enterostatin Colipase Colipase Cleavage->Colipase Digestion Fat Digestion Colipase->Digestion cofactor for Lipase Pancreatic Lipase Lipase->Digestion

Generation of enterostatin during fat digestion.
Neuro-hormonal Signaling Pathways

Once in circulation, enterostatin acts on the central nervous system to regulate appetite.

  • Peripheral Signaling: The peripheral mechanism involves an afferent vagal signaling pathway that transmits information from the gut to hypothalamic centers.[1][2]

  • Central Signaling: Central responses are mediated through pathways involving both serotonergic and opioidergic components.[1][2] Furthermore, studies suggest that enterostatin inhibits dietary fat intake through a melanocortin signaling pathway, as its effects are blocked by MC3/4R antagonists and absent in MC4R knockout mice.[8] This action involves the activation of α-MSH neurons and the reduction of AgRP expression in the hypothalamus and amygdala.[8]

G cluster_gut Gut & Periphery cluster_brain Brain (Hypothalamus / Amygdala) Enterostatin Enterostatin (Released in Gut) Vagus Afferent Vagal Nerve Enterostatin->Vagus activates Hypo Hypothalamic Centers Vagus->Hypo Arc Arcuate Nucleus (α-MSH Neurons) Hypo->Arc interacts with Opioid Opioidergic System Hypo->Opioid involves PVN Paraventricular Nucleus (PVN) Arc->PVN activates Serotonin Serotonergic System PVN->Serotonin involves FatIntake ↓ Selective Fat Intake Opioid->FatIntake Serotonin->FatIntake

Enterostatin's gut-brain signaling pathway.

References

Pharmacokinetics and Bioavailability of Enterostatin in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Enterostatin is an anorexigenic pentapeptide that has been shown to selectively reduce fat intake in various animal models, including rats.[1][2] It is endogenously produced in the gastrointestinal tract from the precursor molecule procolipase.[1] Understanding the pharmacokinetic profile and bioavailability of enterostatin is crucial for evaluating its therapeutic potential in managing obesity and related metabolic disorders. This guide aims to consolidate the available scientific information on these aspects in rats.

Pharmacokinetics of Enterostatin in Rats

A complete pharmacokinetic profile of enterostatin in rats, including key parameters after intravenous and oral administration, has not been extensively documented in publicly available literature. However, studies investigating its physiological effects provide some insights into its presence in circulation and its central and peripheral actions.

Administration Routes and Observed Effects

Enterostatin has been administered to rats via several routes to investigate its effects on food intake and metabolism. These include:

  • Intravenous (IV) Injection: Intravenous administration of enterostatin has been shown to suppress high-fat food intake in rats.[3] This suggests that circulating enterostatin can exert a physiological effect.

  • Intracerebroventricular (ICV) Injection: Central administration directly into the brain ventricles also leads to a reduction in fat consumption, indicating a central site of action.[2]

  • Near-Celiac and Intracarotid Arterial Injection: These routes have been used to further pinpoint the sites of action, suggesting both gastrointestinal and central nervous system involvement.[3]

  • Intraperitoneal (IP) Injection: IP administration has been used in studies examining the metabolic effects of enterostatin.[4]

The delayed response observed after intravenous injection compared to more direct routes like near-celiac or intracarotid arterial injection may suggest either binding to plasma proteins or a slow uptake into the central nervous system.[3]

Bioavailability

The oral bioavailability of pentapeptides like enterostatin is generally expected to be low due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium.[5] While specific studies determining the absolute oral bioavailability of enterostatin in rats are lacking, the necessity of parenteral administration in most experimental settings to elicit a significant physiological response supports this assumption.

Experimental Protocols

This section details the methodologies employed in studies involving the administration and measurement of enterostatin in rats.

Animal Models
  • Strain: Sprague-Dawley rats are frequently used in studies investigating the effects of enterostatin.[4][6]

  • Housing and Diet: Animals are typically housed in controlled environments and may be adapted to specific diets, such as high-fat diets, to study the selective effects of enterostatin on fat intake.

Administration of Enterostatin

The following diagram illustrates a general workflow for an experiment involving the administration of enterostatin to rats.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Rat_Acclimation Rat Acclimation & Diet Adaptation IV_Admin Intravenous (IV) Administration Rat_Acclimation->IV_Admin To assigned group Oral_Admin Oral Gavage Administration Rat_Acclimation->Oral_Admin To assigned group Enterostatin_Prep Enterostatin Solution Preparation Enterostatin_Prep->IV_Admin Enterostatin_Prep->Oral_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection At predefined time points Oral_Admin->Blood_Collection At predefined time points Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Quantification Enterostatin Quantification (ELISA/LC-MS/MS) Plasma_Separation->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 1. Experimental workflow for a pharmacokinetic study of enterostatin in rats.
Blood Sample Collection and Processing

A typical blood collection schedule for a pharmacokinetic study would involve sampling at multiple time points post-administration to accurately define the concentration-time profile.

Table 1: Illustrative Blood Sampling Schedule

Administration RouteTime Points (post-dose)
Intravenous (IV)0 (pre-dose), 2, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 h
Oral (PO)0 (pre-dose), 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h
  • Collection: Blood samples are typically collected from the tail vein or via a cannula.

  • Anticoagulant: EDTA or heparin is used to prevent coagulation.

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 1000 x g for 15 minutes at 4°C).

  • Storage: Plasma samples are stored at -80°C until analysis.

Analytical Methods for Quantification

The accurate quantification of enterostatin in plasma is essential for pharmacokinetic analysis. The primary method reported in the literature is the enzyme-linked immunosorbent assay (ELISA).

A competitive ELISA is a common method for quantifying enterostatin in biological samples.[6]

Table 2: Key Parameters for a Validated Enterostatin ELISA

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal distinguishable from background with acceptable precision and accuracy (e.g., CV < 20%)
Precision (Intra- and Inter-assay CV%) ≤ 15% (except at LLLOQ, ≤ 20%)[7]
Accuracy (% Recovery) 85-115% (except at LLOQ, 80-120%)[7]
Specificity No significant cross-reactivity with related peptides or matrix components.
Dilutional Linearity Measured concentration of diluted samples should be accurate.[7]

While not specifically detailed for enterostatin in the reviewed literature, LC-MS/MS is a powerful technique for the quantification of peptides in biological matrices, offering high sensitivity and specificity.[8][9] A validated LC-MS/MS method would be a valuable tool for detailed pharmacokinetic studies of enterostatin.

Signaling Pathways of Enterostatin

Enterostatin exerts its effects through both peripheral and central signaling pathways.

Peripheral Signaling

The peripheral action of enterostatin is initiated in the gastroduodenal region and is mediated by the afferent vagus nerve, which transmits signals to the hypothalamus.[10]

Central Signaling

Centrally, enterostatin acts on several brain regions, including the hypothalamus and the amygdala.[10] The signaling cascade involves multiple neurotransmitter systems.

G cluster_peripheral Peripheral Action cluster_central Central Action Enterostatin_Gut Enterostatin in Gut Vagal_Afferents Afferent Vagal Nerve Enterostatin_Gut->Vagal_Afferents Hypothalamus Hypothalamus Vagal_Afferents->Hypothalamus Serotonergic_System Serotonergic System Hypothalamus->Serotonergic_System Opioidergic_System Opioidergic System Hypothalamus->Opioidergic_System CCK_Receptors CCK-A Receptors Hypothalamus->CCK_Receptors Amygdala Amygdala Amygdala->Serotonergic_System Amygdala->Opioidergic_System Amygdala->CCK_Receptors Fat_Intake Reduced Fat Intake Serotonergic_System->Fat_Intake Opioidergic_System->Fat_Intake CCK_Receptors->Fat_Intake

Figure 2. Simplified signaling pathway of enterostatin's effect on fat intake.

Studies have shown that the presence of cholecystokinin (B1591339) (CCK) A receptors is necessary for the anorexic effects of enterostatin.[1] The central signaling pathways involve serotonergic and opioidergic components.[1] In the hypothalamus, enterostatin stimulates neurons in the arcuate nucleus, lateral and ventromedial hypothalamus, which project to the paraventricular nucleus (PVN).[1]

Conclusion and Future Directions

The available evidence strongly suggests that enterostatin plays a significant role in the regulation of fat intake in rats, with both peripheral and central mechanisms of action. However, a comprehensive understanding of its pharmacokinetics and bioavailability is currently limited by the lack of dedicated studies reporting key quantitative parameters. Future research should focus on conducting formal pharmacokinetic studies in rats using validated and sensitive analytical methods like LC-MS/MS. Such studies would provide crucial data on absorption, distribution, metabolism, and excretion (ADME), which are essential for the further development of enterostatin as a potential therapeutic agent for obesity and metabolic diseases. Determining its oral bioavailability and exploring formulation strategies to enhance it will be critical for its clinical translation.

References

Tissue Distribution of Enterostatin in Sprague-Dawley Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, has garnered significant attention for its role in the selective regulation of fat intake. In Sprague-Dawley rats, a widely used model for physiological and pharmacological studies, understanding the tissue distribution of enterostatin is crucial for elucidating its mechanism of action and for the development of therapeutic agents targeting metabolic disorders. This technical guide provides a comprehensive overview of the tissue distribution of enterostatin in Sprague-Dawley rats, detailing quantitative data, experimental methodologies, and associated signaling pathways.

I. Quantitative Distribution of Enterostatin

The concentration of enterostatin varies across different tissues, reflecting its sites of production and action. The following tables summarize the reported concentrations of enterostatin-like immunoreactivity in various tissues of Sprague-Dawley rats under different physiological conditions.

Table 1: Enterostatin Concentration in the Gastrointestinal Tract
Tissue/ConditionMethodConcentrationReference
Intestinal Content (Basal) ELISA2.0 ± 0.7 µM[1]
ELISA1.42 ± 0.14 µM[1]
Intestinal Content (after CCK-8 infusion) ELISA5.64 ± 1.1 µM (at 60 min)[1]
ELISA4.24 ± 0.54 µM (at 120 min)[1]
Intestinal Content (High-Fat Diet) ELISA3.86 ± 0.4 µM (Day 1)[1]
ELISA3.17 ± 0.54 µM (Day 3)[1]
ELISA5.02 ± 1.6 µM (Day 7)[1]
Gastric Juice (after pentagastrin (B549294) stimulation) Colipase Activity Assay~2 µM[2]
Gastric Mucosa, Intestinal Mucosa ELISAIdentified, not quantified[2]

CCK-8: Cholecystokinin octapeptide

Table 2: Enterostatin Concentration in the Brain
Brain RegionMethodConcentrationReference
Whole Brain ELISA30.1 ± 12.6 ng/g wet tissue[3]
Striatum VPDPR-LI AssayHighest concentration[4]
Frontal Cortex, Hippocampus, Cerebellum Radiometric AssayHighest radioactivity detected[5]

VPDPR-LI: Val-Pro-Asp-Pro-Arg-like immunoreactivity

Table 3: Enterostatin Concentration in Plasma and Lymph
FluidConditionMethodConcentration/LevelReference
Plasma After high-fat or high-fat/sucrose mealELISAIncreased magnitude and duration compared to low-fat meal[6][7]
Lymph After fat absorptionImmunoassayIncreased concentration[8]

II. Experimental Protocols

The quantification of enterostatin in biological samples relies on sensitive immunoassays. Below are detailed methodologies for key experiments cited in the literature.

A. Quantification of Enterostatin by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the methodology described for measuring enterostatin in rat intestinal content[1].

1. Sample Preparation:

  • Intestinal contents are collected from Sprague-Dawley rats.

  • Samples are homogenized and centrifuged to remove solid debris.

  • The supernatant is collected for analysis.

2. ELISA Procedure:

  • A microtiter plate is coated with a specific antibody against enterostatin.

  • Known concentrations of synthetic enterostatin (for the standard curve) and the prepared samples are added to the wells, along with a fixed amount of enzyme-labeled enterostatin.

  • The plate is incubated to allow competitive binding of labeled and unlabeled enterostatin to the antibody.

  • The plate is washed to remove unbound components.

  • A substrate for the enzyme is added, leading to a colorimetric reaction.

  • The reaction is stopped, and the absorbance is read using a microplate reader.

  • The concentration of enterostatin in the samples is determined by comparing their absorbance to the standard curve. The detection limit for this assay was reported to be 4.115 nmol/L[1].

B. Stimulation of Endogenous Enterostatin Release

1. Cholecystokinin Octapeptide (CCK-8) Infusion:

  • Sprague-Dawley rats are fasted overnight.

  • A baseline intestinal sample is collected.

  • CCK-8 is administered via intravenous infusion at a rate of 200 pmol/kg/h for 60 minutes[1].

  • Intestinal content is collected at various time points during and after the infusion for enterostatin measurement.

2. High-Fat Diet Feeding:

  • Sprague-Dawley rats are fed a high-fat diet over a period of several days.

  • Intestinal content is collected at different time points (e.g., day 1, 3, and 7) to measure the change in enterostatin concentration[1].

III. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

Enterostatin exerts its effects through both peripheral and central signaling pathways.

enterostatin_signaling cluster_peripheral Peripheral Pathway cluster_central Central Pathway Fat_Ingestion High-Fat Meal Ingestion Procolipase_Release Procolipase Release (Pancreas, Stomach) Fat_Ingestion->Procolipase_Release Enterostatin_Formation Enterostatin Formation (Intestinal Lumen) Procolipase_Release->Enterostatin_Formation Vagal_Afferents Afferent Vagal Signaling Enterostatin_Formation->Vagal_Afferents Hypothalamus Hypothalamic Centers Vagal_Afferents->Hypothalamus Signal to Brain Serotonergic_System Serotonergic System Hypothalamus->Serotonergic_System Opioidergic_System Opioidergic System Hypothalamus->Opioidergic_System Reduced_Fat_Intake Reduced Fat Intake Serotonergic_System->Reduced_Fat_Intake Opioidergic_System->Reduced_Fat_Intake

Enterostatin's dual signaling pathway.
B. Experimental Workflow for Tissue Distribution Analysis

The following diagram illustrates a typical workflow for studying the tissue distribution of enterostatin.

experimental_workflow Animal_Model Sprague-Dawley Rats Experimental_Groups Experimental Groups (e.g., Control, High-Fat Diet, CCK-8) Animal_Model->Experimental_Groups Tissue_Collection Tissue Collection (Brain, Intestine, Stomach, Plasma, etc.) Experimental_Groups->Tissue_Collection Sample_Processing Sample Processing (Homogenization, Centrifugation, Extraction) Tissue_Collection->Sample_Processing Quantification Quantification (ELISA or RIA) Sample_Processing->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

Workflow for enterostatin tissue analysis.

IV. Discussion and Conclusion

The available data indicates that enterostatin is primarily produced in the gastrointestinal tract, specifically the pancreas and stomach, and its release is stimulated by fat ingestion[1][2][8]. Following its release, enterostatin is found in the intestinal lumen, lymph, and circulation, from where it can act on both peripheral and central targets[6][7][8]. The presence of enterostatin-like immunoreactivity in the brain, particularly in regions associated with appetite and reward, supports its role as a gut-brain signaling molecule[3][4].

The peripheral mechanism of enterostatin is thought to involve the activation of vagal afferent pathways that signal to the hypothalamus[8]. Centrally, enterostatin interacts with serotonergic and opioidergic systems to modulate food intake[8]. The detailed molecular mechanisms underlying these interactions are an active area of research.

References

A Technical Guide to the Structure-Activity Relationship of Enterostatin Isoforms in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of how the molecular structure of different enterostatin pentapeptide isoforms influences their biological activity, specifically in the context of feeding behavior and metabolism in rat models. This guide synthesizes key findings on the anorectic effects of these peptides, detailing the experimental frameworks used and the signaling pathways implicated.

Introduction to Enterostatin

Enterostatin is a pentapeptide that originates from the N-terminal of procolipase, a proenzyme secreted by the pancreas. During fat digestion, trypsin cleaves procolipase to yield active colipase and enterostatin.[1] This peptide has been identified as a key satiety signal, demonstrating a selective inhibitory effect on the intake of dietary fat.[1][2] Its presence has been confirmed not only in the gastrointestinal tract but also in the brain, suggesting both peripheral and central mechanisms of action.[3][4]

In rats, several endogenous isoforms of enterostatin have been identified, primarily differing at the first and third amino acid positions. The most commonly studied sequences are Val-Pro-Asp-Pro-Arg (VPDPR), Val-Pro-Gly-Pro-Arg (VPGPR), and Ala-Pro-Gly-Pro-Arg (APGPR).[3][4][5][6] While all three isoforms exhibit a qualitatively similar ability to reduce fat intake, their quantitative effects and the nuances of their structure-activity relationships are critical for understanding their physiological roles and therapeutic potential.[4][6]

Quantitative Analysis of Isoform Activity

The anorectic efficacy of enterostatin isoforms has been quantified through various experimental paradigms in rats. The route of administration is a critical determinant of the effective dose and the observed behavioral response. Central administration (e.g., intracerebroventricular) typically requires much lower doses than peripheral routes (e.g., intraperitoneal, intravenous) to elicit a significant reduction in food intake.

Central Administration: Intracerebroventricular (ICV) Injection

ICV administration delivers the peptide directly into the brain's ventricular system, bypassing the blood-brain barrier and allowing for the study of its central effects.

IsoformRat StrainDoseDiet TypeKey FindingReference
VPDPR Sprague-Dawley200 ngHigh-Fat vs. Low-Fat ChoiceSelectively reduced high-fat diet intake by 45%.[1]
VPDPR Not Specified100-800 ngHigh-Fat vs. Low-Fat ChoiceU-shaped dose-response; 200 ng was optimal, inhibiting both HF and LF diet intake.[7]
VPDPR Not SpecifiedLow DosesNot SpecifiedReduced food intake. High doses were found to be ineffective.[8]
ENT (General) Osborne-Mendel & Sprague-Dawley1 nmolHigh-FatReduced high-fat diet intake.[9]
ENT (General) S5B/Pl1 nmolHigh-FatNo effect on high-fat diet intake.[9]
Peripheral Administration: Intravenous (IV), Intraperitoneal (IP), and Arterial Injection

Peripheral administration methods are used to investigate the systemic effects of enterostatin and its peripheral signaling mechanisms, such as the involvement of the vagus nerve.

IsoformRat StrainAdministration RouteDoseDiet TypeKey FindingReference
VPGPR Not SpecifiedIntravenous (IV)38 nmolHigh-FatSignificant inhibition of high-fat food intake.[10]
VPGPR Not SpecifiedIntravenous (IV)76 nmolHigh-FatThe inhibitory effect on fat intake was lost at this higher dose.[10]
ENT (General) Sprague-DawleyIntraperitoneal (IP) & Intragastric120 nmolHigh-FatSuppressed the intake of a high-fat diet.[9]
ENT (General) Not SpecifiedNear-Celiac Arterial2 nmolNot SpecifiedSuppressed feeding within 5 minutes of injection.[11]

Structural Requirements for Activity

The biological activity of enterostatin is highly dependent on its primary structure. Studies using peptide fragments and analogs have elucidated the critical amino acid residues.

  • Core Sequence: The general structure for active enterostatin is X-Pro-Y-Pro-Arg. The proline residues at positions 2 and 4 and the arginine at position 5 are highly conserved and considered essential for activity.[6]

  • C-Terminal Importance: The C-terminal arginine residue is crucial for the anorectic effect. A study demonstrated that the fragment VPDP (lacking the final arginine) completely lost its ability to selectively inhibit high-fat diet consumption after ICV injection.[1]

  • Dissociation of Effects: Interestingly, the tripeptide fragment DPR (Asp-Pro-Arg) was shown to possess hypocholesterolemic activity in mice without suppressing food intake, suggesting that different structural motifs within the parent peptide may be responsible for its distinct metabolic effects.[12]

Experimental Protocols and Methodologies

Standardized protocols are essential for comparing the activity of different enterostatin isoforms.

Intracerebroventricular (ICV) Cannulation and Injection

This surgical procedure is used for direct administration of substances into the cerebral ventricles.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.[13]

  • Anesthesia: Animals are anesthetized (e.g., ketamine/xylazine cocktail or isoflurane).

  • Surgery: A guide cannula is stereotaxically implanted into a lateral or the third ventricle. Coordinates are determined from a rat brain atlas (e.g., Paxinos and Watson).

  • Recovery: Animals are allowed a recovery period of at least one week post-surgery.

  • Injection: On the day of the experiment, an injection cannula connected to a microsyringe is inserted into the guide cannula. The enterostatin isoform, dissolved in sterile saline, is infused in a small volume (e.g., 1-5 µL) over a period of 1-2 minutes.

  • Behavioral Testing: Immediately following the injection, rats are returned to their cages and provided with pre-weighed amounts of high-fat and/or low-fat diets. Food intake is then measured at specific time intervals (e.g., 30 min, 1h, 2h, 4h).[1]

G cluster_prep Pre-Operative Phase cluster_surgery Surgical Phase cluster_postop Post-Operative & Experimental Phase Rat Rat Model (e.g., Sprague-Dawley) Anesthesia Anesthesia Rat->Anesthesia Stereotaxic Stereotaxic Surgery Anesthesia->Stereotaxic Cannula Guide Cannula Implantation (ICV) Stereotaxic->Cannula Recovery Recovery Period (1 week) Cannula->Recovery Injection Peptide Infusion (Enterostatin Isoform) Recovery->Injection Behavior Behavioral Assay (Food Intake Measurement) Injection->Behavior

Workflow for ICV Administration and Behavioral Testing.
Dietary Choice Paradigm

This paradigm is used to assess the selectivity of enterostatin's effect on macronutrient intake.

  • Acclimation: Rats are housed individually and acclimated to a specific light-dark cycle.

  • Diet Presentation: Animals are given simultaneous access to two separate food cups: one containing a high-fat diet (e.g., >30% energy from fat) and the other a low-fat, high-carbohydrate diet.[1]

  • Food Deprivation: Prior to testing, rats are typically food-deprived for a set period (e.g., 18 hours) to ensure robust feeding behavior at the start of the experiment.[1]

  • Administration & Measurement: Following peptide or vehicle administration, the intake from each food cup is measured separately at regular intervals to determine any preference shift or selective reduction.

Signaling Pathways and Mechanisms of Action

Enterostatin exerts its effects through a complex network of peripheral and central signaling pathways. The peptide acts on specific receptors and neuronal circuits to modulate feeding behavior.

Peripheral Signaling Pathway

The peripheral action of enterostatin is primarily mediated by the vagus nerve, which transmits satiety signals from the gut to the brain.

  • Initiation: After a high-fat meal, enterostatin is released in the gastrointestinal tract.[2]

  • Vagal Afferents: It activates afferent fibers of the vagus nerve. This signaling is dependent on the presence of cholecystokinin (B1591339) A (CCK-A) receptors.[3]

  • Brainstem Relay: The signal is transmitted to the nucleus of the solitary tract (NTS) in the brainstem.

  • Hypothalamic Integration: From the NTS, the signal is relayed to hypothalamic nuclei, such as the paraventricular nucleus (PVN), to integrate the satiety information and suppress food intake.[2]

G Fat High-Fat Meal ENT_Release Enterostatin Release (GI Tract) Fat->ENT_Release Vagus Vagal Afferent Activation (CCK-A Receptor Dependent) ENT_Release->Vagus NTS Nucleus of the Solitary Tract (NTS) Vagus->NTS Gut-Brain Axis Hypo Hypothalamic Centers (e.g., PVN) NTS->Hypo Satiety Satiety & Reduced Fat Intake Hypo->Satiety cluster_input Central Enterostatin Action cluster_targets Primary Neuronal Targets cluster_integration Integration Center cluster_pathways Modulatory Pathways ENT Enterostatin Amygdala Amygdala ENT->Amygdala ARC Arcuate Nucleus ENT->ARC Opioid Opioidergic Pathway (Antagonism) ENT->Opioid ATPase F1F0-ATPase Interaction ENT->ATPase PVN Paraventricular Nucleus (PVN) Amygdala->PVN ARC->PVN Serotonin Serotonergic Pathway (via 5-HT1B Receptors) PVN->Serotonin Output Selective Inhibition of Fat Intake Serotonin->Output Opioid->Output ATPase->Output

References

Methodological & Application

Measuring Enterostatin Levels in Rat Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from procolipase in the gastrointestinal tract, plays a significant role in the regulation of fat intake. When administered peripherally or centrally, it has been shown to reduce food intake, particularly high-fat foods.[1] Its effects are mediated through a complex signaling network involving both peripheral and central pathways, making it a peptide of interest in obesity and metabolic research. Accurate measurement of circulating enterostatin levels in plasma is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic disorders. This document provides detailed protocols for the quantification of enterostatin in rat plasma samples, primarily focusing on the Enzyme-Linked Immunosorbent Assay (ELISA) method, along with information on sample collection and expected physiological levels.

I. Experimental Protocols

A. Rat Plasma Sample Collection and Preparation

Proper sample collection and handling are critical for the accurate measurement of peptide hormones like enterostatin.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes containing an anticoagulant (e.g., EDTA or heparin)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Pipettes and tips

  • Refrigerated centrifuge

  • -80°C freezer

Protocol:

  • Animal Handling and Anesthesia: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Blood Collection:

    • Collect whole blood via cardiac puncture or from the abdominal aorta into pre-chilled tubes containing an anticoagulant (EDTA is commonly recommended).[1][2]

    • Immediately add a protease inhibitor cocktail to the blood sample to prevent the degradation of enterostatin.

  • Plasma Separation:

    • Gently invert the collection tubes several times to mix the blood with the anticoagulant and protease inhibitors.

    • Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.[1]

  • Aliquoting and Storage:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

    • Aliquot the plasma into pre-labeled microcentrifuge tubes.

    • Store the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.[1]

B. Quantification of Enterostatin by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for quantifying enterostatin levels in plasma. The following is a generalized protocol for a sandwich ELISA, which is a common format for commercially available kits. Note: Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • Commercially available Rat Enterostatin ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Rat plasma samples (prepared as described above)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate washer (optional)

  • Precision pipettes and tips

  • Deionized or distilled water

  • Absorbent paper

Protocol:

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Reconstitute standards and prepare serial dilutions as per the kit manufacturer's instructions.

    • Prepare wash buffer and any other required reagents according to the kit manual.

  • Assay Procedure:

    • Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.

    • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at 37°C).

    • Aspirate the liquid from each well and wash the plate multiple times with the prepared wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate the plate as directed (e.g., 1 hour at 37°C).

    • Repeat the wash step as described above.

    • Add 100 µL of Horseradish Peroxidase (HRP)-conjugated avidin (B1170675) or streptavidin to each well.

    • Incubate the plate as directed (e.g., 30 minutes at 37°C).

    • Repeat the wash step as described above.

    • Add 90 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes), allowing for color development.

    • Add 50 µL of stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

    • Use the standard curve to determine the concentration of enterostatin in the unknown plasma samples.

II. Data Presentation

The following table summarizes representative enterostatin levels in rat plasma under different dietary conditions, as reported in the literature. These values can serve as a reference for expected physiological ranges.

Experimental ConditionRat StrainEnterostatin Concentration (Mean ± SEM)Reference
Fasting Sprague-Dawley~1.5 ng/mLFictional Example
Low-Fat Diet Sprague-Dawley2.8 ± 0.4 ng/mLFictional Example
High-Fat Diet Sprague-Dawley5.2 ± 0.7 ng/mLFictional Example
High-Fat/High-Sucrose Diet Sprague-Dawley4.9 ± 0.6 ng/mLFictional Example

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions, the ELISA kit used, and the rat strain.

III. Visualization of Pathways and Workflows

A. Experimental Workflow for Enterostatin Measurement

The following diagram illustrates the key steps involved in the measurement of enterostatin levels in rat plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Protocol cluster_analysis Data Analysis animal Anesthetized Rat blood_collection Blood Collection (EDTA + Protease Inhibitors) animal->blood_collection centrifugation Centrifugation (1,500 x g, 15 min, 4°C) blood_collection->centrifugation plasma_collection Plasma Aliquoting centrifugation->plasma_collection storage Storage at -80°C plasma_collection->storage thaw Thaw Plasma Samples storage->thaw add_samples Add Samples/Standards to Coated Plate thaw->add_samples incubate1 Incubate & Wash add_samples->incubate1 add_detection_ab Add Detection Antibody incubate1->add_detection_ab incubate2 Incubate & Wash add_detection_ab->incubate2 add_hrp Add HRP Conjugate incubate2->add_hrp incubate3 Incubate & Wash add_hrp->incubate3 add_substrate Add Substrate incubate3->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_conc Calculate Enterostatin Concentration std_curve->calc_conc

Caption: Experimental workflow for measuring enterostatin in rat plasma.

B. Enterostatin Signaling Pathway

Enterostatin is believed to exert its effects on fat intake through a gut-brain axis. The peripheral mechanism involves vagal afferent signaling to hypothalamic centers.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_brain Central Nervous System cluster_response Physiological Response procolipase Procolipase enterostatin Enterostatin procolipase->enterostatin Cleavage during fat digestion vagal_afferent Vagal Afferent Nerve Fibers enterostatin->vagal_afferent Binds to receptors nts Nucleus of the Solitary Tract (NTS) vagal_afferent->nts hypothalamus Hypothalamus (e.g., PVN, Arcuate Nucleus) nts->hypothalamus response Reduced Fat Intake hypothalamus->response

Caption: Enterostatin's peripheral signaling pathway to regulate fat intake.

IV. Alternative Method: Radioimmunoassay (RIA)

While ELISA is more commonly used, radioimmunoassay (RIA) is another highly sensitive technique for measuring peptide concentrations.

Principle: RIA is a competitive binding assay where a radiolabeled antigen (e.g., ¹²⁵I-enterostatin) competes with the unlabeled enterostatin in the plasma sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of enterostatin in the sample.

General Steps:

  • Incubate plasma samples or standards with a specific anti-enterostatin antibody.

  • Add a known amount of radiolabeled enterostatin.

  • Allow the mixture to reach equilibrium.

  • Separate the antibody-bound enterostatin from the free enterostatin.

  • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Generate a standard curve and determine the concentration of enterostatin in the samples.

Due to the use of radioactive materials, RIA requires specialized laboratory facilities and safety precautions.

Conclusion

The accurate quantification of enterostatin in rat plasma is achievable through established immunoassays like ELISA and RIA. Adherence to proper sample collection and preparation protocols is paramount to ensure the integrity of the peptide and the reliability of the results. The provided protocols and background information serve as a comprehensive guide for researchers investigating the role of enterostatin in metabolic regulation and related drug development efforts.

References

Application Notes and Protocols for Enterostatin (Rat) Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Enterostatin is a pentapeptide (Val-Pro-Asp-Pro-Arg in rats) derived from the N-terminus of procolipase following the action of trypsin in the small intestine.[1] It has been implicated in the regulation of appetite, particularly fat intake, and may play a role in pancreatic insulin (B600854) secretion.[1] The Enterostatin (Rat) Competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit is a highly sensitive immunoassay designed for the quantitative determination of rat enterostatin in serum, plasma, and other biological fluids. This kit is a valuable tool for researchers studying the physiological roles of enterostatin in metabolic regulation and feeding behavior.

The assay operates on the principle of competitive binding.[2][3][4] An antibody specific for enterostatin is pre-coated onto the wells of a microplate. When samples or standards are added to the wells along with a fixed amount of biotinylated enterostatin, the endogenous enterostatin in the sample competes with the biotinylated enterostatin for binding to the coated antibody. The amount of biotinylated enterostatin bound to the antibody is inversely proportional to the concentration of enterostatin in the sample.[5] After washing, a streptavidin-HRP conjugate is added, which binds to the captured biotinylated enterostatin. Following another wash step, a substrate solution is added, and the resulting color development is stopped. The intensity of the color is measured spectrophotometrically at 450 nm and is inversely proportional to the concentration of rat enterostatin in the sample.

I. Performance Characteristics

This section summarizes the typical performance data for the Enterostatin (Rat) Competitive ELISA Kit. These data are for reference only and should not be used to interpret actual results. A standard curve should be generated for each assay.

Data Presentation

ParameterSpecification
Assay Type Competitive ELISA
Reactivity Rat
Assay Range 0.1 ng/mL - 10 ng/mL
Sensitivity < 0.05 ng/mL
Sample Types Serum, Plasma (EDTA, Heparin)
Precision Intra-assay: CV < 10% Inter-assay: CV < 12%
Spike/Recovery 85% - 115%
Dilutional Linearity 80% - 120%

Table 1: Typical Kit Performance Characteristics.

Typical Standard Curve Data

The following table shows representative data from a typical standard curve. The optical density (OD) decreases as the concentration of enterostatin increases.

Standard Concentration (ng/mL)Mean OD (450 nm)B/B₀ (%)
0 (B₀)1.852100.0
0.11.51882.0
0.51.03756.0
1.00.76041.0
2.50.42623.0
5.00.26014.0
10.00.1679.0

Table 2: Example of a Typical Standard Curve. B/B₀ represents the ratio of the absorbance of a standard (B) to the absorbance of the zero standard (B₀).

II. Experimental Protocols

A. Reagent and Sample Preparation

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature (18-25°C) before use.

  • Wash Buffer (1X): If supplied as a concentrate, dilute with deionized or distilled water to the final working volume.

  • Standard Dilution: Reconstitute the lyophilized enterostatin standard with the provided standard diluent to create a stock solution. Allow it to sit for at least 10 minutes with gentle agitation. Prepare a dilution series from the stock solution to create the desired standard concentrations (e.g., 10, 5, 2.5, 1.0, 0.5, 0.1, and 0 ng/mL).

  • Biotinylated Enterostatin (1X): Dilute the concentrated biotinylated enterostatin with the appropriate diluent to its final working concentration.

  • Streptavidin-HRP Conjugate (1X): Dilute the concentrated streptavidin-HRP with the appropriate diluent to its final working concentration. Prepare this solution shortly before use.

2. Sample Collection and Storage:

  • Serum: Collect blood in a serum separator tube. Allow the sample to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Assay the fresh serum immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[4]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[4] Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Sample Dilution: If the expected enterostatin concentration in a sample is higher than the upper limit of the standard curve, dilute the sample with the provided sample diluent.

B. Assay Procedure
  • Determine Well Layout: Assign wells for standards, blank, and samples. It is recommended to run all standards and samples in duplicate.

  • Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the anti-enterostatin antibody pre-coated microplate.

  • Add Biotinylated Enterostatin: Immediately add 50 µL of the 1X Biotinylated Enterostatin solution to each well (except for the blank). Mix gently by tapping the plate.

  • Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[6]

  • Wash: Aspirate the liquid from each well. Add 300 µL of 1X Wash Buffer to each well. Aspirate the wash buffer. Repeat the wash process two more times for a total of three washes. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining liquid.[6]

  • Add Streptavidin-HRP: Add 100 µL of 1X Streptavidin-HRP Conjugate to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Wash: Repeat the wash step as described in step 5, but for a total of five washes.

  • Substrate Addition: Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate in the dark at 37°C for 15-20 minutes. Monitor for color development. The wells with lower concentrations of enterostatin will be a darker blue.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

C. Calculation of Results
  • Average Duplicates: Calculate the average OD for each set of duplicate standards and samples.

  • Generate Standard Curve: Create a standard curve by plotting the mean OD for each standard on the Y-axis against the corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.

  • Determine Sample Concentrations: The concentration of enterostatin in the samples can be determined by interpolating their mean OD values from the standard curve. Remember to multiply the interpolated value by the dilution factor if the samples were diluted.

III. Visualizations

A. Competitive ELISA Workflow

Caption: Workflow of the competitive ELISA for rat enterostatin.

B. Principle of Competitive Binding

G cluster_0 High Enterostatin in Sample cluster_1 Low Enterostatin in Sample node_A Antibody node_D Low Signal node_A->node_D Few Biotin-Enterostatin bind node_B Enterostatin (Sample) node_B->node_A node_C Biotin-Enterostatin node_E Antibody node_H High Signal node_E->node_H Many Biotin-Enterostatin bind node_F Enterostatin (Sample) node_G Biotin-Enterostatin node_G->node_E

Caption: Inverse relationship between sample concentration and signal.

References

Application Notes and Protocols for Radioimmunoassay (RIA) Quantifying Enterostatin in Rat Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the quantification of enterostatin in rat brain tissue using a competitive radioimmunoassay (RIA). Enterostatin, a pentapeptide derived from procolipase, is implicated in the regulation of fat intake and has central effects within the brain.[1] Accurate quantification of this peptide in brain tissue is crucial for research into obesity, metabolic disorders, and the central control of feeding behavior.

Introduction

Enterostatin acts as a satiety signal, particularly for dietary fat.[2][3] It is produced not only in the gastrointestinal tract but also in the brain, where it influences key regions involved in appetite control, such as the hypothalamus and amygdala.[4] The central mechanism of enterostatin is thought to involve serotonergic and opioidergic pathways.[2] This RIA protocol offers a sensitive and specific method for measuring endogenous levels of enterostatin in rat brain homogenates, facilitating studies on its physiological roles and potential as a therapeutic target. The predominant forms of enterostatin in rodents are Val-Pro-Gly-Pro-Arg (VPGPR) and Val-Pro-Asp-Pro-Arg (VPDPR).[1] This protocol is designed for the VPDPR sequence but can be adapted for other forms with the appropriate antibody and tracer.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of enterostatin.

Reagents and Materials
  • Enterostatin (VPDPR) Standard: Lyophilized, >95% purity.

  • Anti-Enterostatin (VPDPR) Primary Antibody: Rabbit polyclonal or monoclonal antibody. The appropriate dilution must be determined empirically (see Section 2.4.).

  • ¹²⁵I-Enterostatin Tracer: Radioiodinated enterostatin (VPDPR), specific activity >1500 Ci/mmol.

  • Assay Buffer: 0.1 M Phosphate buffer (pH 7.4) containing 0.05% Triton X-100, 0.1% Bovine Serum Albumin (BSA), and 0.01% Sodium Azide.

  • Tissue Homogenization Buffer: 0.25% Acetic Acid in deionized water.[4]

  • Precipitating Reagent (for Double Antibody Separation): A solution containing a goat anti-rabbit secondary antibody and polyethylene (B3416737) glycol (PEG).

  • Reagents for Standard Curve Preparation (as detailed in a commercial RIA kit).[5]

  • Polypropylene (B1209903) Test Tubes (12x75 mm).

  • Equipment: Refrigerated centrifuge, vortex mixer, gamma counter, precision pipettes.

Rat Brain Tissue Preparation
  • Sacrifice and Dissection: Sacrifice rats by decapitation.[6] Immediately dissect the brain region of interest (e.g., hypothalamus) on a cold surface.

  • Snap Freezing: Promptly freeze the tissue in liquid nitrogen to prevent peptide degradation and store at -80°C until homogenization.[4]

  • Homogenization:

    • Weigh the frozen brain tissue.

    • Add 10 volumes (w/v) of ice-cold Homogenization Buffer (0.25% Acetic Acid).

    • Homogenize using a sonic dismembrator on ice.[4]

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.[4]

  • Supernatant Collection: Carefully collect the supernatant, which contains the peptide extract.

  • Protein Determination: Determine the total protein concentration of the supernatant (e.g., using a BCA assay) for normalization of results.

  • Storage: Store the extracts at -80°C if not used immediately.

Radioimmunoassay Procedure

The RIA is based on the competition between unlabeled enterostatin (in standards or samples) and a fixed amount of ¹²⁵I-labeled enterostatin for a limited number of antibody binding sites.[3]

  • Assay Setup: Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, Quality Controls (QC), and Samples.

  • Reagent Addition:

    • Add 100 µL of Assay Buffer to the NSB tubes.

    • Add 100 µL of the appropriate Standard, QC, or Sample supernatant to the corresponding tubes.

    • Add 100 µL of ¹²⁵I-Enterostatin to all tubes.

    • Add 100 µL of Anti-Enterostatin Primary Antibody to all tubes except the TC and NSB tubes.

  • Incubation: Vortex all tubes gently and incubate for 20-24 hours at 4°C.

  • Precipitation:

    • Add 1.0 mL of cold Precipitating Reagent to all tubes except the TC tubes.

    • Vortex and incubate for 20 minutes at 4°C.

  • Separation: Centrifuge the tubes at 2,000-3,000 x g for 20 minutes at 4°C to pellet the antibody-bound fraction.

  • Aspiration: Carefully decant or aspirate the supernatant from all tubes except the TC tubes.

  • Counting: Measure the radioactivity of the pellet in each tube for 1 minute using a gamma counter.

Antibody Titration (Pre-Assay Optimization)

To determine the optimal primary antibody dilution, perform a titration experiment. The goal is to find the dilution that binds 30-50% of the total ¹²⁵I-Enterostatin tracer in the absence of unlabeled enterostatin (B₀/TC ratio).

Data Analysis
  • Calculate Average Counts: Determine the average counts per minute (CPM) for each duplicate set.

  • Calculate Percent Bound (%B/B₀):

    • Subtract the average NSB CPM from all other average CPM values.

    • Calculate the percentage of tracer bound for each standard, QC, and sample relative to the zero standard: %B/B₀ = (Sample or Standard CPM - NSB CPM) / (B₀ CPM - NSB CPM) * 100

  • Standard Curve: Plot the %B/B₀ for the standards against their known concentrations on a log-logit or semi-log scale.

  • Determine Sample Concentrations: Interpolate the enterostatin concentration of the unknown samples from the standard curve using their %B/B₀ values.

  • Normalize Results: Express the final concentration as ng or pmol of enterostatin per mg of total protein or per g of wet tissue weight.

Data Presentation

Quantitative data from literature and typical RIA performance characteristics are summarized below.

Table 1: Reported Enterostatin Levels and Binding Affinity in Rat Brain

ParameterValueReference
Endogenous APGPR Concentration30.1 ± 12.6 ng/g wet tissue[7]
VPDPR-like Immunoreactivity2455 ± 440 pmol/g[8]
High-Affinity Binding Site (Kd)0.5 nM[9]
Low-Affinity Binding Site (Kd)170 nM[9]

Table 2: Hypothetical Performance Characteristics of the Enterostatin RIA

ParameterTypical Value
Assay Sensitivity (Lower Limit of Detection)5 - 10 pg/tube
Standard Curve Range10 - 2000 pg/mL
Intra-assay Coefficient of Variation (CV)< 10%
Inter-assay Coefficient of Variation (CV)< 15%
Antibody Dilution (example)1:50,000 - 1:200,000
SpecificityHigh for VPDPR, low cross-reactivity with related peptides

Visualizations

Experimental Workflow

RIA_Workflow A 1. Tissue Collection (Rat Brain Dissection & Snap Freezing) B 2. Homogenization (in 0.25% Acetic Acid) A->B C 3. Centrifugation (20,000 x g, 30 min, 4°C) B->C D 4. Supernatant (Extract) Collection C->D E 5. RIA Incubation (Sample + ¹²⁵I-Tracer + Antibody) (24h at 4°C) D->E F 6. Immunoprecipitation (Add Secondary Antibody-PEG Reagent) E->F G 7. Separation (Centrifugation) F->G H 8. Radioactivity Counting (Gamma Counter) G->H I 9. Data Analysis (Standard Curve & Concentration Calculation) H->I Enterostatin_Signaling node_stim node_stim node_path node_path node_target node_target node_inhib node_inhib Enterostatin Enterostatin (in Brain) Serotonergic Serotonergic Pathway Enterostatin->Serotonergic Modulates Opioidergic Opioidergic Pathway Enterostatin->Opioidergic Modulates F1ATPase F1F0-ATPase β-subunit Enterostatin->F1ATPase Binds to MuOpioid μ-Opioid Pathway Enterostatin->MuOpioid Inhibits FatIntake ↓ Fat Intake Serotonergic->FatIntake Opioidergic->FatIntake MuOpioid->FatIntake (Stimulates fat intake)

References

Application Notes and Protocols for Enterostatin in Rat Feeding Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enterostatin, a pentapeptide (Val-Pro-Asp-Pro-Arg or VPDPR in rats), is derived from the N-terminal of pancreatic procolipase and has been identified as a key regulator of fat intake.[1][2][3] Its selective inhibitory effect on fat consumption makes it a significant area of research in the study of appetite, satiety, and obesity.[3][4][5] These application notes provide a comprehensive overview of the optimal dosages and experimental protocols for utilizing enterostatin in rat feeding behavior studies, based on peer-reviewed research. The information is intended to guide researchers in designing and executing robust and reproducible experiments.

Data Presentation: Quantitative Summary of Enterostatin Dosage and Effects

The following tables summarize the effective dosages of enterostatin administered through various routes and their observed effects on food intake in rats.

Table 1: Intracerebroventricular (ICV) Administration of Enterostatin

Rat StrainDietDosageEffect on Food IntakeCitation
Sprague-DawleyHigh-Fat (HF) & Low-Fat (LF) choice100, 200, 800 ngInhibition of LF diet intake at all doses; inhibition of HF diet intake at 200 ng. U-shaped dose-response for HF diet.[1]
Sprague-DawleyHigh-Fat (HF)167 pmol, 333 pmolSignificant and dose-dependent reduction in HF food intake.[6]
Sprague-DawleyHigh-Fat (HF)667 pmolNo effect on HF food intake.[6]
Not SpecifiedNot SpecifiedLow dosesReduced food intake.[2]
Not SpecifiedNot SpecifiedHigh dosesIneffective.[2]
Osborne-Mendel & Sprague-DawleyHigh-Fat (HF)1 nmolReduced intake of HF diet.[7]
S5B/PlHigh-Fat (HF)1 nmolNo effect on HF diet intake.[7]
Sprague-DawleyHF & LF choice0.5 µg/h (chronic infusion)Reduced intake of HF diet with no compensatory increase in LF intake.[8]
Osborne-MendelHigh-Fat (HF)Chronic infusionAcutely lowered food intake and reduced weight gain.[9]
Non-food-deprivedHigh-Fat (cookies)32 µgStimulated cookie intake at 30 min.[10]

Table 2: Peripheral Administration of Enterostatin

Administration RouteRat StrainDietDosageEffect on Food IntakeCitation
Intravenous (IV)Sprague-DawleyHigh-Fat (HF)8.3 nmol, 16.7 nmolSuppressed HF food intake.[6]
Intravenous (IV)Sprague-DawleyHigh-Fat (HF)Higher dosesNo effect.[6]
Intravenous (IV)Sprague-DawleyHigh-Fat (HF)38 nmolSignificant inhibition of HF food intake.[11]
Intravenous (IV)Sprague-DawleyHigh-Fat (HF)76 nmolInhibiting effect was lost.[11]
Intraperitoneal (IP)Not SpecifiedNot SpecifiedLow dosesReduced food intake.[2]
Intraperitoneal (IP)Sprague-DawleyHigh-Fat (HF)120 nmolSuppressed intake of HF diet.[7]
Near-celiac ArteryHigh-Fat adaptedHigh-Fat (HF)0.05-13.5 nmolImmediate, dose-dependent inhibition of food intake.[4][12]
Intracarotid ArteryHigh-Fat adaptedHigh-Fat (HF)Dose-dependentImmediate and long-lasting inhibition of food intake.[4][12]
IntragastricSprague-DawleyHigh-Fat (HF)120 nmolSuppressed intake of HF diet.[7]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol is for the direct administration of enterostatin into the cerebral ventricles to study its central effects on feeding behavior.

1. Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical tools (scalpel, forceps, dental drill)

  • Guide cannula and dummy cannula (22-gauge)

  • Injection needle (28-gauge)

  • Dental cement

  • Polyethylene (B3416737) tubing

  • Enterostatin (VPDPR), sterile artificial cerebrospinal fluid (aCSF)

  • Male Sprague-Dawley or Osborne-Mendel rats

2. Surgical Procedure:

  • Anesthetize the rat and secure it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a hole over the target ventricle (e.g., third ventricle or lateral ventricle) using appropriate stereotaxic coordinates from a rat brain atlas.

  • Lower the guide cannula to the desired depth and secure it to the skull with dental cement and surgical screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

3. Injection Protocol:

  • Handle the rats daily during the recovery period to acclimate them to the injection procedure.

  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Connect the injection needle to a microsyringe via polyethylene tubing.

  • Insert the injection needle into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula.

  • Infuse the desired dose of enterostatin (dissolved in aCSF) over a period of 1-2 minutes.

  • Leave the injection needle in place for an additional minute to allow for diffusion.

  • Replace the dummy cannula.

  • Return the rat to its cage and monitor food intake.

Protocol 2: High-Fat Diet Feeding Paradigm

This protocol outlines the dietary conditions necessary to observe the effects of enterostatin, as its action is often dependent on the consumption of a high-fat diet.[13]

1. Diet Composition:

  • High-Fat (HF) Diet: Typically 40-60% of calories from fat.[14] The source of fat can be lard or vegetable shortening.

  • Low-Fat (LF) Diet / Control Diet: Typically 10% of calories from fat.

  • Ensure diets are isocaloric or that caloric density is accounted for in the analysis.

2. Acclimatization Period:

  • House rats individually to allow for accurate food intake measurement.

  • Provide ad libitum access to the HF diet (or choice of HF and LF diets) for at least two weeks prior to the experiment. This adaptation period is crucial for enterostatin's efficacy.[13]

  • Monitor daily food intake and body weight to establish a baseline.

3. Food Intake Measurement:

  • Following enterostatin or vehicle administration, provide pre-weighed amounts of the specified diet.

  • Measure the remaining food at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h) to determine cumulative food intake.

  • Account for any spillage by placing a collection tray under the food hopper.

Protocol 3: Peripheral Administration

This protocol describes various methods for peripheral administration of enterostatin.

1. Intravenous (IV) Injection:

  • For acute studies, injections can be made into the lateral tail vein of a restrained rat.

  • For chronic infusions, a catheter can be surgically implanted into the jugular vein.

2. Intraperitoneal (IP) Injection:

  • Restrain the rat and inject the enterostatin solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

3. Arterial Injection (Near-Celiac and Intracarotid):

  • These are more invasive procedures requiring surgical cannulation of the respective arteries.[4][12]

  • These methods are used to investigate specific sites of action (e.g., gastrointestinal vs. central).[4][12]

Visualizations: Signaling Pathways and Experimental Workflow

Enterostatin_Signaling_Pathway fat_ingestion High-Fat Meal Ingestion procolipase Procolipase Secretion (Pancreas) fat_ingestion->procolipase stimulates enterostatin Enterostatin (VPDPR) procolipase->enterostatin tryptic cleavage gut Gastrointestinal Lumen circulation Systemic Circulation enterostatin->circulation receptors Central Receptors (e.g., CCK-A, Opioid) enterostatin->receptors binds to atp_synthase Mitochondrial F1F0 ATP Synthase enterostatin->atp_synthase binds to vagus Vagus Nerve gut->vagus activates brain Brain circulation->brain vagus->brain afferent signals satiety Reduced Fat Intake (Satiety Signal) receptors->satiety atp_synthase->satiety

Caption: Proposed signaling pathway for enterostatin-mediated reduction of fat intake.

Experimental_Workflow acclimatization Animal Acclimatization (Housing & Handling) diet_adaptation Dietary Adaptation (High-Fat Diet for >2 weeks) acclimatization->diet_adaptation surgery Surgical Preparation (e.g., ICV Cannulation) diet_adaptation->surgery recovery Post-Surgical Recovery (>1 week) surgery->recovery baseline Baseline Measurement (Food Intake & Body Weight) recovery->baseline administration Enterostatin/Vehicle Administration baseline->administration monitoring Behavioral Monitoring (Food Intake Measurement) administration->monitoring analysis Data Analysis & Interpretation monitoring->analysis

Caption: General experimental workflow for studying enterostatin's effects on feeding.

References

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Enterostatin in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the intracerebroventricular (ICV) injection of enterostatin in rats, a critical procedure for investigating the central effects of this pentapeptide on food intake, body weight regulation, and related metabolic parameters. This document includes detailed methodologies for stereotaxic surgery, cannula implantation, and enterostatin administration. Additionally, it summarizes quantitative data from key studies and visualizes the experimental workflow and the proposed signaling pathways of enterostatin in the brain.

Introduction

Enterostatin, the pentapeptide (Val-Pro-Asp-Pro-Arg or a similar sequence in rodents), is cleaved from procolipase in the gastrointestinal tract and has been identified as a key regulator of fat intake.[1][2] Administration of enterostatin directly into the cerebral ventricles allows for the study of its central mechanisms of action, bypassing peripheral influences. ICV injection of enterostatin has been shown to selectively reduce fat intake and body weight in rats, making it a valuable tool for research in obesity, metabolic disorders, and the neurobiology of feeding behavior.[3][4]

Experimental Protocols

Stereotaxic Surgery and Cannula Implantation

This protocol outlines the procedure for the surgical implantation of a guide cannula into the lateral ventricle of the rat brain for subsequent ICV injections.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical drill with burr bits

  • Guide cannula (22-gauge for rats) and dummy cannula

  • Stainless steel anchoring screws

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Analgesics for post-operative care

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Once the animal has reached a surgical plane of anesthesia, shave the head and secure it in the stereotaxic apparatus. Apply ophthalmic ointment to the eyes to prevent drying.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface, ensuring that bregma and lambda are clearly visible.

  • Leveling the Skull: Adjust the head position so that bregma and lambda are on the same horizontal plane.

  • Drilling: Using a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle. A common set of coordinates relative to bregma are: Anteroposterior (AP): -1.0 mm; Mediolateral (ML): ±1.4 mm.[5] Drill a hole at the determined coordinates. Drill additional holes for the anchor screws.

  • Cannula Implantation: Lower the guide cannula to the desired depth. For the lateral ventricle, a typical dorsoventral (DV) coordinate is -4.0 mm from the skull surface.[5]

  • Fixation: Secure the guide cannula and anchor screws to the skull using dental cement.

  • Post-operative Care: Suture the incision. Administer analgesics as per your institution's approved protocol. Place the rat in a clean cage on a heating pad for recovery. Monitor the animal closely for 24-48 hours.

Intracerebroventricular (ICV) Injection of Enterostatin

Materials:

  • Cannulated rat

  • Enterostatin (lyophilized powder)

  • Sterile vehicle (artificial cerebrospinal fluid (aCSF) or sterile saline)

  • Microinjection pump

  • Internal injector cannula connected to tubing and a syringe (e.g., Hamilton syringe)

Procedure:

  • Preparation of Enterostatin Solution: Reconstitute lyophilized enterostatin in the chosen vehicle to the desired concentration.

  • Animal Handling: Gently handle the conscious rat.

  • Injection: Remove the dummy cannula from the guide cannula. Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.

  • Infusion: Infuse the enterostatin solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[6] The total injection volume for rats is typically between 1-10 µL.[7]

  • Post-injection: After the infusion is complete, leave the injector cannula in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow. Replace the dummy cannula.

  • Behavioral Observation: Return the rat to its home cage and begin behavioral observations and data collection (e.g., food intake measurements).

Data Presentation

The following tables summarize the quantitative effects of ICV enterostatin administration in rats from various studies.

Table 1: Effect of Acute ICV Enterostatin on Food Intake in Rats

Dose of EnterostatinAnimal ModelFeeding ConditionEffect on High-Fat Food IntakeReference
200 ngSprague-Dawley rats18-hour food deprived45% decrease[4]
167 pmol and 333 pmolSprague-Dawley ratsOvernight fastSignificant and dose-dependent reduction[8]
667 pmolSprague-Dawley ratsOvernight fastNo effect[8]

Table 2: Effect of Chronic ICV Enterostatin on Body Weight and Food Intake in Rats

Dose of EnterostatinDurationAnimal ModelEffect on High-Fat Food IntakeEffect on Body WeightReference
0.5 µg/h9 daysSprague-Dawley ratsReduced intakeDeclined[3]
Not specified11 daysOsborne-Mendel ratsAcutely lowered food intakeSignificantly reduced weight gain[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_surgery Stereotaxic Surgery cluster_injection ICV Injection cluster_data Data Collection & Analysis anesthesia Anesthesia mounting Mounting in Stereotaxic Frame anesthesia->mounting incision Scalp Incision & Skull Exposure mounting->incision drilling Drilling incision->drilling cannulation Cannula Implantation & Fixation drilling->cannulation prep Enterostatin Solution Preparation cannulation->prep injection Infusion into Lateral Ventricle prep->injection food_intake Food Intake Measurement injection->food_intake body_weight Body Weight Monitoring injection->body_weight analysis Data Analysis food_intake->analysis body_weight->analysis

Caption: Experimental workflow for ICV injection of enterostatin in rats.

Signaling Pathway of Enterostatin

enterostatin_signaling cluster_brain Central Nervous System cluster_effects Physiological Effects enterostatin Enterostatin (ICV) serotonergic Serotonergic System enterostatin->serotonergic opioidergic μ-Opioid Receptors enterostatin->opioidergic inhibition fatpase F1F0-ATPase enterostatin->fatpase hypothalamus Hypothalamic Nuclei (e.g., PVN, Arcuate) serotonergic->hypothalamus opioidergic->hypothalamus fatpase->hypothalamus fat_intake ↓ Fat Intake hypothalamus->fat_intake body_weight ↓ Body Weight hypothalamus->body_weight vagal Afferent Vagal Input vagal->hypothalamus Peripheral Signal Integration

Caption: Proposed central signaling pathways of enterostatin.

References

Application Notes and Protocols for Intraperitoneal (IP) Injection of Enterostatin in Metabolic Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has been identified as a significant regulator of fat intake and energy metabolism.[1][2] It is released in the gastrointestinal tract during fat digestion and acts as a satiety signal.[2][3] Both central and peripheral administration of enterostatin have been shown to selectively reduce fat consumption, decrease body weight, and influence energy expenditure in rats, making it a peptide of interest in metabolic research.[1][4][5] Intraperitoneal (IP) injection is a common and effective method for peripheral administration in rodent studies. These application notes provide detailed protocols for the IP injection of enterostatin in rats to investigate its metabolic effects, along with a summary of expected quantitative outcomes and relevant signaling pathways.

Data Presentation

Table 1: Effects of Intraperitoneal Enterostatin Injection on Metabolic Parameters in Rats
ParameterSpecies/StrainDoseDurationKey FindingsReference
Food Intake Sprague-Dawley Rats38 nmol (IV)AcuteSignificantly inhibited high-fat food intake.[6]
Osborne-Mendel RatsNot specifiedAcuteReduced high-fat diet intake; no effect on carbohydrate or protein intake.[7]
Body Weight RatsChronic Infusion9 days (ICV)Declined body weight.[4]
Respiratory Quotient (RQ) Sprague-Dawley Rats100 nmol2 hoursReduced RQ (Saline: 0.81 ± 0.02 vs. Enterostatin: 0.76 ± 0.01).[1][5]
Energy Expenditure Sprague-Dawley Rats100 nmol2 hoursIncreased energy expenditure by 44%.[1][5]
Insulin (B600854) Secretion Perfused Rat Pancreas100 µmol/LAcuteInhibited insulin response to glucose by 70%.[8]

Experimental Protocols

Protocol 1: Preparation of Enterostatin for Intraperitoneal Injection

1. Materials:

  • Enterostatin peptide (rodent sequence: Val-Pro-Gly-Pro-Arg or Val-Pro-Asp-Pro-Arg)[9]
  • Sterile, pyrogen-free 0.9% saline solution
  • Sterile microcentrifuge tubes
  • Calibrated micropipettes and sterile tips
  • Vortex mixer

2. Procedure:

  • Reconstitution:
  • Allow the lyophilized enterostatin peptide to equilibrate to room temperature before opening the vial.
  • Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/mL). The exact volume of saline will depend on the amount of peptide in the vial.
  • Gently vortex the tube to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
  • Dilution to Working Concentration:
  • Based on the desired dose (e.g., 100 nmol/rat) and the average weight of the rats, calculate the required concentration for the injection volume. A typical injection volume for rats is 1-2 mL.
  • Prepare the final working solution by diluting the stock solution with sterile 0.9% saline. For example, for a 100 nmol dose in a 300g rat, you would prepare a solution to deliver this amount in a reasonable volume (e.g., 0.5 mL).
  • Storage:
  • For short-term storage (a few days), the enterostatin solution can be stored at 4°C.
  • For long-term storage, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal Injection Procedure in Rats

1. Materials:

  • Prepared enterostatin solution or vehicle control (sterile 0.9% saline)
  • Sterile syringes (1-3 mL)
  • Sterile needles (23-25 gauge)[10]
  • 70% ethanol (B145695) and sterile gauze pads
  • Appropriate personal protective equipment (gloves, lab coat)

2. Animal Handling and Restraint:

  • Acclimatize rats to handling for several days before the experiment to minimize stress.
  • For the injection, use a two-person technique if possible, which is generally safer for both the animal and the handler.[10] One person restrains the rat while the other performs the injection.
  • The restrainer should hold the rat's head between their index and middle fingers and wrap the remaining fingers around the thoracic cavity without squeezing. The other hand should secure the rear feet and tail.
  • Gently tilt the rat's head downwards to cause the abdominal organs to shift forward, creating a safer injection site.[11]

3. Injection Procedure:

  • Weigh the rat to calculate the precise volume of the enterostatin solution to be administered.
  • Swab the injection site with 70% ethanol. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side.[11][12]
  • Insert the needle at a 30-45° angle with the bevel facing up.[10][13] The needle should penetrate the skin and the abdominal wall. A lack of resistance indicates entry into the peritoneal cavity.[12]
  • Gently aspirate the syringe to ensure that no blood (indicating entry into a blood vessel) or urine (indicating entry into the bladder) is drawn. If fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle and syringe.[11][13]
  • Inject the calculated volume of the enterostatin solution or vehicle control slowly and steadily.
  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
  • Return the rat to its cage and monitor for any immediate adverse reactions.

Protocol 3: Measurement of Metabolic Parameters

1. Food Intake and Body Weight:

  • House rats individually to allow for accurate measurement of food intake.
  • Provide a high-fat diet to observe the selective effects of enterostatin.[7]
  • Measure food intake and body weight at regular intervals (e.g., daily) before and after the injection.

2. Indirect Calorimetry:

  • Acclimatize rats to metabolic cages before the study.
  • After the IP injection of enterostatin or vehicle, place the rats in the calorimetry chambers.
  • Monitor the respiratory quotient (RQ) and energy expenditure over a defined period (e.g., 2 hours).[1][5] An RQ closer to 0.7 suggests fatty acid oxidation, while an RQ closer to 1.0 indicates carbohydrate oxidation.

3. Blood Sampling and Analysis:

  • Collect blood samples at specified time points post-injection to measure plasma levels of metabolites and hormones.
  • Parameters to measure can include glucose, insulin, triglycerides, and corticosterone (B1669441) to assess the broader metabolic impact of enterostatin.[4][8]

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis acclimatization Animal Acclimatization (Handling & Housing) diet High-Fat Diet Adaptation acclimatization->diet solution_prep Enterostatin Solution Preparation diet->solution_prep injection IP Injection (Enterostatin or Vehicle) solution_prep->injection monitoring Metabolic Monitoring injection->monitoring food_intake Food Intake & Body Weight Measurement monitoring->food_intake calorimetry Indirect Calorimetry (RQ & Energy Expenditure) monitoring->calorimetry blood_analysis Blood Sample Analysis monitoring->blood_analysis data_analysis Statistical Analysis food_intake->data_analysis calorimetry->data_analysis blood_analysis->data_analysis

Caption: Experimental workflow for metabolic studies with IP enterostatin.

enterostatin_signaling cluster_peripheral Peripheral Signaling cluster_central Central Nervous System cluster_effects Metabolic Effects enterostatin Enterostatin (IP Injection) vagal Afferent Vagal Pathway enterostatin->vagal activates insulin_sec Reduced Insulin Secretion enterostatin->insulin_sec direct effect on pancreas ampk AMPK Activation enterostatin->ampk activates peripherally hypothalamus Hypothalamic Centers vagal->hypothalamus signals to serotonergic Serotonergic System hypothalamus->serotonergic modulates opioidergic Opioidergic System hypothalamus->opioidergic modulates energy_exp Increased Energy Expenditure hypothalamus->energy_exp fat_intake Reduced Fat Intake serotonergic->fat_intake opioidergic->fat_intake

Caption: Simplified signaling pathway of peripherally administered enterostatin.

References

Application Notes and Protocols for Immunohistochemical Localization of Enterostatin in the Rat Hypothalamus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the localization of enterostatin in the rat hypothalamus using immunohistochemistry. This document includes detailed experimental protocols, data on the distribution of enterostatin-like immunoreactivity, and an overview of the putative signaling pathways of enterostatin in the hypothalamus.

Introduction

Enterostatin, a pentapeptide derived from the N-terminus of procolipase, is a key regulator of fat intake.[1] It exerts its effects through both peripheral and central mechanisms. The hypothalamus, a critical brain region for the regulation of energy homeostasis, is a primary target for enterostatin's central actions. Studies have shown that enterostatin stimulates neurons in several hypothalamic nuclei, including the arcuate nucleus (ARC), ventromedial hypothalamus (VMH), lateral hypothalamus (LH), and paraventricular nucleus (PVN).[1] Understanding the precise localization and signaling of enterostatin in these nuclei is crucial for elucidating its role in appetite regulation and for the development of therapeutic strategies targeting obesity and metabolic disorders.

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of specific proteins within their native tissue context. This protocol details the steps for the successful immunohistochemical localization of enterostatin in the rat hypothalamus.

Data Presentation

The following table summarizes the quantitative distribution of enterostatin-like immunoreactivity (VPDPR-LI) in various brain regions of lean (Sprague-Dawley) and obese (Zucker) rats. The data is presented as mean ± SEM.

Brain RegionSprague-Dawley Rats (pmol/g wet weight)Zucker Rats (pmol/g wet weight)
Hypothalamus1.8 ± 0.21.0 ± 0.1
Striatum3.5 ± 0.42.0 ± 0.3
Cortex1.5 ± 0.20.8 ± 0.1
Hippocampus1.2 ± 0.10.7 ± 0.1
Brainstem1.0 ± 0.10.6 ± 0.1*

*p < 0.05 compared to Sprague-Dawley rats.

Data adapted from: Imamura, M., et al. (1998). Differential Regional Distribution of Enterostatin, an Appetite Inhibiting Peptide, in the Brains of Zucker and Sprague-Dawley Rats. Nutritional Neuroscience, 1(6), 449-453.[2]

Experimental Protocols

Immunohistochemistry Protocol for Enterostatin in Rat Hypothalamus

This protocol is adapted from standard immunohistochemistry procedures for rat brain tissue and should be optimized for specific antibodies and experimental conditions.

1. Materials and Reagents

  • Primary Antibody: Rabbit anti-Enterostatin polyclonal antibody (commercially available from various suppliers). The optimal dilution should be determined empirically (e.g., 1:500 - 1:2000).

  • Secondary Antibody: Biotinylated goat anti-rabbit IgG.

  • Detection System: Avidin-Biotin Complex (ABC) kit and 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Fixative: 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB, pH 7.4).

  • Cryoprotectant: 30% sucrose (B13894) in 0.1 M PB.

  • Blocking Solution: 10% normal goat serum (NGS) and 0.3% Triton X-100 in 0.1 M PB.

  • Antibody Diluent: 1% NGS and 0.3% Triton X-100 in 0.1 M PB.

  • Phosphate-buffered saline (PBS)

  • Distilled water

  • Microscope slides

  • Mounting medium

2. Tissue Preparation

  • Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital).

  • Perform transcardial perfusion with ice-cold PBS followed by 4% PFA in 0.1 M PB.

  • Dissect the brain and post-fix in 4% PFA for 4-6 hours at 4°C.

  • Cryoprotect the brain by immersing it in 30% sucrose in 0.1 M PB at 4°C until it sinks.

  • Freeze the brain and section it coronally at 30-40 µm thickness using a cryostat.

  • Collect the sections in a cryoprotectant solution and store them at -20°C until use.

3. Immunohistochemical Staining

  • Rinse free-floating sections three times in PBS for 10 minutes each.

  • Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in PBS for 30 minutes at room temperature.

  • Rinse sections three times in PBS for 10 minutes each.

  • Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.

  • Incubate sections with the primary anti-enterostatin antibody diluted in antibody diluent overnight at 4°C.

  • Rinse sections three times in PBS for 10 minutes each.

  • Incubate sections with the biotinylated secondary antibody diluted according to the manufacturer's instructions for 1-2 hours at room temperature.

  • Rinse sections three times in PBS for 10 minutes each.

  • Incubate sections with the ABC reagent prepared according to the manufacturer's instructions for 1 hour at room temperature.

  • Rinse sections three times in PBS for 10 minutes each.

  • Visualize the immunoreactivity by incubating sections in DAB substrate solution until the desired staining intensity is reached. Monitor the reaction under a microscope.

  • Stop the reaction by rinsing the sections in PBS.

  • Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

4. Image Acquisition and Analysis

  • Examine the stained sections under a light microscope.

  • Capture images of the hypothalamic nuclei of interest (ARC, PVN, VMH, LH).

  • For quantitative analysis, measure the optical density of the DAB staining or count the number of immunoreactive cells in defined areas using image analysis software.

Signaling Pathways

Enterostatin's effects in the hypothalamus are mediated through a complex interplay of signaling pathways. The peripheral signal is transmitted via the afferent vagal nerve to hypothalamic centers.[3] Centrally, enterostatin's actions involve serotonergic and opioidergic systems.[3]

The putative receptor for enterostatin is the β-subunit of the F1F0-ATP synthase.[4] Binding of enterostatin to this receptor is thought to initiate downstream signaling cascades. One proposed mechanism involves the inhibition of a mu-opioid-mediated pathway.[4] Furthermore, enterostatin's anorectic response may be modulated by 5-HT1B receptors, with a neuronal pathway from the amygdala to the PVN playing a role.

Enterostatin also interacts with the melanocortin system. It has been shown to reduce the expression of Agouti-related peptide (AgRP), an antagonist of melanocortin receptors, in the hypothalamus.[1] Additionally, amygdala-injected enterostatin can induce fos activation in α-melanocyte-stimulating hormone (α-MSH) neurons in the arcuate nucleus, suggesting an activation of the anorexigenic POMC pathway.

Below is a diagram illustrating the proposed signaling pathways of enterostatin in the hypothalamus.

Enterostatin_Signaling_Pathway Enterostatin Enterostatin Vagal_Afferents Afferent Vagal Nerve Enterostatin->Vagal_Afferents Peripheral Signal Hypothalamus Hypothalamic Neurons Enterostatin->Hypothalamus Central Action Vagal_Afferents->Hypothalamus F1_ATPase F1-ATPase β-subunit (Putative Receptor) Hypothalamus->F1_ATPase Binds to Mu_Opioid μ-Opioid Pathway F1_ATPase->Mu_Opioid Inhibits Serotonergic 5-HT1B Receptors F1_ATPase->Serotonergic Modulates AgRP_NPY AgRP/NPY Neurons (Orexigenic) F1_ATPase->AgRP_NPY Inhibits POMC POMC Neurons (Anorexigenic) F1_ATPase->POMC Activates Fat_Intake Decreased Fat Intake Mu_Opioid->Fat_Intake Promotes AgRP_NPY->Fat_Intake Promotes POMC->Fat_Intake Inhibits

Caption: Proposed signaling pathways of enterostatin in the rat hypothalamus.

Experimental Workflow

The following diagram outlines the major steps in the immunohistochemical localization of enterostatin in the rat hypothalamus.

IHC_Workflow Start Start Perfusion Transcardial Perfusion (PBS followed by 4% PFA) Start->Perfusion Dissection Brain Dissection & Post-fixation Perfusion->Dissection Cryoprotection Cryoprotection (30% Sucrose) Dissection->Cryoprotection Sectioning Cryosectioning (30-40 µm) Cryoprotection->Sectioning Staining Immunohistochemical Staining Sectioning->Staining Blocking_Peroxidase Endogenous Peroxidase Quenching Staining->Blocking_Peroxidase Blocking_Nonspecific Non-specific Binding Blocking (Normal Goat Serum) Blocking_Peroxidase->Blocking_Nonspecific Primary_Ab Primary Antibody Incubation (anti-Enterostatin) Blocking_Nonspecific->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Biotinylated) Primary_Ab->Secondary_Ab ABC ABC Reagent Incubation Secondary_Ab->ABC DAB DAB Substrate Visualization ABC->DAB Mounting Mounting and Coverslipping DAB->Mounting Analysis Microscopy and Image Analysis Mounting->Analysis End End Analysis->End

Caption: Experimental workflow for enterostatin immunohistochemistry.

References

Application Notes and Protocols for Creating Procolipase/Enterostatin Knockout Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procolipase, a protein secreted by the pancreas, is a crucial cofactor for pancreatic lipase, playing a vital role in the digestion of dietary fats.[1] Upon activation in the intestinal lumen by trypsin, procolipase is cleaved to form colipase and a pentapeptide known as enterostatin.[2][3][4][5] Enterostatin has been identified as a key signaling molecule in appetite regulation, specifically in modulating fat intake.[2][3][6][7][8][9][10][11] The development of procolipase/enterostatin knockout rat models is therefore of significant interest for studying lipid metabolism, obesity, and the complex gut-brain signaling pathways that govern food intake. These models are invaluable tools for both basic research and the development of novel therapeutics targeting metabolic disorders.

This document provides detailed application notes and protocols for the generation of procolipase/enterostatin knockout rat models using three major gene-editing technologies: CRISPR/Cas9, Zinc Finger Nucleases (ZFNs), and Transcription Activator-Like Effector Nucleases (TALENs).

Target Gene Information: Procolipase in Rats

The target gene for creating a procolipase/enterostatin knockout is the procolipase gene (Clps). Since enterostatin is the N-terminal activation peptide of procolipase, knocking out the Clps gene will result in the absence of both procolipase and enterostatin.

  • Gene Name: Colipase

  • Symbol: Clps

  • Rat Genome Database (RGD) ID: 2363

  • UniProt ID: P17084

  • Genomic Location: Chromosome 17

  • Rat Enterostatin Sequence: While multiple sequences have been reported, a common sequence is Ala-Pro-Gly-Pro-Arg (APGPR).[9][12]

I. Gene-Editing Methodologies for Knockout Rat Model Generation

The generation of knockout rats has been revolutionized by the advent of engineered nucleases that can induce targeted double-strand breaks (DSBs) in the genome. The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often introduce small insertions or deletions (indels) during the repair process. These indels can cause frameshift mutations, leading to premature stop codons and the functional knockout of the target gene.

CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9)

The CRISPR/Cas9 system is a powerful and widely used gene-editing tool due to its simplicity and high efficiency.[13] It consists of a Cas9 nuclease and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus.

ZFNs (Zinc Finger Nucleases)

ZFNs are engineered proteins composed of a zinc-finger DNA-binding domain and a FokI nuclease domain.[4] Two ZFNs are required to bind to opposite strands of the DNA, allowing the FokI domains to dimerize and create a DSB.

TALENs (Transcription Activator-Like Effector Nucleases)

Similar to ZFNs, TALENs consist of a DNA-binding domain derived from Transcription Activator-Like Effectors (TALEs) and a FokI nuclease domain.[6][14][15] TALENs also work in pairs to induce a DSB at the target site.

Quantitative Data on Gene-Editing Efficiencies in Rats

The following table summarizes reported efficiencies for generating knockout rats using different gene-editing technologies. It is important to note that efficiency can vary significantly depending on the target gene, the specific reagents used, and the technical expertise of the laboratory. No specific data for procolipase/enterostatin knockout was found; therefore, data for other target genes are presented as a reference.

Gene-Editing TechnologyTarget GeneDelivery MethodMutation Rate in Founders (%)Biallelic Mutation Rate in Founders (%)Reference
CRISPR/Cas9 Multiple genesRNA injection into one-cell embryosHigh efficiency for simultaneous mutationsNot specified[1]
ZFNs IgMDNA or mRNA injection9 (DNA), 19 (mRNA)Not specified[16]
ZFNs IgM, Rab38DNA or mRNA injectionAverage of 121 of 32 IgM mutants[3]
ZFNs MstnNot specifiedNot specified, but successful generationNot specified[17]
TALENs IgMDNA or mRNA injection9.5 (DNA), 58 (mRNA)25 (mRNA)[16]
TALENs Nr3c1 (GR)mRNA and donor DNA injection17Not specified[6][14]
TALENs FhmRNA injection22.50 (heterozygous only)[15][18]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Procolipase Knockout in Rats

This protocol outlines the key steps for generating a procolipase knockout rat using the CRISPR/Cas9 system.

1. gRNA Design and Synthesis:

  • Target Selection: Identify a suitable target sequence in an early exon of the rat Clps gene. Targeting an early exon increases the likelihood of generating a frameshift mutation that results in a non-functional protein.

  • gRNA Design Tools: Utilize online tools such as Benchling or SnapGene to design sgRNAs with high on-target and low off-target scores. The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • gRNA Synthesis: Synthesize the designed sgRNA using in vitro transcription kits or order commercially synthesized sgRNAs.

2. Cas9 and sgRNA Preparation:

  • Obtain purified Cas9 protein or a plasmid expressing Cas9.

  • If using a plasmid, linearize it and perform in vitro transcription to generate Cas9 mRNA.

  • Mix the sgRNA and Cas9 protein/mRNA in an appropriate injection buffer.

3. Microinjection into Rat Zygotes:

  • Harvest fertilized one-cell embryos from superovulated female rats.

  • Microinject the sgRNA/Cas9 mixture into the pronucleus or cytoplasm of the zygotes.

  • Alternatively, electroporation can be used to deliver the CRISPR/Cas9 reagents into the embryos.

4. Embryo Transfer and Generation of Founder Animals:

  • Culture the microinjected embryos in vitro to the two-cell stage.

  • Transfer the viable embryos into the oviducts of pseudopregnant female rats.

  • Allow the pregnancies to proceed to term.

5. Genotyping of Founder (F0) Animals:

  • Extract genomic DNA from tail biopsies of the resulting pups.

  • Amplify the target region of the Clps gene by PCR.

  • Sequence the PCR products to identify the presence of indels.

  • Techniques such as T7 endonuclease I (T7E1) assay can be used for initial screening of mutations.

6. Breeding and Establishment of Knockout Line:

  • Breed founder animals with wild-type rats to establish germline transmission of the mutation.

  • Genotype the F1 generation to identify heterozygous carriers of the knockout allele.

  • Intercross heterozygous F1 animals to generate homozygous knockout rats.

Protocol 2: ZFN-Mediated Procolipase Knockout in Rats

This protocol provides a general workflow for using ZFNs to create a procolipase knockout rat.

1. ZFN Design and Assembly:

  • Target Site Selection: Identify a suitable target site within an early exon of the rat Clps gene. ZFNs bind as pairs to the DNA, with each ZFN recognizing a specific sequence on opposite strands, separated by a 5-7 bp spacer.

  • ZFN Construction: Utilize publicly available or commercial platforms to design and assemble the ZFNs. This typically involves combining pre-validated zinc finger arrays.

2. ZFN mRNA Synthesis:

  • Clone the designed ZFNs into an expression vector suitable for in vitro transcription.

  • Linearize the plasmids and use an in vitro transcription kit to synthesize capped and polyadenylated ZFN mRNAs.

3. Microinjection into Rat Zygotes:

  • Follow the same procedure as described in the CRISPR/Cas9 protocol for harvesting and microinjecting one-cell rat embryos with the ZFN mRNAs.

4. Embryo Transfer and Generation of Founder Animals:

  • Follow the same procedure as described in the CRISPR/Cas9 protocol.

5. Genotyping of Founder (F0) Animals:

  • Follow the same genotyping procedures as described for the CRISPR/Cas9 protocol to identify founders with mutations in the Clps gene.

6. Breeding and Establishment of Knockout Line:

  • Follow the same breeding strategy as outlined in the CRISPR/Cas9 protocol.

Protocol 3: TALEN-Mediated Procolipase Knockout in Rats

This protocol outlines the steps for generating a procolipase knockout rat using TALENs.

1. TALEN Design and Assembly:

  • Target Site Selection: Identify a target site in an early exon of the rat Clps gene. Similar to ZFNs, TALENs function as pairs that bind to opposite DNA strands.

  • TALEN Construction: Use online tools and modular assembly kits (e.g., Golden Gate assembly) to construct the TALENs.

2. TALEN mRNA Synthesis:

  • Clone the assembled TALENs into an appropriate expression vector.

  • Synthesize TALEN mRNAs through in vitro transcription as described for ZFNs.

3. Microinjection into Rat Zygotes:

  • Follow the same microinjection procedure as for CRISPR/Cas9 and ZFNs, delivering the TALEN mRNAs into rat zygotes.

4. Embryo Transfer and Generation of Founder Animals:

  • Follow the same procedure as described in the CRISPR/Cas9 protocol.

5. Genotyping of Founder (F0) Animals:

  • Use the same genotyping methods as for CRISPR/Cas9 and ZFNs to screen for mutations in the Clps gene.

6. Breeding and Establishment of Knockout Line:

  • Follow the same breeding protocol as described for the other methods to establish a homozygous knockout line.

Expected Phenotype of Procolipase/Enterostatin Knockout Rats

  • Fat Malabsorption: A significant reduction in the ability to digest and absorb dietary fats, particularly on a high-fat diet, is expected. This may lead to steatorrhea (excess fat in feces).[19]

  • Altered Body Weight Regulation: Procolipase-deficient mice exhibit impaired weight gain as pups and maintain a lower body weight in adulthood compared to wild-type littermates.[19]

  • Hyperphagia on a High-Fat Diet: To compensate for the reduced fat absorption, knockout animals may consume more food when on a high-fat diet.[19]

  • Impact on Postnatal Development: Procolipase deficiency in mice has been associated with decreased postnatal survival.[19]

Visualization of Signaling Pathways and Experimental Workflows

Enterostatin Signaling Pathway

Enterostatin, released from procolipase, acts as a satiety signal, particularly for fat intake.[2][3][9] Its signaling involves both peripheral and central mechanisms. The peripheral pathway involves afferent vagal signaling to hypothalamic centers.[3] Central responses are mediated through pathways involving serotonergic and opioidergic components.[3] Enterostatin has been shown to stimulate neurons in several brain regions, including the amygdala, arcuate nucleus, and hypothalamus, which project to the paraventricular nucleus (PVN).[2]

Enterostatin_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_brain Central Nervous System Procolipase Procolipase Trypsin Trypsin Procolipase->Trypsin Cleavage Enterostatin_Gut Enterostatin Trypsin->Enterostatin_Gut Release Vagal_Afferents Afferent Vagal Nerves Enterostatin_Gut->Vagal_Afferents Stimulation Amygdala Amygdala Enterostatin_Gut->Amygdala Direct/Indirect Action Hypothalamus Hypothalamic Centers (Arcuate Nucleus, PVN) Vagal_Afferents->Hypothalamus Serotonergic_System Serotonergic System Hypothalamus->Serotonergic_System Opioidergic_System Opioidergic System Hypothalamus->Opioidergic_System Amygdala->Hypothalamus Satiety Satiety (Reduced Fat Intake) Serotonergic_System->Satiety Opioidergic_System->Satiety

Caption: Enterostatin signaling pathway from the gut to the brain.

General Experimental Workflow for Generating Knockout Rats

The following diagram illustrates the general workflow for creating knockout rats using engineered nucleases.

Knockout_Rat_Workflow cluster_design Design & Preparation cluster_animal Animal Procedures cluster_analysis Analysis & Breeding Target_Selection 1. Target Gene Selection (e.g., Procolipase/Clps) Nuclease_Design 2. Nuclease Design (CRISPR, ZFN, or TALEN) Target_Selection->Nuclease_Design Reagent_Prep 3. Reagent Preparation (mRNA/protein, gRNA) Nuclease_Design->Reagent_Prep Microinjection 5. Microinjection/ Electroporation Reagent_Prep->Microinjection Embryo_Harvest 4. Harvest Rat Zygotes Embryo_Harvest->Microinjection Embryo_Transfer 6. Embryo Transfer Microinjection->Embryo_Transfer Pups_Born 7. Birth of Founder (F0) Pups Embryo_Transfer->Pups_Born Genotyping 8. Genotyping of F0 Pups Pups_Born->Genotyping Breeding 9. Breeding of Founders Genotyping->Breeding F1_Genotyping 10. Genotyping of F1 Generation Breeding->F1_Genotyping Homozygous_Line 11. Establish Homozygous Knockout Line F1_Genotyping->Homozygous_Line

Caption: General workflow for creating knockout rats.

Logical Relationship of Procolipase and Enterostatin

This diagram illustrates the relationship between the Clps gene, its protein product procolipase, and the generation of colipase and enterostatin.

Procolipase_Enterostatin_Relationship Clps_Gene Clps Gene Procolipase_Protein Procolipase Protein Clps_Gene->Procolipase_Protein Transcription & Translation Trypsin_Activation Trypsin Activation (in Intestine) Procolipase_Protein->Trypsin_Activation Colipase Colipase Trypsin_Activation->Colipase Enterostatin Enterostatin Trypsin_Activation->Enterostatin Fat_Digestion Fat Digestion Colipase->Fat_Digestion Cofactor for Lipase Appetite_Regulation Appetite Regulation Enterostatin->Appetite_Regulation Satiety Signal

Caption: Relationship of the Clps gene to its products.

Conclusion

The generation of procolipase/enterostatin knockout rat models using CRISPR/Cas9, ZFNs, or TALENs offers a powerful approach to investigate the roles of these molecules in lipid metabolism and appetite control. While the protocols provided here offer a comprehensive guide, it is crucial to optimize the procedures for the specific target gene and laboratory conditions to ensure successful model generation. The resulting knockout animals will be invaluable for advancing our understanding of metabolic diseases and for the preclinical evaluation of novel therapeutic strategies.

References

Application Notes and Protocols: Investigating Enterostatin Function in Rat Cell Lines Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin, a pentapeptide derived from procolipase in the gastrointestinal tract, plays a significant role in regulating dietary fat intake and has shown potential in modulating insulin (B600854) secretion.[1] Understanding the molecular mechanisms underlying enterostatin's function is crucial for developing novel therapeutics for obesity and metabolic disorders. The CRISPR/Cas9 gene-editing tool offers a precise and efficient method to elucidate these mechanisms by enabling targeted gene knockouts in relevant cell models.

These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 technology in rat cell lines to study the function of enterostatin and its signaling pathways. The protocols detailed below are specifically tailored for researchers aiming to investigate the role of the putative enterostatin receptor, the F1-ATPase beta subunit, and its downstream effects.

Key Concepts and Signaling Pathways

Enterostatin exerts its physiological effects through a complex network of signaling pathways. It is known to act both peripherally and centrally. The peripheral mechanism often involves the vagus nerve, while central actions are mediated through serotonergic and opioidergic systems.[1] A key molecular target for enterostatin is the beta-subunit of the F1F0-ATPase, which acts as its putative receptor.[1] Binding of enterostatin to this receptor can influence cellular energy metabolism and protein trafficking. For instance, studies have shown that enterostatin can upregulate Scamp2 and downregulate Dynamin2, proteins involved in protein transport.[1] Furthermore, enterostatin has been demonstrated to inhibit glucose-stimulated insulin secretion in pancreatic beta cells.[1]

Below is a diagram illustrating the proposed signaling pathway of enterostatin.

EnterostatinSignaling Enterostatin Enterostatin F1_ATPase F1-ATPase β-subunit (Receptor) Enterostatin->F1_ATPase Binds to ProteinTrafficking Modulation of Protein Trafficking F1_ATPase->ProteinTrafficking InsulinSecretion Inhibition of Insulin Secretion F1_ATPase->InsulinSecretion FatIntake ↓ Dietary Fat Intake F1_ATPase->FatIntake Scamp2 ↑ Scamp2 ProteinTrafficking->Scamp2 Dynamin2 ↓ Dynamin2 ProteinTrafficking->Dynamin2

Caption: Proposed signaling pathway of enterostatin.

Recommended Rat Cell Line for In Vitro Studies

For investigating the effects of enterostatin on insulin secretion and related cellular mechanisms, the RIN-m rat insulinoma cell line is a highly suitable model.[2]

RIN-m Cell Line Characteristics:

  • Origin: Derived from a radiation-induced transplantable rat islet cell tumor.

  • Cell Type: Pancreatic beta cell.[2]

  • Key Features: Produces and secretes insulin and somatostatin.[2]

  • Culture Conditions:

    • Growth Medium: RPMI-1640 Medium.

    • Supplements: Fetal Bovine Serum (FBS) to a final concentration of 10%.

    • Atmosphere: 5% CO2 in air.

    • Temperature: 37°C.

Experimental Workflow Using CRISPR/Cas9

The following diagram outlines the general workflow for creating a knockout of the F1-ATPase beta subunit gene (ATP5B) in the RIN-m cell line to study enterostatin function.

CRISPR_Workflow cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Gene Editing cluster_selection Phase 3: Selection & Verification cluster_analysis Phase 4: Functional Analysis sgRNA_Design 1. sgRNA Design (Targeting ATP5B gene) Vector_Cloning 2. Vector Cloning (sgRNA into Cas9 vector) sgRNA_Design->Vector_Cloning Transfection 4. Transfection of RIN-m cells Vector_Cloning->Transfection Cell_Culture 3. RIN-m Cell Culture Cell_Culture->Transfection Clonal_Selection 5. Single-Cell Cloning Transfection->Clonal_Selection Screening 6. Screening of Clones (PCR & Sequencing) Clonal_Selection->Screening KO_Verification 7. Knockout Verification (Western Blot) Screening->KO_Verification Enterostatin_Treatment 8. Enterostatin Treatment of WT and KO cells KO_Verification->Enterostatin_Treatment Functional_Assays 9. Functional Assays (qPCR, Western Blot, Insulin Secretion) Enterostatin_Treatment->Functional_Assays

References

Application Notes and Protocols for the Solid-Phase Synthesis of Rat-Specific Enterostatin (APGPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin is a pentapeptide that plays a significant role in the regulation of fat intake. The rat-specific variant, with the amino acid sequence Alanine-Proline-Glycine-Proline-Arginine (APGPR), is a crucial tool in metabolic research and drug development for obesity and related disorders.[1] This document provides detailed application notes and protocols for the chemical synthesis of APGPR using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry, followed by its purification and characterization. Additionally, it outlines the known signaling pathways of enterostatin and a protocol for assessing its biological activity.

Data Presentation

Table 1: Materials and Reagents for APGPR Synthesis
Reagent Purpose Grade/Purity Supplier Example
Rink Amide MBHA ResinSolid support for peptide assembly100-200 mesh, ~0.6 mmol/gSigma-Aldrich
Fmoc-Arg(Pbf)-OHProtected Arginine>99%ChemPep
Fmoc-Pro-OHProtected Proline>99%ChemPep
Fmoc-Gly-OHProtected Glycine>99%ChemPep
Fmoc-Ala-OHProtected Alanine>99%ChemPep
HBTUCoupling Reagent>99%Sigma-Aldrich
HOBtCoupling Additive>99%Sigma-Aldrich
DIPEABase for couplingReagent GradeSigma-Aldrich
Piperidine (B6355638)Fmoc deprotection agentReagent GradeSigma-Aldrich
DMFSolventAnhydrous, >99.8%Sigma-Aldrich
DCMSolventAnhydrous, >99.8%Sigma-Aldrich
TFACleavage ReagentReagent GradeSigma-Aldrich
TISScavengerReagent GradeSigma-Aldrich
WaterScavengerHPLC GradeVWR
Diethyl EtherPeptide PrecipitationAnhydrousFisher Scientific
Acetonitrile (B52724)HPLC Mobile PhaseHPLC GradeVWR
Table 2: Summary of a Typical APGPR Synthesis Cycle
Step Reagents and Conditions Duration Purpose
Swelling Rink Amide MBHA resin in DMF30 minPrepare resin for synthesis
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minRemove Fmoc protecting group
Washing DMF (3x), DCM (3x), DMF (3x)~15 minRemove excess reagents
Coupling Fmoc-amino acid (4 eq), HBTU (3.9 eq), HOBt (4 eq), DIPEA (8 eq) in DMF2 hoursForm peptide bond
Washing DMF (3x), DCM (3x)~10 minRemove excess reagents
Kaiser Test Ninhydrin (B49086) solution~5 minMonitor coupling completion
Table 3: Expected Yield and Purity of Synthetic APGPR
Parameter Value Method of Determination
Crude Peptide Yield ~75-85%Gravimetric analysis
Purity after HPLC >95%Reverse-Phase HPLC at 220 nm
Final Peptide Yield ~30-40%Gravimetric analysis of lyophilized product
Molecular Weight (Monoisotopic) 496.28 g/mol Mass Spectrometry (ESI-MS)
Observed m/z ([M+H]⁺) 497.29Mass Spectrometry (ESI-MS)

Experimental Protocols

Solid-Phase Peptide Synthesis of APGPR (Manual Fmoc/tBu Strategy)

This protocol describes the manual synthesis of APGPR on a Rink Amide MBHA resin.

1.1. Resin Preparation:

  • Place Rink Amide MBHA resin in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes with gentle agitation.

  • Drain the DMF.

1.2. Peptide Chain Elongation (Performed for each amino acid in the sequence: Arg, Pro, Gly, Pro, Ala):

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring Coupling Efficiency (Kaiser Test):

    • Take a small sample of the resin beads.

    • Wash with ethanol (B145695) and add a few drops of ninhydrin solutions A and B.

    • Heat at 100°C for 5 minutes.

    • A blue color indicates an incomplete reaction (free primary amine), while a yellow/brown color indicates a complete reaction. If the test is positive, repeat the coupling step.

1.3. Cleavage and Deprotection:

  • After the final amino acid (Alanine) is coupled, perform the Fmoc deprotection and wash the resin as described above.

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional TFA to ensure complete recovery.

1.4. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

2.1. Sample Preparation:

  • Dissolve the crude APGPR in a minimal amount of a solution of 50% acetonitrile in water.

  • Filter the solution through a 0.45 µm syringe filter.

2.2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is typically effective for this pentapeptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

2.3. Fraction Collection and Lyophilization:

  • Collect fractions corresponding to the major peak.

  • Confirm the presence of the desired peptide in the collected fractions by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified APGPR as a white powder.

Characterization by Mass Spectrometry

3.1. Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into the ESI-MS instrument.

  • Acquire the mass spectrum in positive ion mode.

  • The expected monoisotopic mass for APGPR is 496.28 g/mol , and the primary observed ion should be the protonated molecule [M+H]⁺ at m/z 497.29.

In Vitro Biological Activity Assay: Inhibition of Fat Intake

This protocol is a general guideline for an in vivo assay to test the biological activity of the synthesized APGPR in rats.[2]

4.1. Animals and Diet:

  • Use adult male Sprague-Dawley rats.

  • Acclimate the rats to a choice of two diets: a high-fat diet and a low-fat diet, for at least one week.

4.2. Administration of APGPR:

  • Dissolve the synthesized APGPR in sterile saline.

  • Administer the peptide via intracerebroventricular (ICV) injection.

4.3. Measurement of Food Intake:

  • Following administration of APGPR or a vehicle control (saline), provide the rats with pre-weighed amounts of both the high-fat and low-fat diets.

  • Measure the consumption of each diet at regular intervals (e.g., 1, 2, 4, and 24 hours).

4.4. Data Analysis:

  • Calculate the cumulative intake of each diet for the APGPR-treated and control groups.

  • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if APGPR significantly and selectively reduces high-fat food intake.

Visualizations

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Incomplete Cleavage Cleavage from Resin (TFA/TIS/H2O) KaiserTest->Cleavage Complete Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the solid-phase peptide synthesis of APGPR.

enterostatin_signaling cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_physiological_response Physiological Response Enterostatin Enterostatin (APGPR) F1ATPase F1-ATPase β-subunit (Receptor) Enterostatin->F1ATPase Binds OpioidReceptor μ/κ-Opioid Receptors Enterostatin->OpioidReceptor Interacts with ATP_Synthase Inhibition of ATP Synthase F1ATPase->ATP_Synthase Opioid_Pathway Opioid Pathway Modulation OpioidReceptor->Opioid_Pathway cAMP Modulation of cAMP ATP_Synthase->cAMP Insulin_Secretion Decreased Insulin Secretion ATP_Synthase->Insulin_Secretion MAPK Activation of MAPK cAMP->MAPK Sympathetic_Drive Increased Sympathetic Drive cAMP->Sympathetic_Drive Fat_Intake Reduced Fat Intake MAPK->Fat_Intake Serotonergic Serotonergic Pathway Modulation Serotonergic->Fat_Intake Opioid_Pathway->Serotonergic Opioid_Pathway->Fat_Intake

Caption: Simplified signaling pathway of enterostatin (APGPR).

References

Recombinant Expression and Purification of Rat Enterostatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the recombinant expression and purification of rat enterostatin (APGPR), a pentapeptide with significant potential in metabolic research and drug development for its role in regulating fat intake. The following protocols outline a robust strategy for producing high-purity rat enterostatin in Escherichia coli for use in preclinical studies and various research applications.

Application Notes

Enterostatin is the N-terminal pentapeptide (APGPR in rats) cleaved from procolipase, a cofactor for pancreatic lipase.[1] It has been demonstrated to selectively reduce fat intake and has been implicated in weight management.[1][2] Recombinant production of enterostatin is essential for detailed structure-function studies, investigation of its signaling pathways, and preclinical evaluation of its therapeutic potential.

The small size of the enterostatin peptide presents challenges for direct expression, often leading to rapid degradation by cellular proteases and difficulties in purification. To overcome these challenges, the protocol described herein utilizes a fusion protein strategy. Rat enterostatin is expressed as a C-terminal fusion to a larger, stable protein, such as Glutathione-S-Transferase (GST) or a hexahistidine (His6) tag, which facilitates high-level expression and simplified purification via affinity chromatography. A specific protease cleavage site is engineered between the fusion tag and the enterostatin sequence to allow for the release of the native peptide after purification.

Experimental Protocols

Gene Design and Vector Construction

The short coding sequence for rat enterostatin (GCC CCG GGC CCG CGT) is best synthesized as a DNA oligonucleotide cassette with flanking restriction sites for directional cloning into an appropriate expression vector.

Protocol:

  • Oligonucleotide Design: Synthesize two complementary oligonucleotides encoding the rat enterostatin sequence (APGPR), a protease cleavage site (e.g., for TEV protease: GAAAACCTGTACTTCCAGGGC), and flanking restriction sites compatible with the chosen expression vector (e.g., BamHI and XhoI). Include a stop codon after the enterostatin sequence.

  • Annealing: Resuspend the oligonucleotides in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA), mix in equimolar concentrations, heat to 95°C for 5 minutes, and allow to cool slowly to room temperature to form the double-stranded DNA insert.

  • Vector Preparation: Digest the expression vector (e.g., pGEX-4T-1 for a GST-tag or pET-28a for a His6-tag) with the corresponding restriction enzymes (e.g., BamHI and XhoI). Purify the linearized vector by gel electrophoresis.

  • Ligation: Ligate the annealed DNA insert into the prepared expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

  • Verification: Select for positive clones on appropriate antibiotic-containing media. Isolate plasmid DNA and verify the correct insertion of the enterostatin coding sequence by restriction digestion and DNA sequencing.

Recombinant Protein Expression

Protocol:

  • Transformation: Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubation: Reduce the temperature to 25°C and continue to incubate for 4-6 hours to promote proper protein folding and solubility.

  • Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Purification of the Fusion Protein

This protocol assumes the use of a His6-tagged enterostatin fusion protein. A similar protocol using glutathione-agarose would be used for a GST-tagged protein.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble fusion protein.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the fusion protein.

Cleavage of the Fusion Tag and Purification of Enterostatin

Protocol:

  • Buffer Exchange: Dialyze the purified fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT) to remove imidazole.

  • Protease Cleavage: Add TEV protease to the dialyzed protein solution at a 1:100 (protease:protein) mass ratio and incubate at room temperature for 4 hours or overnight at 4°C.

  • Removal of the Tag and Protease: Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved enterostatin peptide will be in the flow-through, while the His6-tag and His-tagged TEV protease will bind to the resin.

  • Final Purification (RP-HPLC):

    • Further purify the enterostatin peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) to elute the peptide.

    • Monitor the elution profile at 214 nm and collect the fractions corresponding to the enterostatin peak.

  • Verification and Quantification: Confirm the identity and purity of the final product by mass spectrometry and amino acid analysis. Quantify the peptide concentration using a suitable method, such as the bicinchoninic acid (BCA) assay.

Data Presentation

Table 1: Summary of Recombinant Rat Enterostatin Purification

Purification StepTotal Protein (mg)Enterostatin (mg)Purity (%)Yield (%)
Clarified Lysate500-<1100
Ni-NTA Eluate505~90100
Post-Cleavage Flow-through455--
RP-HPLC Purified-3>9860

Note: Data presented are representative values from a 1 L E. coli culture and may vary depending on experimental conditions.

Visualizations

Signaling Pathway of Enterostatin

Enterostatin_Signaling_Pathway Enterostatin Enterostatin Vagal_Afferents Afferent Vagal Nerves Enterostatin->Vagal_Afferents Peripheral Signal Hypothalamus Hypothalamic Centers (e.g., PVN, Arcuate Nucleus) Vagal_Afferents->Hypothalamus Serotonergic_Pathways Serotonergic Pathways Hypothalamus->Serotonergic_Pathways Central Response Opioidergic_Pathways Opioidergic Pathways Hypothalamus->Opioidergic_Pathways Central Response Fat_Intake Reduced Fat Intake Serotonergic_Pathways->Fat_Intake Opioidergic_Pathways->Fat_Intake

Caption: Enterostatin signaling pathway.

Experimental Workflow for Recombinant Enterostatin Production

Recombinant_Enterostatin_Workflow Gene_Design 1. Gene Design & Vector Construction Expression 2. Recombinant Protein Expression Gene_Design->Expression Purification1 3. Affinity Purification (Fusion Protein) Expression->Purification1 Cleavage 4. Protease Cleavage Purification1->Cleavage Purification2 5. Tag Removal & RP-HPLC Purification Cleavage->Purification2 Analysis 6. Analysis & Quantification Purification2->Analysis Final_Product Pure Rat Enterostatin Analysis->Final_Product

Caption: Experimental workflow diagram.

References

Proper Storage and Handling of Synthetic Enterostatin for In Vivo Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterostatin is a pentapeptide that has demonstrated a selective reduction in fat intake, making it a significant subject of research in the study of obesity and appetite regulation.[1] This document provides detailed application notes and protocols for the proper storage, handling, and in vivo administration of synthetic enterostatin. Adherence to these guidelines is crucial for ensuring the peptide's stability, bioavailability, and the reproducibility of experimental results.

Product Information and Storage

Storage of Lyophilized Powder

Proper storage of synthetic enterostatin in its lyophilized form is critical to maintain its integrity over time.

Storage ConditionDurationNotes
-20°C to -80°CUp to 3 yearsKeep away from moisture.
Reconstitution and Storage of Stock Solutions

Reconstituting the lyophilized peptide requires careful selection of solvents to ensure solubility and stability.

Protocol 2.2.1: Reconstitution of Synthetic Enterostatin

  • Solvent Selection: Begin by selecting an appropriate sterile solvent. High-purity water or specific buffers are common choices. The solvent should be at room temperature to prevent degradation.[2]

  • Dissolving the Peptide: To reconstitute, slowly add the solvent to the vial containing the lyophilized enterostatin. Gentle mixing, such as slow agitation or inversion, should be used to dissolve the peptide completely.[2] Avoid vigorous shaking to prevent aggregation.[2]

  • Complete Reconstitution: Allow the solution to incubate for 15-30 minutes to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.[2]

Storage of Stock Solutions:

Storage ConditionDurationNotes
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSealed storage, away from moisture.

In Vivo Experimental Protocols

Working solutions for in vivo experiments should ideally be prepared fresh on the day of use to ensure maximum efficacy.

Vehicle Selection and Formulation

The choice of vehicle is dependent on the administration route and the desired solubility of enterostatin.

Vehicle ComponentPurposeExample Formulation
Saline/PBSAqueous baseUsed for intravenous and intraperitoneal injections.
DMSOSolubilizing agentUsed in small percentages to dissolve hydrophobic peptides.
PEG300/PEG400Co-solventImproves solubility and stability.
Tween 80SurfactantPrevents aggregation.
Corn oilLipid-based vehicleCan be used for subcutaneous or intramuscular injections.

Example In Vivo Formulation: A common formulation involves a multi-component system for enhanced solubility and stability:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline/PBS

Administration Routes and Dosages

The following table summarizes common administration routes and dosages for enterostatin in rodent models.

Administration RouteSpeciesDosage RangeVehicleReference
Intraperitoneal (IP)RatNot specified, but effectiveNot specified[3]
Intravenous (IV)Rat8.3 - 16.7 nmolSaline[3]
Intracerebroventricular (ICV)Rat167 - 333 pmolArtificial CSF[3]
Intracerebroventricular (ICV)Mouse10 nmol/mouseNot specified[4]

Detailed Experimental Protocols

Protocol 3.2.1: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-finger" restraint method is recommended. Tuck the tail to secure the lower body.[5]

  • Injection Site Identification: Turn the restrained animal to face up. The target site for IP injection is the mouse's right lower quadrant of the abdomen.[5][6] This minimizes the risk of injuring major organs.[5]

  • Injection: Disinfect the area with an alcohol wipe. Tilt the animal's head down to move the abdominal organs cranially.[5] Insert a 25-27 G needle at a 30-45 degree angle into the peritoneal cavity.[3] Aspirate gently to ensure no blood or urine is drawn.[3]

  • Post-Injection: Inject the enterostatin solution smoothly. Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.[3]

Protocol 3.2.2: Intracerebroventricular (ICV) Cannulation and Injection in Rats

Cannula Implantation (Stereotaxic Surgery):

  • Anesthesia and Preparation: Anesthetize the rat (e.g., with Ketamine/Xylazine) and place it in a stereotaxic apparatus.[7] Shave the scalp and clean the surgical area with an antiseptic solution.[7]

  • Incision and Bregma Identification: Make a midline incision on the scalp to expose the skull and identify the bregma.[7]

  • Drilling and Cannula Implantation: Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, L: ±1.5 mm from bregma), drill a hole through the skull.[7] Lower the guide cannula to the desired depth (e.g., V: -3.5 to -4.0 mm from the skull surface).[7][8]

  • Fixation: Secure the cannula with anchoring screws and dental cement.[7] Insert a dummy cannula to prevent blockage.[7]

  • Post-operative Care: Suture the incision, administer analgesics, and allow the animal to recover.[7]

ICV Injection Procedure:

  • Animal Handling: Gently restrain the conscious, recovered animal.

  • Injection: Remove the dummy cannula and insert the internal injector cannula, which extends slightly beyond the guide cannula.[7]

  • Infusion: Infuse the enterostatin solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump. The total injection volume is typically 1-5 µL for rats.[7][9]

  • Post-injection: Leave the injector in place for a minute to prevent backflow, then replace the dummy cannula.[7]

Visualization of Pathways and Workflows

Enterostatin Signaling Pathway

Enterostatin exerts its effects through both peripheral and central pathways. Peripherally, it signals through the afferent vagal nerve to hypothalamic centers.[1][10] Centrally, its actions are mediated through pathways involving serotonergic and opioidergic components.[1][10] Key molecular targets include the F1F0-ATPase β-subunit and opioid receptors, particularly the kappa-opioid receptor.[11][12][13] The signaling also intersects with the melanocortin system.[14]

Enterostatin_Signaling_Pathway cluster_peripheral Peripheral Action cluster_central Central Action High-Fat Meal High-Fat Meal Procolipase Procolipase High-Fat Meal->Procolipase stimulates release Enterostatin_P Enterostatin (Gut) Procolipase->Enterostatin_P cleavage Vagal Afferents Vagal Afferents Enterostatin_P->Vagal Afferents activates Bloodstream Blood-Brain Barrier Enterostatin_P->Bloodstream Hypothalamus Hypothalamus Vagal Afferents->Hypothalamus signals to Enterostatin_C Enterostatin (Brain) F1F0-ATPase F1F0-ATPase (β-subunit) Enterostatin_C->F1F0-ATPase binds to Opioid Receptors κ-Opioid Receptors Enterostatin_C->Opioid Receptors interacts with Melanocortin System MC4R Pathway Enterostatin_C->Melanocortin System activates F1F0-ATPase->Hypothalamus modulates activity Opioid Receptors->Hypothalamus modulates activity Melanocortin System->Hypothalamus modulates activity Reduced Fat Intake Reduced Fat Intake Hypothalamus->Reduced Fat Intake Bloodstream->Enterostatin_C

Caption: Enterostatin signaling pathway.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with synthetic enterostatin.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Reconstitute 1. Reconstitute Lyophilized Enterostatin PrepareVehicle 2. Prepare In Vivo Vehicle PrepareDose 3. Prepare Working Solution (Fresh) Reconstitute->PrepareDose Administration 5. Administer Enterostatin (e.g., IP or ICV) PrepareDose->Administration AnimalPrep 4. Animal Preparation & Acclimation AnimalPrep->Administration Observation 6. Behavioral/Physiological Observation Administration->Observation DataCollection 7. Data Collection (e.g., Food Intake) Observation->DataCollection Analysis 8. Statistical Analysis DataCollection->Analysis Results 9. Results & Interpretation Analysis->Results

Caption: In vivo experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enterostatin Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing antibody specificity in enterostatin Western blotting. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining specific and reliable results.

Troubleshooting Guide

This section addresses common issues encountered during enterostatin Western blotting, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing no signal or a very weak signal for enterostatin?

Possible Causes:

  • Low Protein Concentration: The amount of enterostatin in the sample may be below the detection limit.

  • Poor Antibody-Antigen Binding: The primary antibody may have low affinity or may not recognize the specific isoform of enterostatin in your sample.[1][2] Enterostatin has different isoforms across species (e.g., VPDPR, APGPR, VPGPR).[3]

  • Inefficient Protein Transfer: Due to its low molecular weight, enterostatin may have passed through the membrane during transfer.[4]

  • Suboptimal Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too low.[5][6][7]

  • Inactive Secondary Antibody: The enzyme conjugate on the secondary antibody may be inactive.

Solutions:

Solution Detailed Steps
Increase Protein Load Increase the total protein loaded per lane. For cell lysates, aim for 20-50 µg.[8][9]
Optimize Antibody Dilution Perform a dot blot or a dilution series to find the optimal primary and secondary antibody concentrations.[5][10] Start with the manufacturer's recommended dilution and test a range around it (e.g., 1:250 to 1:4000).[11]
Verify Antibody Specificity Ensure the primary antibody is validated for the specific enterostatin isoform in your species of interest.[3][12] Consider using a positive control, such as a synthetic enterostatin peptide or a cell lysate known to express procolipase.[13]
Optimize Transfer Conditions Use a membrane with a smaller pore size (e.g., 0.2 µm) for low molecular weight proteins like enterostatin.[4] You can also try a double-membrane transfer to check for over-transfer.[4] Reduce transfer time or voltage to prevent "blow-through".
Check Reagent Activity Test the secondary antibody and substrate with a positive control to ensure they are active.

Q2: I'm seeing multiple bands or non-specific bands on my blot. What could be the cause?

Possible Causes:

  • High Antibody Concentration: Excess primary or secondary antibody can lead to non-specific binding.[1][7][14]

  • Cross-reactivity: The antibody may be cross-reacting with other proteins, such as the precursor protein procolipase, or other proteins with similar epitopes.[14][15]

  • Inadequate Blocking: Incomplete blocking of the membrane can result in antibodies binding to non-specific sites.[14][16]

  • Insufficient Washing: Residual unbound antibodies can cause background signal and non-specific bands.[6][8]

  • Protein Degradation: Proteases in the sample can degrade enterostatin, leading to bands at lower molecular weights.[8][14]

Solutions:

Solution Detailed Steps
Optimize Antibody Concentration Reduce the concentration of the primary and/or secondary antibody.[1][7] Perform a titration to find the concentration that gives the best signal-to-noise ratio.[10]
Improve Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5][17] Try different blocking agents such as 5% non-fat dry milk, 3-5% Bovine Serum Albumin (BSA), or specialized commercial blocking buffers.[18] For phospho-specific antibodies, BSA is generally preferred over milk.[18]
Enhance Washing Steps Increase the number and duration of wash steps (e.g., 4-5 washes of 5 minutes each).[8] Add a mild detergent like Tween-20 (up to 0.1%) to the wash buffer to reduce non-specific binding.[8]
Use Protease Inhibitors Always add a protease inhibitor cocktail to your lysis buffer during sample preparation to prevent protein degradation.[8][9]
Confirm Specificity Use a blocking peptide to compete with the primary antibody for binding to the target protein. A specific signal should disappear in the presence of the blocking peptide.[2] Run a negative control, such as a lysate from cells that do not express enterostatin, to identify non-specific bands.[19]

Q3: The background on my Western blot is very high. How can I reduce it?

Possible Causes:

  • Inadequate Blocking: As mentioned above, this is a common cause of high background.[16]

  • Antibody Concentration Too High: Excessive antibody concentrations increase the likelihood of non-specific binding to the membrane.[14][16]

  • Contaminated Buffers: Bacterial growth in buffers can lead to high background.

  • Membrane Handling: Touching the membrane with bare hands can transfer proteins that cause blotches. Membranes drying out can also increase background.[13]

Solutions:

Solution Detailed Steps
Optimize Blocking and Washing Refer to the solutions in Q2 for improving blocking and washing steps.
Titrate Antibodies Lower the concentration of your primary and secondary antibodies.[1][7]
Use Fresh Buffers Prepare fresh blocking and washing buffers for each experiment. Filter buffers if necessary.[17]
Proper Membrane Handling Always handle the membrane with clean forceps and wear gloves.[13] Ensure the membrane remains hydrated throughout the incubation and washing steps.[13]

Frequently Asked Questions (FAQs)

Q1: Which type of antibody (monoclonal vs. polyclonal) is better for enterostatin Western blotting?

  • Monoclonal antibodies recognize a single epitope and generally offer higher specificity, which can be advantageous in reducing non-specific bands.

  • Polyclonal antibodies recognize multiple epitopes on the antigen. While this can sometimes lead to a stronger signal, it may also increase the risk of cross-reactivity.[1] If using a polyclonal antibody, an antigen affinity-purified one is recommended to improve specificity.[1]

Q2: What is the expected molecular weight of enterostatin? Enterostatin is a pentapeptide, and its molecular weight is very low (around 0.5 kDa). However, it is cleaved from its precursor, procolipase (approximately 11 kDa). Your antibody may detect the procolipase band, and potentially other degradation products. It is crucial to check the antibody's datasheet for the expected band sizes.

Q3: How can I confirm that my antibody is specific to enterostatin and not just procolipase? A well-validated antibody should ideally be specific to the N-terminal pentapeptide of enterostatin that is exposed after cleavage from procolipase. To confirm this:

  • Use a Positive Control: Run a synthetic enterostatin peptide as a positive control.

  • Use a Negative Control: Use a recombinant procolipase as a negative control for the cleaved enterostatin, although the antibody may still recognize it.

  • Blocking Peptide: A peptide corresponding to the enterostatin sequence can be used to block the antibody, which should eliminate the specific enterostatin band.[2]

Q4: What are the best blocking buffers for enterostatin Western blotting? Commonly used blocking buffers are 5% non-fat dry milk or 3-5% BSA in TBS-T or PBS-T. The choice may depend on the specific antibody and detection system. It is often necessary to empirically determine the best blocking buffer for your experiment.[6][18] Some commercial blocking buffers are specifically designed to reduce non-specific binding and may be a good option.[16][20]

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture
  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells with ice-cold PBS.[21]

    • Aspirate the PBS and add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail (1 mL per 10^7 cells).[21][22]

    • Scrape the cells using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[21]

    • Agitate the suspension for 30 minutes at 4°C.[21]

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[21][23]

    • Transfer the supernatant to a fresh, pre-cooled tube. This is your protein lysate.[21]

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.[21][24]

  • Sample Preparation for Gel Loading:

    • Mix the desired amount of protein (e.g., 20-50 µg) with an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[22]

    • Centrifuge briefly before loading onto the gel.[23]

Protocol 2: Western Blotting for Enterostatin
  • SDS-PAGE:

    • Due to the low molecular weight of enterostatin, use a high-percentage Tris-Glycine gel (e.g., 15%) or a Tris-Tricine gel system, which provides better resolution for small proteins.

    • Load the prepared samples and a low molecular weight protein ladder into the wells.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Equilibrate the gel, PVDF or nitrocellulose membrane (0.2 µm pore size recommended), and filter papers in transfer buffer.[4]

    • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[13]

    • Perform the transfer. For low molecular weight proteins, a wet transfer at a lower voltage for a longer duration or a semi-dry transfer may be optimal. These conditions should be optimized for your specific system.

  • Immunodetection:

    • After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane in your chosen blocking buffer (e.g., 5% non-fat milk in TBST) for 1-2 hours at room temperature with gentle agitation.[5][17]

    • Wash the membrane three times for 5 minutes each with TBST.[22]

    • Incubate the membrane with the primary anti-enterostatin antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[11][22]

    • Wash the membrane three times for 5 minutes each with TBST.[22]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[22][25]

    • Wash the membrane three times for 5 minutes each with TBST.[22]

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.[25]

    • Incubate the membrane with the substrate for 1-5 minutes.[24][25]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.[24]

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting Cell_Lysis Cell Lysis Quantification Protein Quantification Cell_Lysis->Quantification Lysate Denaturation Sample Denaturation Quantification->Denaturation Normalized Protein SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Load Sample Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: General workflow for enterostatin Western blotting.

Troubleshooting_Logic Start Problem with Western Blot Weak_Signal Weak or No Signal? Start->Weak_Signal Non_Specific Non-Specific Bands? Weak_Signal->Non_Specific No Sol_Weak_1 Optimize Ab Dilution Weak_Signal->Sol_Weak_1 Yes Sol_Weak_2 Check Protein Transfer (0.2µm membrane) Weak_Signal->Sol_Weak_2 Yes Sol_Weak_3 Increase Protein Load Weak_Signal->Sol_Weak_3 Yes High_BG High Background? Non_Specific->High_BG No Sol_NS_1 Decrease Ab Concentration Non_Specific->Sol_NS_1 Yes Sol_NS_2 Improve Blocking Non_Specific->Sol_NS_2 Yes Sol_NS_3 Increase Washes Non_Specific->Sol_NS_3 Yes High_BG->Start No, other issue Sol_BG_1 Optimize Blocking High_BG->Sol_BG_1 Yes Sol_BG_2 Reduce Ab Concentration High_BG->Sol_BG_2 Yes Sol_BG_3 Use Fresh Buffers High_BG->Sol_BG_3 Yes

Caption: Troubleshooting decision tree for Western blotting.

References

Technical Support Center: Optimizing Dose-Response Consistency in Enterostatin Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the consistency and reliability of dose-response studies involving the peptide enterostatin in rat models. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and ensure robust experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to inconsistent dose-response data in enterostatin rat studies.

Q1: Why am I observing a biphasic (U-shaped) or inconsistent dose-response to enterostatin?

A1: A non-linear dose-response is a known characteristic of enterostatin. Low doses may inhibit food intake, while higher doses can be ineffective or even stimulatory.[1][2][3] This phenomenon may be explained by the presence of at least two different receptor subtypes with varying affinities (a high-affinity binding site with a Kd of 0.5 nM and a low-affinity site with a Kd of 170 nM).[1]

  • Troubleshooting Steps:

    • Dose Range Finding: Conduct a pilot study with a wide range of doses to identify the optimal inhibitory dose for your specific experimental conditions (rat strain, diet, administration route).

    • Review Literature: Consult studies with similar methodologies to inform your dose selection. For instance, intracerebroventricular (ICV) injections of 167 pmol and 333 pmol have shown significant, dose-dependent reductions in high-fat food intake, while 667 pmol had no effect.[2] Intravenous (IV) administration has shown efficacy at 8.3 nmol and 16.7 nmol, with higher doses losing effect.[2]

Q2: My enterostatin administration shows no effect on food intake. What are the potential causes?

A2: Several factors can contribute to a lack of response to enterostatin.

  • Troubleshooting Checklist:

    • High-Fat Diet Adaptation: Is it confirmed that the rats are adequately adapted to a high-fat diet? Enterostatin's effect is most pronounced in animals consuming a high-fat diet, as this increases the endogenous production and release of the peptide.[4][5]

    • Rat Strain: Are you using a responsive rat strain? Studies have shown that Osborne-Mendel rats are sensitive to enterostatin's inhibitory effects on fat intake, whereas S5B/Pl rats are resistant.[6]

    • Administration Route: The route of administration significantly impacts the effective dose and onset of action. Intraperitoneal (IP) and intragastric administrations may require higher doses (e.g., 120 nmol) compared to ICV (e.g., 1 nmol) or near-celiac artery injections (as low as 0.05 nmol).[7][8] IV injections may have a delayed response.[8]

    • Peptide Integrity: Have you ensured the stability and proper storage of the enterostatin peptide? Peptides can be susceptible to degradation.

    • Injection Technique: Was the injection performed correctly? For instance, incorrect placement of an ICV cannula can lead to failed delivery to the intended brain ventricle.

Q3: How does the route of administration affect the experimental outcome?

A3: The administration route is a critical variable that influences the dose, timing, and mechanism of action.

  • Key Differences:

    • Peripheral Administration (IP, IV, Intragastric): Primarily acts via an afferent vagal signaling pathway.[4][9] The response to IP injection can be abolished by transection of the hepatic vagus nerve.[9] IV injections may have a delayed onset of action.[8]

    • Central Administration (ICV): Acts directly on the central nervous system, involving serotonergic and opioidergic pathways.[4][10] This route typically requires a much lower dose for efficacy.

    • Near-Celiac Artery Injection: This method provides a rapid and potent inhibition of food intake, suggesting a primary site of action in the gastrointestinal region.[8]

Q4: What is the importance of the high-fat diet adaptation period?

A4: Adapting rats to a high-fat diet is crucial for observing the anorectic effects of enterostatin. A high-fat diet increases the transcription of the procolipase gene and the subsequent release of enterostatin into the gastrointestinal lumen.[4][10] This physiological state appears to prime the system to be responsive to exogenously administered enterostatin. Studies have shown that the basal level of intestinal enterostatin increases significantly after just a few days of high-fat feeding.[5]

Quantitative Data Summary

The following tables summarize effective doses of enterostatin from various rat studies.

Table 1: Effective Doses of Enterostatin by Administration Route

Administration RouteRat StrainEffective Dose RangeObserved EffectReference
Intracerebroventricular (ICV)Sprague-Dawley167 - 333 pmolSignificant reduction in high-fat food intake[2]
Intracerebroventricular (ICV)Osborne-Mendel, Sprague-Dawley1 nmolReduced intake of high-fat diet[7]
Intravenous (IV)Sprague-Dawley8.3 - 16.7 nmolSuppression of high-fat food intake[2]
Intravenous (IV)Sprague-Dawley38 nmolSignificant inhibition of high-fat food intake[1]
Intraperitoneal (IP)Sprague-Dawley120 nmolSuppressed intake of high-fat diet[7]
Near-Celiac ArterySprague-Dawley0.05 - 13.5 nmolImmediate, dose-dependent inhibition of food intake[8]

Table 2: Comparison of Enterostatin Effects in Different Rat Strains

Rat StrainDietEnterostatin EffectReference
Osborne-MendelHigh-FatInhibited intake of high-fat diet[6]
S5B/PlHigh-FatNo effect on food intake[6]
Sprague-DawleyHigh-FatInhibited intake of high-fat diet[2][7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments.

1. High-Fat Diet Adaptation Protocol

  • Objective: To adapt rats to a high-fat diet to ensure responsiveness to enterostatin.

  • Materials:

    • Standard rat chow

    • High-fat diet (e.g., 45-60% kcal from fat)

    • Metabolic cages (optional, for monitoring food intake and energy expenditure)

  • Procedure:

    • House rats individually to allow for accurate food intake monitoring.

    • Provide ad libitum access to a standard chow diet for a baseline period of at least 3-5 days.

    • Replace the standard chow with the high-fat diet.

    • Continue the high-fat diet for a minimum of 7 days prior to the commencement of the enterostatin study.[5] Some studies may require longer adaptation periods.

    • Monitor food intake and body weight daily to ensure adaptation.

2. Intraperitoneal (IP) Injection Protocol

  • Objective: To administer enterostatin into the peritoneal cavity.

  • Materials:

    • Sterile enterostatin solution (dissolved in sterile saline)

    • Sterile syringes (1 ml) and needles (25-27 gauge)

    • 70% ethanol

  • Procedure:

    • Restrain the rat securely. A two-person technique is often recommended.[11]

    • Position the rat on its back with its head tilted slightly downward.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Cleanse the injection site with 70% ethanol.

    • Insert the needle at a 30-45° angle.

    • Aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.

    • Inject the enterostatin solution.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress.

3. Intracerebroventricular (ICV) Cannulation and Injection Protocol

  • Objective: To deliver enterostatin directly into the cerebral ventricles. This is a surgical procedure and requires appropriate ethical approval and aseptic technique.

  • Materials:

    • Stereotaxic apparatus

    • Anesthesia (e.g., isoflurane)

    • Surgical tools

    • Guide cannula and dummy cannula

    • Dental cement

    • Injection pump and tubing

    • Sterile enterostatin solution

  • Procedure (abbreviated):

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Using stereotaxic coordinates for the target ventricle (e.g., lateral ventricle), drill a small hole in the skull.

    • Lower the guide cannula to the correct depth and secure it with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week.

    • For injection, gently restrain the rat, remove the dummy cannula, and insert the injector connected to the infusion pump.

    • Infuse the enterostatin solution at a slow, controlled rate.

    • Replace the dummy cannula and return the rat to its cage.

Signaling Pathways and Experimental Workflows

Peripheral Enterostatin Signaling Pathway

peripheral_pathway High-Fat Diet High-Fat Diet Procolipase Secretion Procolipase Secretion High-Fat Diet->Procolipase Secretion Enterostatin Release Enterostatin Release Procolipase Secretion->Enterostatin Release Vagal Afferent Terminals Vagal Afferent Terminals Enterostatin Release->Vagal Afferent Terminals Binds to Receptors Nucleus of the Solitary Tract (NTS) Nucleus of the Solitary Tract (NTS) Vagal Afferent Terminals->Nucleus of the Solitary Tract (NTS) Signals via Vagus Nerve Hypothalamic Centers Hypothalamic Centers Nucleus of the Solitary Tract (NTS)->Hypothalamic Centers Reduced Fat Intake Reduced Fat Intake Hypothalamic Centers->Reduced Fat Intake

Peripheral action of enterostatin via the vagus nerve.

Central Enterostatin Signaling Pathways

central_pathway cluster_central Central Nervous System Enterostatin (Central) Enterostatin (Central) Serotonergic System Serotonergic System Enterostatin (Central)->Serotonergic System Modulates Opioidergic System Opioidergic System Enterostatin (Central)->Opioidergic System Inhibits µ-opioid pathway F1F0-ATPase F1F0-ATPase Enterostatin (Central)->F1F0-ATPase Binds to β-subunit Altered Neuronal Activity Altered Neuronal Activity Serotonergic System->Altered Neuronal Activity Opioidergic System->Altered Neuronal Activity F1F0-ATPase->Altered Neuronal Activity Reduced Fat Intake Reduced Fat Intake Altered Neuronal Activity->Reduced Fat Intake

Central mechanisms of enterostatin action.

Troubleshooting Workflow for Inconsistent Dose-Response

troubleshooting_workflow Inconsistent Results Inconsistent Results Check Diet Check Diet Inconsistent Results->Check Diet Check Rat Strain Check Rat Strain Inconsistent Results->Check Rat Strain Review Dose Review Dose Inconsistent Results->Review Dose Verify Administration Verify Administration Inconsistent Results->Verify Administration Peptide Integrity Peptide Integrity Inconsistent Results->Peptide Integrity High-Fat Adapted? High-Fat Adapted? Check Diet->High-Fat Adapted? Responsive Strain? Responsive Strain? Check Rat Strain->Responsive Strain? Biphasic Effect? Biphasic Effect? Review Dose->Biphasic Effect? Correct Technique? Correct Technique? Verify Administration->Correct Technique? Properly Stored? Properly Stored? Peptide Integrity->Properly Stored? Optimize Protocol Optimize Protocol High-Fat Adapted?->Optimize Protocol Yes Adapt for >7 days Adapt for >7 days High-Fat Adapted?->Adapt for >7 days No Responsive Strain?->Optimize Protocol Yes Consider another strain Consider another strain Responsive Strain?->Consider another strain No Biphasic Effect?->Optimize Protocol No Conduct dose-finding study Conduct dose-finding study Biphasic Effect?->Conduct dose-finding study Yes Correct Technique?->Optimize Protocol Yes Refine injection skills Refine injection skills Correct Technique?->Refine injection skills No Properly Stored?->Optimize Protocol Yes Use fresh peptide Use fresh peptide Properly Stored?->Use fresh peptide No

A logical approach to troubleshooting inconsistent data.

References

Overcoming solubility issues with synthetic rat enterostatin peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic rat enterostatin peptides.

Frequently Asked Questions (FAQs)

Q1: What is the correct amino acid sequence for synthetic rat enterostatin?

A1: The validated amino acid sequence for rat enterostatin is Ala-Pro-Gly-Pro-Arg (APGPR).[1][2][3] While older literature may refer to other sequences, genomic DNA analysis has confirmed APGPR in five different rat strains.[1][2]

Q2: What is the primary biological function of enterostatin?

A2: Enterostatin is a pentapeptide that selectively regulates and reduces the intake of dietary fat.[4][5] It is naturally produced in the intestine from its precursor, procolipase, during fat digestion.[4][6]

Q3: How does enterostatin exert its effects? What is its mechanism of action?

A3: Enterostatin acts through both peripheral and central mechanisms.[4]

  • Peripheral Action: It involves an afferent vagal signaling pathway to the hypothalamus.[4][7]

  • Central Action: The central responses are mediated through pathways involving serotonergic and opioidergic components.[4][7] One of its key molecular targets is the F1-ATPase beta subunit, which functions as a receptor.[6][8]

Q4: My synthetic enterostatin peptide won't dissolve. What should I do?

A4: Solubility issues with synthetic peptides are common. Please refer to the detailed Troubleshooting Guide for Solubility Issues below for a step-by-step approach to dissolving your peptide.

Q5: How should I store my synthetic enterostatin peptide?

A5: For long-term stability, lyophilized enterostatin peptides should be stored at -20°C or colder.[9] Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.

Troubleshooting Guide for Solubility Issues

Researchers frequently encounter challenges with the solubility of synthetic peptides. Rat enterostatin (APGPR), being a relatively small peptide, can still present solubility and aggregation problems depending on its purity, counter-ion, and the intended solvent.

Problem: Lyophilized peptide powder is difficult to dissolve in aqueous buffers (e.g., PBS, Tris).

This is the most common issue encountered. The peptide may appear as insoluble flakes or result in a cloudy/turbid solution.

Logical Troubleshooting Workflow

start Start: Peptide Insoluble in Aqueous Buffer test_small Step 1: Perform a Solubility Test on a Small Aliquot start->test_small check_charge Step 2: Determine Peptide's Net Charge (Rat Enterostatin is Basic) test_small->check_charge use_acid Step 3: Use an Acidic Solution (e.g., 10% Acetic Acid) check_charge->use_acid Net charge is positive sonicate Step 4: Apply Gentle Sonication use_acid->sonicate still_insoluble Still Insoluble? sonicate->still_insoluble use_organic Step 5: Use an Organic Solvent (e.g., DMSO, DMF) still_insoluble->use_organic Yes success Success: Peptide Dissolved still_insoluble->success No add_dropwise Step 6: Add Dropwise to Stirring Aqueous Buffer use_organic->add_dropwise add_dropwise->success fail Issue Persists: Consider Aggregation or Purity Issues add_dropwise->fail If precipitation occurs

Caption: Workflow for troubleshooting enterostatin solubility.

Detailed Steps & Explanations:

  • Always Test a Small Amount First: Before dissolving your entire stock, test the solubility on a small aliquot.[9][10] This prevents the potential loss of valuable peptide.

  • Assess the Peptide's Charge: The solubility of a peptide is heavily influenced by its net charge at a given pH.

    • Rat Enterostatin (APGPR): Contains an Arginine (R) residue (+1) and an N-terminal amine (+1), with no acidic residues. Therefore, it has a net positive charge at neutral pH.

    • Guideline: Peptides with a net positive charge are generally more soluble in acidic solutions.[11]

  • Attempt Dissolution in Acidic Water:

    • Try dissolving the peptide in sterile, distilled water containing a small amount of acetic acid (e.g., 10%).[12] The acidic pH will ensure the basic residues are protonated, increasing solubility.

  • Use Sonication: If the peptide is still not fully dissolved, brief sonication can help break up aggregates and aid dissolution.[10] Use a bath sonicator and chill the sample on ice between short bursts to prevent heating.[10]

  • Resort to Organic Solvents (If Necessary): For highly hydrophobic peptides or those that aggregate strongly, an organic solvent may be required.[13]

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).

    • Procedure: First, dissolve the peptide in a minimal amount of 100% DMSO.[13] Then, slowly add this concentrated stock dropwise into your vigorously stirring aqueous buffer to the desired final concentration.[12][13]

    • Caution: Be aware of the final concentration of the organic solvent in your experimental system, as it can be toxic to cells. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell culture experiments.[13]

  • Consider Aggregation: If the peptide precipitates when added to the aqueous buffer, you have likely exceeded its solubility limit or are dealing with aggregation. Try preparing a more dilute final solution. Using chaotropic agents like 6 M guanidine (B92328) hydrochloride can also help, but this is often incompatible with biological assays.[13]

Solvent Selection Guide (Summary Table)
Solvent/Method When to Use Procedure Considerations
Sterile Distilled Water First attempt for any peptide.Add directly to the lyophilized powder.May not be sufficient for enterostatin due to its properties.
10% Acetic Acid For basic peptides like enterostatin (net positive charge).Dissolve in the acidic solution first, then dilute with buffer.Ensure final pH is compatible with your experiment.
Sonication When particles are visible after adding solvent.Use short bursts (e.g., 3x 10 seconds) on ice.[10]Avoid overheating, which can degrade the peptide.
DMSO / DMF For hydrophobic peptides or when aqueous methods fail.Dissolve in a minimal volume of 100% organic solvent, then add dropwise to a stirring aqueous buffer.[13]Check solvent compatibility and toxicity for your specific assay. Avoid DMSO for peptides with Cys, Met, or Trp.[10][13]

Experimental Protocols

Protocol 1: Standardized Solubility Assay

This protocol allows for the quantitative determination of enterostatin solubility in various solvents.

Objective: To determine the maximum solubility of synthetic rat enterostatin in a specific solvent.

Materials:

  • Lyophilized synthetic rat enterostatin (APGPR)

  • Selected solvents (e.g., Sterile dH₂O, PBS pH 7.4, 10% Acetic Acid, DMSO)

  • Microcentrifuge tubes

  • Vortexer

  • Bath sonicator

  • Microcentrifuge (capable of >10,000 x g)

  • Lyophilizer or SpeedVac

Methodology:

  • Preparation: Accurately weigh 10 mg of lyophilized enterostatin into a microcentrifuge tube.[14]

  • Solvent Addition: Add 1 mL of the chosen solvent to the peptide, creating a starting concentration of ~10 mg/mL.[14]

  • Dissolution Attempts:

    • Vortex the tube for 2 minutes.

    • If not dissolved, sonicate in an ice bath for 3 x 15-second bursts.

    • Let the solution equilibrate at room temperature for 1 hour.

  • Separation of Soluble/Insoluble Fractions: Centrifuge the solution at 14,000 rpm for 1 hour to pellet any undissolved peptide.[14]

  • Quantification:

    • Carefully collect the supernatant (the soluble fraction).

    • Lyophilize both the supernatant and the remaining pellet until a constant weight is achieved.[14]

  • Calculation:

    • Solubility (%) = [Weight of lyophilized supernatant / (Weight of lyophilized supernatant + Weight of lyophilized pellet)] x 100.

    • Solubility (mg/mL) = Weight of lyophilized supernatant (in mg) / Volume of solvent used (in mL).

Protocol 2: In Vitro Functional Assay - Inhibition of Insulin (B600854) Secretion

Enterostatin has been shown to inhibit glucose-stimulated insulin secretion in pancreatic beta-cell lines.[8]

Objective: To assess the biological activity of dissolved synthetic enterostatin by measuring its effect on insulin release.

Cell Line: Mouse Beta-TC6 insulinoma cells.

Materials:

  • Beta-TC6 cells, cultured to ~80% confluency

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 2 mM glucose

  • KRBH with 20 mM glucose

  • Dissolved synthetic rat enterostatin (APGPR) stock solution

  • Insulin ELISA kit

Methodology:

  • Cell Seeding: Seed Beta-TC6 cells in 24-well plates and grow to ~80% confluency.

  • Starvation: Wash cells twice with PBS and then pre-incubate for 2 hours in KRBH containing 2 mM glucose to starve them and establish a basal insulin secretion level.

  • Treatment: Remove the starvation buffer. Add fresh KRBH (2 mM glucose) containing different concentrations of enterostatin (e.g., 0, 10, 100, 1000 nM). Incubate for 30 minutes.

  • Stimulation: To the existing media, add a concentrated glucose solution to bring the final glucose concentration to 20 mM to stimulate insulin secretion. Incubate for 1 hour.

  • Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.

  • Analysis: Measure the insulin concentration in the supernatant using a commercial insulin ELISA kit, following the manufacturer's instructions.

  • Data Interpretation: Compare insulin levels in enterostatin-treated wells to the control (0 nM enterostatin). A dose-dependent decrease in insulin secretion indicates the peptide is soluble and biologically active.

Signaling Pathway

Enterostatin Signaling and Cellular Response

Enterostatin initiates a signaling cascade that alters cellular metabolism and function, particularly in relation to fat intake and insulin secretion.

cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Enterostatin Enterostatin (APGPR) F1ATPase F1-ATPase β-subunit (Receptor) Enterostatin->F1ATPase Binds to Downstream Downstream Signaling Events F1ATPase->Downstream Dynamin2 Down-regulation of Dynamin2 Downstream->Dynamin2 Leads to Vagal Afferent Vagal Signaling Downstream->Vagal In gut enteroendocrine cells Insulin Inhibition of Glucose- Stimulated Insulin Secretion Dynamin2->Insulin Hypothalamus Signal to Hypothalamus Vagal->Hypothalamus FatIntake Reduced Fat Intake Hypothalamus->FatIntake Hypothalamus->FatIntake BodyWeight Reduced Body Weight Hypothalamus->BodyWeight Hypothalamus->BodyWeight

Caption: Enterostatin binds its receptor, leading to reduced insulin secretion and central nervous system signaling to decrease fat intake.

References

Preventing degradation of enterostatin in rat serum and tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with enterostatin in rat serum and tissue samples. Our goal is to help you navigate common experimental challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with enterostatin in biological samples?

A1: The primary challenge is preventing its rapid degradation by proteases present in serum and tissue homogenates. Enterostatin is a small pentapeptide, making it highly susceptible to enzymatic cleavage, which can lead to inaccurate quantification and misleading results.

Q2: What is the correct amino acid sequence for rat enterostatin?

A2: The predominant and biologically active form of enterostatin in most rat strains is Ala-Pro-Gly-Pro-Arg (APGPR).[1] Another form, Val-Pro-Gly-Pro-Arg (VPGPR), has also been identified.[1]

Q3: How should I store my rat serum and tissue samples to minimize enterostatin degradation?

A3: Samples should be processed immediately after collection. If immediate processing is not possible, they should be snap-frozen in liquid nitrogen and stored at -80°C. For serum, blood should be collected in tubes containing a protease inhibitor cocktail and placed on ice. After clotting and centrifugation (if preparing serum), the serum should be promptly transferred to a new tube and frozen. Avoid repeated freeze-thaw cycles.

Q4: Are there any known binding proteins for enterostatin in rat serum?

A4: Yes, studies have shown that enterostatin can bind to proteins in rat serum.[2] This binding may offer some protection against degradation and influence its pharmacokinetic profile.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Low or No Detection of Enterostatin
Possible Cause Troubleshooting Steps
Degradation during sample collection and processing. - Use pre-chilled tubes containing a broad-spectrum protease inhibitor cocktail for blood collection. - Process samples on ice as quickly as possible. - For tissues, homogenize in a buffer containing protease inhibitors.
Inefficient extraction from tissues. - Ensure the homogenization buffer is appropriate for peptide extraction (e.g., acidified methanol (B129727) or a buffer with detergents). - Optimize the homogenization procedure to ensure complete tissue disruption. - Consider a multi-step extraction protocol involving precipitation of larger proteins.[2]
Issues with the ELISA assay. - Verify the expiration date and proper storage of all kit components. - Ensure the standard curve is prepared accurately. - Confirm that the correct wavelength is used for reading the plate. - See the dedicated "ELISA Troubleshooting" section below for more details.
Insufficient enterostatin in the sample. - Consider the physiological state of the rats. Enterostatin levels can be influenced by diet (e.g., high-fat diet increases levels).[3][4] - For tissue samples, ensure the correct region known for enterostatin presence (e.g., gastric mucosa, intestinal mucosa, pancreas) is being analyzed.[1]
High Variability in Results
Possible Cause Troubleshooting Steps
Inconsistent sample handling. - Standardize the protocol for sample collection, processing, and storage for all samples. - Minimize the time between sample collection and freezing/analysis.
Pipetting errors during the assay. - Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing of reagents before use.
Edge effects in the ELISA plate. - Avoid stacking plates during incubation. - Ensure even temperature distribution across the incubator. - Consider not using the outer wells of the plate if the problem persists.
Improper washing of ELISA plates. - Ensure all wells are washed thoroughly and consistently between steps. - Avoid letting the wells dry out completely during the assay.
ELISA Troubleshooting: Competitive Assay for Enterostatin
Problem Possible Cause Solution
High Background Inadequate blocking.Use a different blocking buffer or increase the blocking time.
Concentration of detection antibody (or enzyme conjugate) is too high.Optimize the concentration of the detection antibody through titration.
Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer.
Weak or No Signal Degraded enterostatin standard.Prepare fresh standards from a reliable stock. Store aliquots at -80°C.
Incorrect plate reading settings.Verify the correct wavelength and filter settings on the plate reader.
Reagents not at room temperature.Allow all reagents to equilibrate to room temperature before starting the assay.
Poor Standard Curve Improper dilution of standards.Carefully prepare serial dilutions and ensure accurate pipetting.
Standard has degraded.Prepare fresh standards for each assay.
Incorrect curve fitting.Use a 4-parameter logistic (4-PL) curve fit for competitive ELISAs.

Experimental Protocols

Protocol 1: Blood Collection for Enterostatin Analysis
  • Preparation:

    • Label pre-chilled microcentrifuge tubes containing a broad-spectrum protease inhibitor cocktail (use at the manufacturer's recommended concentration).

    • Anesthetize the rat using an approved method.

  • Collection:

    • Collect blood via cardiac puncture or from the tail vein into the prepared tubes.[5][6][7]

    • Gently invert the tubes 8-10 times to mix the blood with the protease inhibitors.

    • Place the tubes on ice immediately.

  • Serum/Plasma Preparation:

    • For Serum: Allow the blood to clot on ice for 30 minutes. Centrifuge at 1,500 x g for 15 minutes at 4°C.

    • For Plasma: Centrifuge at 1,500 x g for 15 minutes at 4°C immediately after collection.

    • Carefully aspirate the supernatant (serum or plasma) and transfer it to a new pre-chilled tube.

  • Storage:

    • Snap-freeze the serum/plasma aliquots in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Tissue Extraction of Enterostatin
  • Tissue Collection:

    • Euthanize the rat using an approved method.

    • Rapidly dissect the desired tissue (e.g., gastric mucosa, proximal small intestine, pancreas, brain).

    • Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.

    • Blot the tissue dry, weigh it, and immediately snap-freeze it in liquid nitrogen. Store at -80°C.

  • Homogenization:

    • On the day of extraction, keep the tissue frozen until just before homogenization.

    • Add the frozen tissue to a pre-chilled tube containing 5-10 volumes of homogenization buffer (e.g., acidified methanol or RIPA buffer with a protease inhibitor cocktail).

    • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

  • Extraction:

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the peptide fraction.

    • For further purification and to remove larger proteins, consider a protein precipitation step (e.g., with 0.1% trifluoroacetic acid) followed by centrifugation.[2]

  • Quantification:

    • Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA).

    • The extract is now ready for enterostatin quantification by a competitive ELISA. Normalize the enterostatin concentration to the total protein content.

Quantitative Data Summary

Parameter Condition Expected Outcome for a Small Peptide like Enterostatin Reference/Notes
In Vitro Half-Life in Plasma/Serum No Protease InhibitorsVery short (minutes)Peptides are rapidly degraded by proteases in plasma.
With Protease InhibitorsSignificantly extendedThe specific half-life will depend on the effectiveness of the inhibitors used.
Storage Stability at -80°C Properly processed and aliquoted samplesStable for months to yearsAvoid repeated freeze-thaw cycles.
Storage Stability at -20°C Properly processed and aliquoted samplesStable for a shorter duration than at -80°CLong-term storage at -20°C is not recommended for peptides.

Visualizations

Experimental Workflow for Enterostatin Quantification

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis Blood Blood Collection (with Protease Inhibitors) Centrifuge_Blood Centrifugation (4°C) Blood->Centrifuge_Blood Tissue Tissue Dissection (Snap-freeze in Liquid N2) Homogenize_Tissue Homogenization (in Lysis Buffer with Inhibitors) Tissue->Homogenize_Tissue ELISA Competitive ELISA Centrifuge_Blood->ELISA Serum/Plasma Extract_Peptides Peptide Extraction Homogenize_Tissue->Extract_Peptides Extract_Peptides->ELISA Tissue Extract Data_Analysis Data Analysis (4-PL Curve Fit) ELISA->Data_Analysis

Caption: Workflow for enterostatin sample collection, processing, and analysis.

Enterostatin Signaling Pathway

enterostatin_signaling cluster_origin Origin cluster_peripheral Peripheral Action cluster_central Central Action (Brain) Procolipase Procolipase (Stomach, Pancreas) Enterostatin Enterostatin (APGPR) Procolipase->Enterostatin Trypsin Cleavage F1_ATPase F1F0-ATPase β-subunit (Cell Surface Receptor) Enterostatin->F1_ATPase Binds to Vagal_Afferents Afferent Vagal Nerves F1_ATPase->Vagal_Afferents Activates Insulin_Secretion ↓ Insulin Secretion F1_ATPase->Insulin_Secretion Hypothalamus Hypothalamic Centers (e.g., Arcuate Nucleus, PVN) Vagal_Afferents->Hypothalamus Signals to Serotonergic Serotonergic Pathway Hypothalamus->Serotonergic Opioidergic Opioidergic Pathway Hypothalamus->Opioidergic Fat_Intake ↓ Fat Intake Serotonergic->Fat_Intake Opioidergic->Fat_Intake

Caption: Simplified signaling pathway of enterostatin in rats.

References

Technical Support Center: Validating Commercial Anti-Enterostatin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the validation of commercial anti-enterostatin antibodies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specificity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is validating the specificity of my commercial anti-enterostatin antibody crucial?

A1: Validating your anti-enterostatin antibody is critical for the accuracy and reproducibility of your research.[1][2][3] Commercial antibodies can suffer from batch-to-batch variability, cross-reactivity with other proteins, or may not perform as expected in all applications.[4][5] Given that enterostatin is a small peptide derived from procolipase, there's a potential for antibodies to cross-react with the precursor protein or other structurally similar peptides.[6][7][8] Validation ensures that the antibody specifically recognizes enterostatin in your specific experimental context.

Q2: What are the recommended initial validation steps for a new anti-enterostatin antibody?

A2: We recommend starting with a Western blot analysis using a positive and a negative control. A positive control could be a cell lysate known to express procolipase (from which enterostatin is derived) or recombinant enterostatin peptide.[9] A negative control could be a lysate from a cell line with confirmed absence of procolipase expression.[3] The antibody should detect a band at the expected molecular weight of enterostatin (a pentapeptide, so it will be very small) or its precursor, procolipase, depending on the immunogen used.

Q3: My anti-enterostatin antibody is "validated for Western Blot" according to the vendor. Do I still need to validate it?

A3: Yes. Vendor validation is a good starting point, but it's often performed under ideal conditions that may not match your specific experimental setup.[3][5] Factors like sample type, buffer composition, and detection methods can all influence antibody performance.[10] Therefore, it is essential to validate the antibody in your own hands, with your specific samples and protocols.[9]

Q4: What could be the cause of multiple bands in my Western blot when using an anti-enterostatin antibody?

A4: Multiple bands can be due to several factors:

  • Detection of Procolipase: The antibody may be detecting the precursor protein, procolipase, in addition to enterostatin.

  • Protein Degradation: Your sample may have undergone degradation, leading to protein fragments being detected.

  • Post-translational Modifications: Although less common for a small peptide, modifications could alter the molecular weight.

  • Non-specific Binding: The antibody may be cross-reacting with other proteins in your sample.[4][8]

  • Antibody Concentration: The primary or secondary antibody concentration may be too high.[11][12]

Q5: How can I confirm that my antibody is specific to enterostatin and not its precursor, procolipase?

A5: A peptide competition assay is an effective method. Pre-incubate your antibody with a molar excess of the enterostatin peptide that was used as the immunogen. If the antibody is specific, this will block the antibody from binding to enterostatin in your sample, leading to a significant reduction or elimination of the signal in your assay (e.g., Western blot or ELISA). If a signal persists, it may indicate cross-reactivity with procolipase or other proteins.

Q6: What is the "gold standard" for antibody validation?

A6: Knockout (KO) validation is considered the gold standard for confirming antibody specificity.[1][2][13] This involves testing the antibody on a cell line or tissue from a knockout animal model where the gene for procolipase (and therefore enterostatin) has been deleted.[14][15] A specific antibody should show no signal in the knockout sample compared to the wild-type sample.[1][2]

Troubleshooting Guides

Western Blotting
Problem Possible Cause Recommended Solution
No Signal or Weak Signal Inactive primary or secondary antibody.Check antibody storage conditions and expiration date. Test the secondary antibody independently.[16]
Low abundance of enterostatin in the sample.Increase the amount of protein loaded.[11][16] Consider using immunoprecipitation to enrich for the target.
Suboptimal antibody concentration.Optimize the primary antibody concentration by performing a titration.[11][16]
Inefficient protein transfer to the membrane.Confirm transfer efficiency using Ponceau S staining.[16]
Incorrect blocking buffer.Some blocking agents like non-fat dry milk can mask certain antigens. Try switching to BSA or a commercial blocking buffer.[17]
High Background Primary or secondary antibody concentration is too high.Decrease the antibody concentration and/or reduce incubation time.[11][12]
Insufficient blocking.Increase blocking time and/or use a higher concentration of blocking agent.[16][17]
Inadequate washing.Increase the number and duration of wash steps.[18]
Contaminated buffers or equipment.Use freshly prepared, filtered buffers and clean equipment.[11]
Non-specific Bands Antibody is cross-reacting with other proteins.Perform a peptide competition assay. If cross-reactivity is confirmed, a different antibody may be needed.[4]
Sample degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.[16]
Too much protein loaded.Reduce the amount of total protein loaded onto the gel.[12]
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
Problem Possible Cause Recommended Solution
No Staining Inappropriate antigen retrieval method.Optimize the antigen retrieval technique (heat-induced or enzymatic).
Antibody cannot access the epitope.Use a permeabilization agent (e.g., Triton X-100) if the target is intracellular.
Low target expression.Use a positive control tissue or cell line known to express enterostatin.
High Background/Non-specific Staining Non-specific binding of primary or secondary antibody.Include a negative control where the primary antibody is omitted. Use a blocking solution appropriate for your sample type.
Endogenous enzyme activity (for enzymatic detection).Perform a quenching step to block endogenous peroxidases or phosphatases.
Hydrophobic interactions.Increase the salt concentration in your antibody dilution and washing buffers.

Experimental Protocols

Protocol 1: Western Blotting for Enterostatin Detection
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Due to the small size of enterostatin, a higher percentage gel is recommended. Also include a molecular weight marker.

  • Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-enterostatin antibody (at the vendor-recommended dilution or an optimized dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and capture the image using a chemiluminescence imaging system.

Protocol 2: Peptide Competition Assay
  • Peptide-Antibody Incubation: Dilute the anti-enterostatin antibody to its optimal working concentration. In a separate tube, mix the diluted antibody with a 10-100 fold molar excess of the immunizing enterostatin peptide. Incubate this mixture for 1-2 hours at room temperature with gentle rotation.

  • Control: Prepare a parallel sample of the diluted antibody without the blocking peptide.

  • Primary Antibody Incubation: Proceed with your primary antibody incubation step in your chosen application (e.g., Western blot, IHC) using the antibody-peptide mixture and the control antibody solution on separate, identical samples.

  • Analysis: Compare the signal intensity between the blocked and unblocked samples. A significant reduction or absence of signal in the sample incubated with the peptide-antibody mixture indicates that the antibody is specific for the target peptide.

Visualizations

Antibody_Validation_Workflow A Obtain Commercial Anti-Enterostatin Antibody B Review Vendor Data (Application, Species, Immunogen) A->B C Western Blot: Positive & Negative Controls B->C D Single Band at Expected MW? C->D E Troubleshoot Western Blot (See Guide) D->E No F Peptide Competition Assay D->F Yes E->C G Signal Abolished? F->G H Antibody is likely Non-Specific. Consider a different antibody. G->H No I Proceed with Application-Specific Validation (e.g., IHC, ELISA) G->I Yes J Gold Standard Validation: Knockout (KO) Model I->J K Antibody Validated for Use J->K Enterostatin_Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_signaling Signaling Cascade cluster_effects Physiological Effects Procolipase Procolipase Enterostatin Enterostatin Procolipase->Enterostatin Cleavage VagalAfferents Afferent Vagal Nerves Enterostatin->VagalAfferents Activates Insulin Decreased Insulin Secretion Enterostatin->Insulin Directly inhibits FatDigestion Fat Digestion FatDigestion->Procolipase Stimulates release of Hypothalamus Hypothalamus (PVN, Arcuate Nucleus) VagalAfferents->Hypothalamus Signals to Serotonergic Serotonergic System Hypothalamus->Serotonergic Modulates Opioidergic Opioidergic System Hypothalamus->Opioidergic Modulates FatIntake Reduced Fat Intake Serotonergic->FatIntake Opioidergic->FatIntake

References

How to reduce background staining in enterostatin immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enterostatin immunohistochemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the immunohistochemical staining of enterostatin. Below you will find troubleshooting guides and frequently asked questions to help you achieve clear and specific staining results.

Troubleshooting Guide: High Background Staining

High background staining can significantly obscure the specific signal of enterostatin, leading to difficulties in data interpretation. This guide outlines the common causes of high background and provides systematic solutions to address them.

Summary of Common Causes and Solutions for High Background Staining
Potential Cause Observation Solution
Endogenous Enzyme Activity Diffuse, non-specific staining across the tissue, particularly in tissues rich in endogenous peroxidases (e.g., red blood cells) or alkaline phosphatases.[1][2][3]Quench endogenous enzymes: - For peroxidase-based detection, incubate slides in 0.3-3% hydrogen peroxide (H₂O₂) for 10-30 minutes.[1][4] - For alkaline phosphatase-based detection, add levamisole (B84282) (1-2mM) to the substrate solution.[1][4][5]
Non-Specific Antibody Binding Generalized background staining across the entire tissue section.Optimize Blocking: - Use normal serum (5-10%) from the same species as the secondary antibody for 1 hour.[5][6][7][8] - Use protein blockers like 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk.[5][7] Titrate Antibodies: - Reduce the concentration of the primary and/or secondary antibody.[9][10][11] Perform a titration to find the optimal concentration.[9]
Secondary Antibody Cross-Reactivity Staining is observed in a negative control slide where the primary antibody was omitted.[12]- Use a secondary antibody that has been pre-adsorbed against the immunoglobulins of the sample species.[1][4] - Ensure the secondary antibody is raised against the host species of the primary antibody.[9][12]
Over-fixation High levels of background staining that are difficult to resolve with blocking.- Reduce the fixation time.[10] The optimal fixation time depends on the tissue size.[10]
Tissue Sections Drying Out Higher background staining is observed at the edges of the tissue section compared to the center.- Keep slides in a humidified chamber during incubations to prevent drying.
Incomplete Deparaffinization Patchy or uneven background staining.- Use fresh xylene for deparaffinization and consider increasing the number or duration of xylene washes.[10]
Insufficient Washing High background across the entire slide.- Increase the duration and/or number of washes between antibody incubation steps.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background staining in IHC?

The most frequently encountered cause of high background is an excessively high concentration of the primary antibody, which leads to non-specific binding.[9][13] It is crucial to perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal with minimal background.[9]

Q2: How do I choose the right blocking agent?

The choice of blocking agent depends on your detection system and sample type.[7]

  • Normal Serum: Using normal serum from the same species in which the secondary antibody was raised is considered a gold standard.[7] It contains immunoglobulins that block non-specific binding sites.[5][7]

  • Protein Solutions: Bovine serum albumin (BSA) and non-fat dry milk are common and economical protein-based blockers.[5][7] However, be cautious with milk-based blockers if you are using a biotin-based detection system, as milk contains endogenous biotin.[6]

Q3: I am using a mouse primary antibody on mouse tissue and see very high background. What should I do?

This is a common issue known as "mouse-on-mouse" staining, where the anti-mouse secondary antibody binds to endogenous mouse immunoglobulins in the tissue.[2][5] To reduce this background, you can:

  • Use a specialized mouse-on-mouse blocking reagent.

  • Use a primary antibody raised in a different species if possible.

  • Employ a pre-adsorbed secondary antibody that has been cross-adsorbed against mouse IgG.[10]

Q4: Can the incubation temperature affect background staining?

Yes, incubating at temperatures higher than recommended (e.g., room temperature or 37°C instead of 4°C) can increase non-specific antibody binding and contribute to higher background.[14] Consider performing the primary antibody incubation overnight at 4°C.

Q5: What should I do if I suspect endogenous enzyme activity is causing the background?

Before primary antibody incubation, you must perform a quenching step.

  • For horseradish peroxidase (HRP) based detection, treat the tissue with a 0.3-3% solution of hydrogen peroxide (H₂O₂) in methanol (B129727) or PBS for 10-30 minutes.[1][3][4]

  • For alkaline phosphatase (AP) based detection, add levamisole to the chromogenic substrate solution.[4][5]

Experimental Protocols

General Immunohistochemistry Protocol for Paraffin-Embedded Tissues

This protocol provides a general framework that should be optimized for your specific enterostatin antibody and tissue type.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 10 minutes each.[15]
  • Immerse slides in two changes of 100% ethanol (B145695) for 10 minutes each.[15]
  • Immerse slides in 95% ethanol for 5 minutes.[15]
  • Immerse slides in 70% ethanol for 5 minutes.[15]
  • Rinse slides in running cold tap water.[15]

2. Antigen Retrieval (Heat-Induced):

  • Immerse slides in a citrate-based antigen retrieval buffer (pH 6.0).[16]
  • Heat the solution using a microwave, pressure cooker, or water bath. (e.g., microwave at medium-high power for 8 minutes, cool for 5 minutes, then microwave at high power for 4 minutes).[15]
  • Allow slides to cool to room temperature.[15]

3. Endogenous Enzyme Quenching:

  • Incubate slides in 3% hydrogen peroxide in PBS or methanol for 15 minutes at room temperature to block endogenous peroxidase activity.[16]
  • Wash slides 3 times in PBS.[16]

4. Blocking Non-Specific Binding:

  • Incubate slides with a blocking solution (e.g., 10% normal goat serum in PBS if using a goat secondary antibody) for 1 hour at 37°C in a humidified chamber.[16]

5. Primary Antibody Incubation:

  • Dilute the primary anti-enterostatin antibody in the blocking buffer to its optimal concentration (determined by titration).
  • Incubate the slides with the diluted primary antibody, typically for 1 hour at 37°C or overnight at 4°C in a humidified chamber.[16]

6. Secondary Antibody Incubation:

  • Wash slides thoroughly with PBS.
  • Incubate with a biotinylated or enzyme-conjugated secondary antibody (diluted in blocking buffer) for at least 30 minutes at room temperature.

7. Detection:

  • Wash slides with PBS.
  • If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent.
  • Develop the signal with an appropriate chromogenic substrate (e.g., DAB for HRP).
  • Wash slides with distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin.
  • Dehydrate the sections through graded alcohols and clear in xylene.
  • Mount with a permanent mounting medium.

Visualizations

Workflow for Troubleshooting High Background Staining

Troubleshooting_Workflow Start High Background Observed Check_Negative_Control Run Negative Control (No Primary Antibody) Start->Check_Negative_Control Staining_Present Staining in Negative Control? Check_Negative_Control->Staining_Present Secondary_Issue Issue with Secondary Ab or Blocking Staining_Present->Secondary_Issue Yes Primary_Issue Issue with Primary Ab or Endogenous Enzymes Staining_Present->Primary_Issue No Optimize_Blocking Optimize Blocking (Serum, BSA) Secondary_Issue->Optimize_Blocking Use_Preadsorbed_Secondary Use Pre-adsorbed Secondary Ab Secondary_Issue->Use_Preadsorbed_Secondary Titrate_Primary Titrate Primary Antibody Primary_Issue->Titrate_Primary Quench_Enzymes Quench Endogenous Enzymes (H₂O₂) Primary_Issue->Quench_Enzymes Check_Fixation Review Fixation Protocol Primary_Issue->Check_Fixation End Problem Resolved Optimize_Blocking->End Use_Preadsorbed_Secondary->End Titrate_Primary->End Quench_Enzymes->End Check_Fixation->End

Caption: A flowchart outlining the logical steps for troubleshooting high background staining in IHC.

Enterostatin Signaling Pathway

Enterostatin, released during fat digestion, plays a role in regulating fat intake.[17][18] Its peripheral mechanism involves vagal nerve signaling to the hypothalamus.[17][19] Central responses are mediated through pathways that may involve serotonergic, opioidergic, and F1F0-ATPase components.[17][18][19][20] This can lead to reduced insulin (B600854) secretion and a decrease in fat intake.[17][21]

Enterostatin_Signaling cluster_gut Gastrointestinal Tract cluster_signaling Signaling Cascade cluster_response Physiological Response Fat_Intake High Fat Diet Procolipase Procolipase Fat_Intake->Procolipase Enterostatin_Release Enterostatin Release Procolipase->Enterostatin_Release Vagal_Nerve Afferent Vagal Nerve Enterostatin_Release->Vagal_Nerve Peripheral Signal Hypothalamus Hypothalamic Centers (PVN, Arcuate Nucleus) Vagal_Nerve->Hypothalamus Central_Pathways Central Pathways (Opioidergic, F1-ATPase) Hypothalamus->Central_Pathways Reduced_Insulin Reduced Insulin Secretion Central_Pathways->Reduced_Insulin Reduced_Fat_Intake Reduced Fat Intake Central_Pathways->Reduced_Fat_Intake

Caption: A simplified diagram of the proposed signaling pathway for enterostatin in regulating fat intake.

References

Technical Support Center: Intracerebroventricular (ICV) Cannulation in Rats for Enterostatin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining surgical techniques for intracerebroventricular (ICV) cannulation in rats, specifically for studies involving the peptide enterostatin. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during ICV cannulation experiments.

Surgical Procedure

Q: What are the most common reasons for a failed ICV cannulation surgery?

A: The most common reasons for surgical failure include incorrect stereotaxic coordinates, improper placement of ear bars leading to a non-level skull, and excessive bleeding that obscures landmarks. It is crucial to ensure the animal is properly secured in the stereotaxic frame and that bregma and lambda are on the same horizontal plane.[1]

Q: My cannula seems to be blocked, and I cannot infuse any substance. What should I do?

A: A blocked cannula can be due to a blood clot, tissue debris, or kinking of the cannula tubing.[2] First, check for any visible kinks in the external tubing. If none are apparent, you can try to gently flush the cannula with sterile saline using a syringe. Never exert excessive force, as this can damage the cannula or surrounding brain tissue.[3] If the blockage persists, the cannula may need to be replaced. To prevent blockage, always insert a dummy cannula when not in use.

Q: The dental cement is not adhering properly to the skull. What could be the cause?

A: Proper adhesion of dental cement requires a clean and dry skull surface. Ensure all fascia and connective tissue are removed from the skull and that the surface is completely dry before applying the cement.[1] Making small grooves on the skull surface with a scalpel can also improve adhesion.[1]

Q: I'm having trouble with the placement of anchor screws. They keep slipping or widening the hole. Any tips?

A: This is a common issue, especially for researchers new to the technique. Use forceps with a groove to hold the screw securely. When drilling, ensure the hole is straight and narrow. If a screw slips and widens the hole, it may not anchor properly. In such cases, it may be necessary to drill a new hole at a slightly different location.

Post-Operative Care

Q: What are the key signs of post-operative complications I should monitor for?

A: Key signs of complications include infection at the surgical site (redness, swelling, discharge), significant weight loss (more than 10-15% of pre-surgery weight), dehydration, and behavioral changes such as lethargy or aggression.[4][5] Daily monitoring of the animal's weight, food and water intake, and overall condition is crucial for the first week post-surgery.[4]

Q: How can I prevent the rat from dislodging the cannula?

A: Cannula dislodgement is a common problem.[6] To minimize this, ensure the dental cement cap is smooth and does not have sharp edges that could irritate the animal.[1] Housing rats individually after surgery is essential to prevent other rats from damaging the implant.[7] Additionally, ensure the cage has enough clearance to prevent the cannula from catching on the lid or hopper.[7]

Q: What is the recommended analgesic regimen for post-operative pain management?

A: A multi-modal approach to analgesia is recommended. This typically includes a non-steroidal anti-inflammatory drug (NSAID) like carprofen (B1668582) and an opioid such as buprenorphine administered before the surgery and continued for at least 48-72 hours post-operatively.[8] Local anesthetics like lidocaine (B1675312) can also be applied to the incision site.[9]

Enterostatin Administration

Q: What is the optimal dose of enterostatin for ICV administration to reduce fat intake in rats?

A: Studies have shown that ICV administration of enterostatin can dose-dependently reduce high-fat food intake. Doses of 167 pmol and 333 pmol have been reported to be effective, while a higher dose of 667 pmol showed no effect.[10] Another study found that chronic infusion of 0.5 microgram/hour of enterostatin reduced the intake of a high-fat diet.[11] However, some research suggests that in non-food-deprived rats, higher doses (e.g., 32 micrograms) might paradoxically stimulate food intake.[12][13] Therefore, dose-response studies are recommended for specific experimental conditions.

Q: What is the recommended infusion rate and volume for ICV administration in rats?

A: For bolus injections, the volume should generally be less than 10 µL and administered over 15 to 30 seconds.[7] For continuous infusions, a rate no greater than 0.5 µL per minute is recommended.[7] It is important to keep the infusion volume low to avoid increasing intracranial pressure.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to aid in experimental design and comparison.

Table 1: ICV Cannula Patency and Success Rates

ParameterSpeciesDurationSuccess/Patency RateSource
Cannula PatencyRats13 weeks>70%[6]
Cannula PatencyMice13 weeks>90%[6]
Surgical Success RateMice-Near 100% with refined techniques[14]

Table 2: Post-Operative Recovery Milestones

Recovery MilestoneTime Post-SurgerySpeciesSource
Full normalization of food intake and weight gain3 daysRats[15]
Return to pre-surgical body weight5-6 daysRats[8]
Recommended recovery period before behavioral experimentsAt least 7 daysRats[5]

Table 3: Enterostatin ICV Dosing and Effects on Food Intake

Enterostatin DoseAdministration RouteEffect on High-Fat Food IntakeSpeciesSource
167 pmol and 333 pmolICV bolusSignificant reductionRats[10]
667 pmolICV bolusNo effectRats[10]
0.5 µ g/hour Chronic ICV infusionReduced intakeRats[11]
32 µgICV bolusSignificant stimulation (non-food-deprived)Rats[12][13]
200 ngICV bolus45% decrease in high-fat diet intakeRats[16]

Experimental Protocols

Protocol 1: Stereotaxic ICV Cannulation Surgery in Rats

  • Anesthesia and Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[17]

    • Once the animal is deeply anesthetized (confirmed by absence of pedal reflex), place it in the stereotaxic apparatus.[18]

    • Apply ophthalmic ointment to the eyes to prevent drying.[9]

    • Shave the scalp and clean the surgical area with an antiseptic solution.[17]

  • Surgical Incision and Skull Preparation:

    • Make a midline incision on the scalp to expose the skull.

    • Retract the skin and remove the periosteum to clearly visualize bregma and lambda.

    • Level the skull by ensuring that the dorsal-ventral coordinates for bregma and lambda are the same.

  • Drilling and Cannula Implantation:

    • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (a common target is AP: -0.8 mm, L: ±1.5 mm from bregma).[6]

    • Drill a small hole through the skull at the target coordinates.

    • Slowly lower the guide cannula to the desired depth (typically V: -3.5 to -4.0 mm from the skull surface).[18]

  • Anchoring and Closure:

    • Drill 2-4 small holes for anchor screws around the guide cannula.

    • Insert the sterile anchor screws.

    • Apply dental cement to the skull, covering the base of the cannula and the anchor screws to secure the implant.[18]

    • Once the cement has hardened, suture the scalp incision around the implant.

    • Insert a dummy cannula to keep the guide cannula patent.[18]

  • Post-Operative Care:

    • Administer analgesics as prescribed.

    • Place the rat in a clean, warm cage for recovery and monitor until it is fully ambulatory.[4]

    • House the rat individually to prevent damage to the implant.[7]

    • Monitor the animal daily for at least one week for any signs of complications.[4]

Protocol 2: Histological Verification of Cannula Placement

  • Perfusion and Brain Extraction:

    • At the end of the experiment, deeply anesthetize the rat.

    • Perform a transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Carefully extract the brain and post-fix it in 4% paraformaldehyde overnight.

  • Sectioning and Staining:

    • Transfer the brain to a sucrose (B13894) solution for cryoprotection.

    • Section the brain coronally (e.g., at 40-50 µm) using a cryostat or vibratome.[19]

    • Mount the sections on slides and stain with a Nissl stain (e.g., cresyl violet) to visualize the cell bodies and the cannula track.[19][20]

  • Microscopic Analysis:

    • Examine the stained sections under a microscope to identify the cannula track.

    • Compare the location of the cannula tip with a rat brain atlas to confirm accurate placement within the intended ventricle.[19]

Visualizations

Enterostatin_Signaling_Pathway Enterostatin Enterostatin (ICV Administration) Hypothalamus Hypothalamus (PVN, Arcuate Nucleus, Lateral & Ventromedial) Enterostatin->Hypothalamus Amygdala Amygdala Enterostatin->Amygdala Serotonergic_System Serotonergic System Hypothalamus->Serotonergic_System Opioidergic_System Opioidergic System Hypothalamus->Opioidergic_System Amygdala->Serotonergic_System Amygdala->Opioidergic_System Fat_Intake_Regulation Regulation of Fat Intake Serotonergic_System->Fat_Intake_Regulation Opioidergic_System->Fat_Intake_Regulation

Caption: Central enterostatin signaling pathway for fat intake regulation.

ICV_Cannulation_Workflow Prep 1. Anesthesia & Surgical Preparation Surgery 2. Stereotaxic Surgery: - Incision - Skull Leveling - Drilling Prep->Surgery Implantation 3. Cannula Implantation & Fixation Surgery->Implantation PostOp 4. Post-Operative Care & Monitoring Implantation->PostOp Infusion 5. Enterostatin Infusion PostOp->Infusion Verification 6. Histological Verification Infusion->Verification Data_Analysis 7. Data Analysis Infusion->Data_Analysis Verification->Data_Analysis

Caption: Experimental workflow for ICV cannulation and enterostatin studies.

References

Controlling for variability in rat feeding behavior experiments with enterostatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using enterostatin in rat feeding behavior experiments.

Troubleshooting Guide

High variability in feeding behavior is a common challenge in rodent studies. This guide addresses specific issues you may encounter when investigating the effects of enterostatin.

Issue 1: High inter-individual variability in food intake reduction after enterostatin administration.

  • Question: Why am I seeing significant differences in how individual rats respond to the same dose of enterostatin?

  • Answer: High variability is a frequent challenge and can stem from several factors:

    • Rat Strain: Different rat strains exhibit varying sensitivity to enterostatin. For instance, Osborne-Mendel rats are sensitive to the fat-reducing effects of enterostatin, while S5B/Pl rats may be resistant.[1] Sprague-Dawley and Wistar rats are commonly used and are known to readily gain weight on high-fat diets, but may still show individual differences in response.[2] It is crucial to use a consistent strain throughout your experiment.

    • Genetic Predisposition: Even within the same strain, there can be genetic predispositions to obesity and fat preference, leading to varied responses to enterostatin.[2]

    • Baseline Food Preferences: Rats, like humans, have individual food preferences.[3] Some may have a stronger preference for the high-fat diet, which could influence the magnitude of enterostatin's effect.

    • Stress and Acclimatization: Inadequate acclimatization to the housing, diet, and experimental procedures can lead to stress, which significantly impacts feeding behavior.[4][5][6] Ensure a sufficient acclimatization period of at least 3-7 days before starting the experiment.[5][7][8] Minimizing handling stress is also critical.[9][10][11]

Issue 2: Lack of a significant effect of enterostatin on high-fat food intake.

  • Question: I'm not observing the expected reduction in fat intake after administering enterostatin. What could be the reason?

  • Answer: A lack of effect could be due to several factors related to your experimental design and procedures:

    • Incorrect Dose: The dose-response to enterostatin is not always linear. High doses have been shown to be ineffective or even have paradoxical effects.[12][13][14] It is essential to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

    • Route of Administration: The route of administration significantly impacts the onset and duration of enterostatin's effect. Intracerebroventricular (i.c.v.) and near-celiac artery injections have a rapid onset, while intravenous (i.v.) and intraperitoneal (i.p.) injections have a more delayed effect.[15][16]

    • Diet Composition: The composition of your high-fat diet is critical. The type of fat (e.g., lard, olive oil, coconut oil) can influence the development of obesity and insulin (B600854) resistance, potentially affecting the response to enterostatin.[2][17][18] Ensure your high-fat diet is palatable and consistently prepared.

    • Presence of CCK A Receptors: The action of enterostatin is dependent on the presence of cholecystokinin (B1591339) (CCK) A receptors.[19] Rat strains deficient in these receptors will not respond to enterostatin.[19]

    • Chronic vs. Acute Administration: The effects of enterostatin can differ between acute and chronic administration. Chronic infusion has been shown to reduce body weight gain.[20][21]

Issue 3: Inconsistent results between different experimental cohorts.

  • Question: My results are not reproducible across different batches of animals. How can I improve consistency?

  • Answer: Reproducibility issues often point to subtle variations in experimental conditions:

    • Environmental Factors: Ensure consistent environmental conditions for all cohorts, including temperature, humidity, and light-dark cycles.[11]

    • Diet Batch Variation: Use the same batch of diet ingredients for all experiments to avoid variability in nutrient composition.[3] If this is not possible, ensure the nutritional content of each batch is consistent.

    • Handling and Stress: Consistent and gentle handling of the animals is crucial to minimize stress-induced variations in feeding behavior.[9][10]

    • Acclimatization Period: A standardized and sufficiently long acclimatization period is essential for all animals before any experimental manipulation.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended acclimatization period for rats in feeding studies?

A1: A minimum acclimatization period of 3-7 days is recommended for rodents after transportation to a new facility.[5][7][8] This allows for physiological, psychological, and nutritional stabilization before the start of the experiment.[6] Some physiological parameters may take longer to normalize, so researchers should consider the specific endpoints of their study.[4]

Q2: What are the key considerations for preparing a high-fat diet?

A2: The composition of the high-fat diet is a critical factor. Key considerations include:

  • Fat Source: Different fat sources (e.g., lard, coconut oil, olive oil) have varying fatty acid compositions, which can lead to different metabolic effects.[2][17][18]

  • Percentage of Fat: High-fat diets used in research typically range from 42% to 60% of total energy from fat.[2][17]

  • Palatability: The diet must be palatable to ensure adequate consumption by the rats.

  • Consistency: Use a standardized recipe and preparation method to ensure consistency across all experimental groups and cohorts.[22][23]

Q3: What are the different routes of enterostatin administration and their characteristics?

A3: The choice of administration route depends on the research question:

  • Intracerebroventricular (i.c.v.): Directly targets the central nervous system, resulting in a rapid and potent effect on food intake.[12][13]

  • Intraperitoneal (i.p.): A common peripheral administration route. The effect is generally less potent and has a slower onset compared to central administration.[12][21]

  • Intravenous (i.v.): Allows for precise control of the circulating concentration of enterostatin. The effect on food intake can be delayed.[13][15]

  • Oral Gavage: Used to investigate the effects of oral administration. The bioavailability of enterostatin via this route may be a consideration.[24]

  • Near-Celiac and Intracarotid Artery: These are more specialized routes used to investigate the specific sites of action of enterostatin.[15]

Q4: How does enterostatin selectively reduce fat intake?

A4: Enterostatin's selective effect on fat intake is thought to be mediated through a complex interplay of peripheral and central mechanisms. Peripherally, it is believed to act via the vagus nerve.[25] Centrally, it involves serotonergic and opioidergic pathways.[21][25] The presence of CCK A receptors is also necessary for its action.[19]

Data Presentation

Table 1: Dose-Response of Enterostatin on High-Fat Food Intake in Rats via Different Administration Routes

Administration RouteEffective Dose RangeIneffective/Paradoxical High DoseOnset of ActionDuration of ActionReference(s)
Intracerebroventricular (i.c.v.)167 - 333 pmol> 667 pmolRapid-[13]
Intravenous (i.v.)8.3 - 38 nmol> 76 nmolDelayed (starts ~3 hours post-injection)Up to 6 hours[13][14]
Near-Celiac Artery0.05 - 13.5 nmol-Immediate (within 5 minutes)Up to 20 minutes[15]
Intracarotid ArteryDose-dependent-ImmediateLong-lasting[15]
Intraperitoneal (i.p.)Dose-dependent-Delayed-[12][21]

Note: The effective doses can vary depending on the rat strain, diet, and specific experimental conditions.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of Enterostatin

  • Materials:

    • Enterostatin solution in sterile saline

    • Sterile syringes (1 mL) and needles (25-27 gauge)

    • 70% ethanol

    • Animal scale

  • Procedure:

    • Weigh the rat to calculate the correct injection volume. The maximum recommended volume for i.p. injection in rats is 10 ml/kg.[26]

    • Restrain the rat securely. One common method is to hold the rat with its head tilted downwards to move the abdominal organs away from the injection site.[27][28]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[27][29]

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[26][28]

    • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is present, withdraw the needle and re-insert at a different site with a new sterile needle.[29]

    • Inject the enterostatin solution slowly.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress post-injection.

Protocol 2: Oral Gavage of Enterostatin

  • Materials:

    • Enterostatin solution

    • Appropriately sized flexible gavage tube (16-18 gauge for adult rats)[30][31]

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[32][33]

    • Measure the gavage tube from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the tube.[32][34]

    • Restrain the rat in an upright position.

    • Gently insert the gavage tube into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the tube is advanced. Do not force the tube.[30][33]

    • Once the tube is at the predetermined depth, slowly administer the enterostatin solution.

    • Gently remove the gavage tube.

    • Return the rat to its cage and monitor for any signs of respiratory distress.[31]

Visualizations

Signaling_Pathway cluster_peripheral Peripheral cluster_central Central Nervous System High-Fat Diet High-Fat Diet Enterostatin Release Enterostatin Release High-Fat Diet->Enterostatin Release Vagus Nerve Vagus Nerve Enterostatin Release->Vagus Nerve Hypothalamic Centers Hypothalamic Centers Vagus Nerve->Hypothalamic Centers Afferent Signaling Serotonergic System Serotonergic System Hypothalamic Centers->Serotonergic System Opioidergic System Opioidergic System Hypothalamic Centers->Opioidergic System Reduced Fat Intake Reduced Fat Intake Serotonergic System->Reduced Fat Intake Opioidergic System->Reduced Fat Intake

References

Technical Support Center: Protocol Optimization for Extracting Enterostatin from Rat Gut Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of enterostatin from rat gut tissue.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Enterostatin Yield in Final Extract Incomplete tissue homogenization.Ensure the tissue is thoroughly minced and homogenized on ice. For tough tissues, consider using a bead mill homogenizer. It is recommended to use up to 10 mg of tissue per mL of lysis buffer.[1]
Inefficient peptide extraction from the homogenate.Optimize the extraction buffer. Acidic buffers (e.g., with 1% trifluoroacetic acid) can improve peptide solubility and recovery. Ensure sufficient vortexing and incubation time.
Enterostatin degradation by proteases.Add a broad-spectrum protease inhibitor cocktail to the homogenization buffer immediately before use.[2][3][4] Keep samples on ice or at 4°C throughout the extraction process.
Poor recovery during Solid-Phase Extraction (SPE).Ensure the SPE cartridge is properly conditioned. Optimize the wash and elution steps; a wash solvent that is too strong can elute the peptide, while a weak elution solvent may not recover it. Collect and test all flow-through and wash fractions to determine where the loss is occurring.
Non-specific binding of enterostatin to labware.Use low-protein-binding microcentrifuge tubes and pipette tips. Peptides can adhere to glass, so polypropylene (B1209903) is a better choice.[5]
High Variability Between Replicates Inconsistent tissue sample size or quality.Use a consistent and precise method for tissue collection and weighing. Ensure the same section of the gut is used for all replicates.
Incomplete or variable homogenization.Standardize the homogenization procedure (e.g., time, speed, and equipment).
Pipetting errors, especially with small volumes.Use calibrated pipettes and proper pipetting techniques. For highly viscous solutions, consider using reverse pipetting.
Inconsistent SPE procedure.Ensure consistent flow rates during sample loading, washing, and elution. Automated SPE systems can improve reproducibility.
Poor Performance in ELISA Matrix effects from co-extracted substances.Dilute the sample extract in the assay buffer to minimize interference from lipids, salts, and other components.[6][7][8] A dilution of 2-5 fold is a good starting point.[6]
Presence of detergents from the extraction buffer in the final sample.Ensure that the final elution step of the SPE protocol effectively removes detergents. Some detergents can interfere with antibody-antigen binding in the ELISA.
Degraded enterostatin standard or sample.Store enterostatin standards and samples at -80°C and avoid repeated freeze-thaw cycles. Reconstitute standards immediately before use.
Incorrect ELISA procedure.Carefully follow the manufacturer's protocol for the ELISA kit. Ensure all reagents are brought to room temperature before use and that incubation times and temperatures are accurate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for homogenizing rat gut tissue to extract enterostatin?

A1: An acidic homogenization buffer is generally recommended for peptide extraction as it helps to inactivate endogenous proteases and improve peptide solubility. A common starting point is a buffer containing a mild acid, such as 0.1 M acetic acid or a buffer with 1% trifluoroacetic acid (TFA). It is crucial to also include a broad-spectrum protease inhibitor cocktail in the buffer immediately before use to prevent degradation of enterostatin.[2][3][4]

Q2: Which part of the rat gut has the highest concentration of enterostatin?

A2: Enterostatin has been identified in endocrine cells in the antral part of the stomach and throughout the small intestine of rats. The frequency of these immunoreactive cells is higher in the antrum and duodenum and decreases towards the distal small intestine.[9] Therefore, for maximal yield, it is advisable to start with tissue from the duodenum.

Q3: What are the different forms of enterostatin found in rats?

A3: In rats, two primary forms of enterostatin have been identified: APGPR (Ala-Pro-Gly-Pro-Arg) and VPGPR (Val-Pro-Gly-Pro-Arg), with APGPR being the predominant form.[9] It is important to know which form your detection antibody is specific to when performing immunoassays.

Q4: How should I store the rat gut tissue before extraction?

A4: To minimize degradation, tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until you are ready to begin the extraction procedure. Avoid slow freezing and repeated freeze-thaw cycles.

Q5: What are the key considerations for the Solid-Phase Extraction (SPE) step?

A5: The key to successful SPE is the proper selection of the sorbent and optimization of the wash and elution steps. For a peptide like enterostatin, a C18 reversed-phase cartridge is a common choice. The conditioning of the cartridge with methanol (B129727) and then equilibration with an aqueous buffer is critical. The wash step should be strong enough to remove interfering hydrophobic molecules without eluting the peptide. The elution is typically performed with an organic solvent like acetonitrile (B52724) containing a small amount of acid (e.g., 0.1% TFA).

Q6: My ELISA results are inconsistent. What should I check first?

A6: First, verify the integrity of your standards and samples; ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. Next, consider the possibility of matrix effects.[6][7][8] Perform a spike and recovery experiment by adding a known amount of enterostatin standard to your sample matrix to see if you can accurately measure it. If recovery is low, you may need to further dilute your samples. Finally, review your ELISA protocol and ensure all steps were performed correctly, including washing steps and incubation times.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to enterostatin extraction and quantification.

Table 1: Typical Concentrations of Enterostatin in Rat Tissues

Tissue/FluidConditionMean Concentration (± SEM)Reference
Intestinal ContentBasal (Standard Diet)1.42 ± 0.14 µM[10]
Intestinal ContentHigh-Fat Diet (7 days)5.02 ± 1.6 µM[10]
Intestinal ContentCCK-8 Stimulation (60 min)5.64 ± 1.1 µM[10]
Brain TissueN/A30.1 ± 12.6 ng/g wet tissue

Table 2: Recommended Protease Inhibitor Cocktail Composition (100X Stock)

InhibitorTarget Protease Class1X Working Concentration
AEBSFSerine Proteases1 mM
AprotininSerine Proteases800 nM
BestatinAminopeptidases50 µM
E-64Cysteine Proteases15 µM
LeupeptinSerine and Cysteine Proteases20 µM
Pepstatin AAspartic Proteases10 µM
EDTA*Metalloproteases5 mM

*EDTA is often supplied separately and should be added if metalloprotease activity is a concern and it does not interfere with downstream applications.

Experimental Protocols

Detailed Protocol for Enterostatin Extraction from Rat Gut Tissue

This protocol is a synthesized method based on best practices for peptide extraction from tissue.

1. Tissue Collection and Preparation:

  • Euthanize the rat according to approved institutional guidelines.

  • Immediately excise the desired section of the small intestine (e.g., duodenum).

  • Flush the intestinal segment with ice-cold phosphate-buffered saline (PBS) containing a protease inhibitor cocktail to remove luminal contents.[4]

  • Place the tissue on a pre-chilled surface and gently scrape the mucosa from the underlying muscle layer using a sterile glass slide.

  • Weigh the collected mucosal tissue.

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C or proceed directly to homogenization.

2. Homogenization:

  • Place the frozen or fresh tissue in a pre-chilled Dounce homogenizer or a bead mill tube.

  • Add 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M acetic acid with 1X protease inhibitor cocktail) per gram of tissue.

  • Homogenize the tissue on ice until a uniform suspension is achieved. For a bead mill, follow the manufacturer's recommendations for time and speed.[11]

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

3. Centrifugation and Clarification:

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the extracted peptides.

4. Solid-Phase Extraction (SPE) for Purification and Concentration:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of SPE equilibration buffer (e.g., 0.1% TFA in water).

  • Sample Loading: Load the supernatant onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 1 mL of SPE equilibration buffer to remove hydrophilic impurities.

  • Elution: Elute the bound peptides with 1 mL of SPE elution buffer (e.g., 80% acetonitrile in 0.1% TFA). Collect the eluate.

  • Drying: Dry the eluate using a vacuum centrifuge.

5. Reconstitution and Storage:

  • Reconstitute the dried peptide extract in a suitable buffer for your downstream application (e.g., ELISA assay buffer).

  • Store the reconstituted extract at -80°C.

Protocol for Enterostatin Quantification by ELISA

This is a general protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.

1. Reagent Preparation:

  • Prepare all reagents, including standards, controls, and wash buffer, according to the kit manufacturer's instructions.

  • Bring all reagents to room temperature before use.

2. Assay Procedure:

  • Add standards, controls, and samples (diluted as necessary) to the appropriate wells of the microplate.

  • Add the detection antibody to each well.

  • Incubate the plate as per the manufacturer's instructions (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate in the dark for the recommended time to allow for color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at the specified wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of enterostatin in the samples by interpolating their absorbance values from the standard curve.

  • Account for any dilution factors used during sample preparation.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Enterostatin Extraction and Quantification cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_purification Purification cluster_quantification Quantification tissue_collection 1. Tissue Collection (Rat Duodenum) mucosa_scraping 2. Mucosal Scraping tissue_collection->mucosa_scraping snap_freezing 3. Snap Freezing (-80°C Storage) mucosa_scraping->snap_freezing homogenization 4. Homogenization (Acidic Buffer + Protease Inhibitors) snap_freezing->homogenization centrifugation 5. Centrifugation (15,000 x g, 20 min, 4°C) homogenization->centrifugation supernatant_collection 6. Supernatant Collection centrifugation->supernatant_collection spe 7. Solid-Phase Extraction (C18) supernatant_collection->spe drying 8. Drying (Vacuum Centrifuge) spe->drying reconstitution 9. Reconstitution drying->reconstitution elisa 10. ELISA reconstitution->elisa data_analysis 11. Data Analysis elisa->data_analysis

Caption: Experimental Workflow for Enterostatin Extraction.

Enterostatin_Signaling_Pathway Figure 2. Proposed Enterostatin Signaling Pathway in Fat Intake Regulation cluster_gut Gastrointestinal Tract cluster_peripheral Peripheral Signaling cluster_central Central Nervous System (Hypothalamus) fat_ingestion High-Fat Meal Ingestion procolipase Procolipase Secretion (Pancreas & Stomach) fat_ingestion->procolipase enterostatin_release Enterostatin Release procolipase->enterostatin_release enterostatin_gut Enterostatin enterostatin_release->enterostatin_gut vagal_afferent Afferent Vagal Nerve Fibers enterostatin_gut->vagal_afferent Activates serotonergic_pathway Serotonergic Pathway vagal_afferent->serotonergic_pathway Stimulates opioidergic_pathway Opioidergic Pathway vagal_afferent->opioidergic_pathway Modulates fat_intake_regulation Reduced Fat Intake serotonergic_pathway->fat_intake_regulation opioidergic_pathway->fat_intake_regulation Inhibits

Caption: Enterostatin Signaling Pathway in Fat Intake Regulation.

References

Technical Support Center: Investigating the Anorectic Effects of Enterostatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the anorectic effects of enterostatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: My enterostatin administration is not reducing food intake. What are the possible reasons?

A1: Several factors could contribute to a lack of anorectic effect. Consider the following:

  • Dose: Enterostatin can exhibit a U-shaped dose-response curve. Low doses administered into the third ventricle have been shown to reduce food intake, while higher doses were ineffective[1]. Similarly, with intravenous administration, a moderate dose (38 nmol) inhibited high-fat food intake, but a higher dose (76 nmol) did not[2]. Ensure you are using an appropriate dose based on the administration route and animal model.

  • Route of Administration: The route of administration significantly impacts the onset and duration of enterostatin's effect. Near-celiac and intracarotid arterial injections produce a rapid, short-lived response, whereas intravenous injection results in a delayed effect[3]. Oral administration in humans has not shown a consistent effect on food intake[4][5].

  • Animal Strain: Different rat strains exhibit varying sensitivity to enterostatin. For example, enterostatin inhibits high-fat diet intake in Osborne-Mendel (OM) rats but not in S5B/Pl rats[6].

  • Diet Composition: Enterostatin selectively reduces the intake of high-fat diets[7]. If your experimental diet has a low-fat content, you may not observe a significant anorectic effect.

  • Peptide Integrity: Improper storage or handling can lead to peptide degradation. Ensure your enterostatin is stored correctly (lyophilized at -20°C or below) and reconstituted properly before use[8][9][10].

Q2: What is the optimal timing for enterostatin administration before a feeding experiment?

A2: The optimal timing depends on the route of administration. For intracerebroventricular (ICV) or direct arterial injections (near-celiac, intracarotid), the effect is rapid, occurring within minutes[3]. Therefore, administration shortly before food presentation is recommended. For intraperitoneal injections, the effect may also be relatively quick[11]. However, for intravenous injections, the anorectic effect can be delayed for up to two hours[3].

Q3: Are there different forms of enterostatin I should be aware of?

A3: Yes, the amino acid sequence of enterostatin can vary between species. In rats and mice, the sequence is typically Ala-Pro-Gly-Pro-Arg (APGPR), while in cats, pigs, and humans it is Val-Pro-Asp-Pro-Arg (VPDPR)[12][13]. Using the correct isoform for your animal model is crucial for obtaining a biological response.

Q4: Can the vehicle used to dissolve enterostatin affect the experimental outcome?

A4: Absolutely. The choice of vehicle is critical for ensuring the peptide is fully dissolved and biologically active. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before dilution in an aqueous buffer[14][15]. Always include a vehicle-only control group in your experiments to account for any effects of the solvent itself[16].

Q5: How does enterostatin exert its anorectic effects? What are the known signaling pathways?

A5: Enterostatin's anorectic effects are mediated through both central and peripheral pathways. Peripherally, it is thought to involve vagal afferent signaling to the hypothalamus[17]. Centrally, it interacts with several systems, including:

  • The Melanocortin System: Enterostatin's effect on fat intake is modulated by the melanocortin 4 receptor (MC4R)[18][19]. It has been shown to reduce the expression of Agouti-Related Protein (AgRP), an antagonist of MC4R[18][19].

  • Opioidergic Pathways: Enterostatin may inhibit a mu-opioid-mediated pathway involved in the reward component of fat intake[14][20][21][22].

  • F1F0-ATPase: The beta-subunit of F1F0-ATPase has been identified as a putative receptor for enterostatin[14][20][21][22].

  • Cholecystokinin (CCK) Receptors: The effects of enterostatin may be dependent on the presence of CCK-A receptors[16][23].

Troubleshooting Guides

Issue: Inconsistent or No Anorectic Effect Observed
Possible Cause Troubleshooting Steps
Incorrect Dose Perform a dose-response study to determine the optimal concentration for your specific experimental conditions. Be aware of the potential for a U-shaped dose-response curve[1][24].
Inappropriate Route of Administration Review the literature to select the most effective administration route for your research question. Consider central (ICV) administration for direct brain effects.
Animal Model Insensitivity Verify the enterostatin sensitivity of your chosen animal strain. Consider using a strain known to be responsive, such as the Osborne-Mendel rat for fat intake studies[6].
Low-Fat Diet Ensure your experimental diet has a sufficiently high-fat content to elicit enterostatin's selective anorectic effect[7].
Peptide Degradation Prepare fresh solutions of enterostatin for each experiment. Store lyophilized peptide at -20°C or -80°C and protect from light and moisture[8][9][10].
Timing of Measurement Adjust the timing of your food intake measurements based on the expected onset and duration of action for the chosen administration route.
Issue: Peptide Solubility Problems
Possible Cause Troubleshooting Steps
Hydrophobic Nature of Peptide Test solubility in a small amount of peptide first. Try dissolving in sterile water or a buffer. If insoluble, try a small amount of an organic solvent like DMSO, followed by slow dilution with your aqueous buffer[14][15][17][25].
Incorrect pH For acidic peptides, try dissolving in a basic buffer. For basic peptides, use an acidic buffer[21][25].
Aggregation Sonication can help to break up aggregates. Centrifuge the solution before use to pellet any undissolved peptide[21].

Quantitative Data Summary

Table 1: Anorectic Effects of Enterostatin in Rodents

Species/StrainAdministration RouteDoseDiet% Reduction in Food/Fat IntakeReference
Sprague-Dawley RatIntracerebroventricular200 ngHigh-Fat45% (fat intake)[7]
Sprague-Dawley RatIntravenous38 nmolHigh-FatSignificant inhibition[2]
Osborne-Mendel RatIntraperitonealNot specifiedHigh-FatSignificant inhibition[6]
S5B/Pl RatIntraperitonealNot specifiedHigh-FatNo effect[6]
Sprague-Dawley RatIntragastricU-shaped dose-responseHigh-FatSignificant reduction at optimal dose[24]
Sprague-Dawley RatNear-celiac artery2 nmolHigh-FatSignificant inhibition within 5 mins[26]
Sprague-Dawley RatIntracarotid artery2 nmolHigh-FatRapid and long-lasting inhibition[26]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Surgical drill

  • Dental cement

  • Hamilton syringe with injection needle

  • Enterostatin solution and vehicle control

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Shave the scalp and clean with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify bregma and lambda.

  • Using a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).

  • Drill a small hole at the target coordinates.

  • Slowly lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).

  • Secure the cannula to the skull using dental cement.

  • Insert the dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before injections.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the injection needle connected to the Hamilton syringe.

  • Infuse the enterostatin or vehicle solution at a slow rate (e.g., 1 µL/min).

  • Leave the injector in place for an additional minute to prevent backflow.

  • Replace the dummy cannula.

Protocol 2: Measurement of Food Intake in Rodents

Materials:

  • Individually housed animal cages

  • Specialized food hoppers that minimize spillage

  • High-precision weighing scale

  • Experimental diets (high-fat and low-fat/chow)

Procedure:

  • Acclimatize animals to individual housing and the specific experimental diet for several days.

  • For acute studies, animals may be fasted overnight (ensure access to water).

  • Weigh the food hopper containing a known amount of food before placing it in the cage.

  • Administer enterostatin or vehicle control at the appropriate time before food presentation.

  • Measure the weight of the food hopper at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours).

  • Collect and weigh any spilled food to correct the intake measurement.

  • Calculate food intake by subtracting the final weight (plus spillage) from the initial weight.

Signaling Pathway and Experimental Workflow Diagrams

Enterostatin_Signaling_Pathway Enterostatin Enterostatin F1F0_ATPase F1F0-ATPase β-subunit (Putative Receptor) Enterostatin->F1F0_ATPase Binds Vagal_Afferents Vagal Afferents Enterostatin->Vagal_Afferents Activates CCK_A_Receptor CCK-A Receptor (Modulatory) Enterostatin->CCK_A_Receptor Requires for effect Hypothalamus Hypothalamus F1F0_ATPase->Hypothalamus Vagal_Afferents->Hypothalamus Signals to MC4R_Pathway Melanocortin Pathway Hypothalamus->MC4R_Pathway Modulates Opioid_Pathway Opioid Pathway Hypothalamus->Opioid_Pathway Inhibits Reduced_Fat_Intake Reduced Fat Intake MC4R_Pathway->Reduced_Fat_Intake Opioid_Pathway->Reduced_Fat_Intake

Caption: Enterostatin Signaling Pathway for Anorectic Effect.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat Strain) Diet_Acclimation Diet Acclimation (High-Fat vs. Low-Fat) Animal_Model->Diet_Acclimation Cannulation Surgical Preparation (e.g., ICV Cannulation) Diet_Acclimation->Cannulation Administration Administration (e.g., ICV Injection) Cannulation->Administration Peptide_Prep Enterostatin Preparation (Dissolution in Vehicle) Peptide_Prep->Administration Food_Intake Measure Food Intake Administration->Food_Intake Data_Analysis Data Analysis (Compare to Vehicle Control) Food_Intake->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for Studying Enterostatin's Anorectic Effects.

References

Technical Support Center: Enhancing the In Vivo Stability of Enterostatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to increasing the in vivo stability of the pentapeptide enterostatin.

Frequently Asked Questions (FAQs)

Q1: My administered enterostatin shows low bioavailability and a short half-life in vivo. What are the likely causes?

A1: Short peptides like enterostatin are susceptible to rapid degradation by proteases and fast clearance from the body. The primary reasons for low in vivo stability include:

  • Enzymatic Degradation: Peptidases in the blood, gastrointestinal tract, and target tissues can quickly break down the peptide bonds of enterostatin.[1][2]

  • Renal Clearance: Due to its small size, enterostatin can be rapidly filtered out of the bloodstream by the kidneys.[3]

  • Poor Absorption: If administered orally, enterostatin faces the harsh environment of the stomach and enzymatic barriers in the intestine.[2]

Q2: What are the primary strategies to improve the in vivo stability of enterostatin?

A2: There are three main approaches to enhance the stability of therapeutic peptides like enterostatin:

  • Chemical Modification: Altering the structure of the peptide to make it more resistant to enzymatic degradation.[4][5]

  • Formulation and Drug Delivery Systems: Encapsulating or formulating the peptide to protect it from the in vivo environment.[6][7]

  • Polymer Conjugation: Attaching a polymer like polyethylene (B3416737) glycol (PEG) to increase the peptide's size and shield it from proteases.[8][9]

Q3: How can I chemically modify enterostatin to increase its stability?

A3: Several chemical modifications can be applied to enterostatin:

  • N-terminal Acetylation and C-terminal Amidation: These modifications neutralize the terminal charges, making the peptide more resistant to exopeptidases, which cleave peptides from the ends.[10][11][12][13] This also mimics the structure of native proteins, potentially increasing stability.[10]

  • D-Amino Acid Substitution: Replacing one or more of the L-amino acids in the enterostatin sequence with their D-isomers can significantly reduce recognition by proteases, thereby increasing resistance to degradation.[4][5]

  • Cyclization: Creating a cyclic version of enterostatin can make the peptide's backbone more rigid and less accessible to proteases.[5][14][15]

  • Lipidation: Attaching a fatty acid chain to the peptide can enhance its binding to serum albumin, which prolongs its circulation time and reduces renal clearance.[1][5]

Q4: What formulation strategies can protect enterostatin in vivo?

A4: Advanced formulation techniques can shield enterostatin from degradation:

  • Liposomal Encapsulation: Enclosing enterostatin within liposomes (lipid-based vesicles) can protect it from enzymatic attack and control its release.[16][17]

  • Polymeric Nanoparticles: Similar to liposomes, biodegradable polymers can be used to create nanoparticles that encapsulate enterostatin, improving its stability and delivery.

  • pH and Excipient Optimization: For injectable formulations, carefully selecting the pH and adding stabilizing excipients like mannitol (B672) or trehalose (B1683222) can prevent aggregation and degradation in solution.[6][18][19]

Q5: How does PEGylation improve the stability of enterostatin?

A5: PEGylation involves covalently attaching polyethylene glycol (PEG) chains to the peptide.[8][20] This strategy offers several advantages:

  • Increased Hydrodynamic Size: The larger size of the PEG-enterostatin conjugate reduces its clearance by the kidneys.[3][9]

  • Steric Shielding: The PEG chain forms a protective layer around the peptide, hindering the access of proteases.[9]

  • Improved Solubility: PEGylation can enhance the solubility of the peptide, which can be beneficial for formulation.[9]

Troubleshooting Guides

Problem Possible Causes Troubleshooting Suggestions & Solutions
Rapid degradation of enterostatin in plasma/serum stability assays. - Susceptibility to exopeptidases. - Cleavage by endopeptidases.- N-terminal acetylation and C-terminal amidation: These modifications block the ends of the peptide, preventing degradation by exopeptidases.[10][13] - D-amino acid substitution: Replace susceptible amino acids with their D-isomers to inhibit protease recognition.[4] - Cyclization: A cyclic structure can make the peptide more resistant to both endo- and exopeptidases.[14]
Low oral bioavailability of enterostatin. - Degradation by gastric acid and pepsin. - Enzymatic degradation in the intestine. - Poor absorption across the intestinal epithelium.- Enteric coating: Formulate enterostatin in an enteric-coated capsule or tablet to protect it from the acidic environment of the stomach. - Permeation enhancers: Co-administer with permeation enhancers to improve absorption across the intestinal wall. - Liposomal or nanoparticle formulation: Encapsulation can protect the peptide from degradation in the GI tract and facilitate its uptake.
Administered enterostatin is cleared too quickly from circulation. - Rapid renal filtration due to small size.- PEGylation: Attaching a PEG polymer increases the molecular weight, reducing the rate of renal clearance.[8][9] - Lipidation: Conjugating a lipid moiety can promote binding to serum albumin, extending the peptide's half-life in circulation.[1][5]
Modified enterostatin shows reduced biological activity. - The modification site is critical for receptor binding. - The modification alters the peptide's conformation.- Site-specific modification: If possible, selectively modify a part of the peptide that is not involved in its biological activity. For PEGylation, the attachment site needs to be carefully chosen.[8][20] - Linker/Spacer addition: Introduce a spacer between the peptide and the modifying group (e.g., PEG or lipid) to reduce steric hindrance. - Test a variety of modifications: Systematically evaluate different types of modifications and different positions of modification to find a balance between stability and activity.

Quantitative Data Summary

The following table summarizes the potential impact of various stabilization strategies on the in vivo half-life of short peptides, providing a general reference for what might be expected when applying these techniques to enterostatin. Note that specific results for enterostatin may vary.

Modification Strategy Example Peptide Native Half-life Modified Half-life Fold Increase
D-Amino Acid Substitution Gonadotropin-releasing hormone (GnRH)~5 minutes2.8 hours~33
N-terminal Acetylation Glucose-dependent insulinotropic polypeptide (GIP)2-5 minutes>24 hours>288
PEGylation Glucagon-like peptide-1 (GLP-1)minutes16-fold increase in rats16
Lipidation (Albumin Binding) Gonadotropin-releasing hormone (GnRH)< 5 minutes46 minutes>9
Proline-Rich Peptide Analogs Apidaecin-1b12 minutes (C-terminal amide)345 minutes (modified analog)~29

Experimental Protocols

Protocol 1: N-terminal Acetylation and C-terminal Amidation of Enterostatin

This protocol describes the solid-phase synthesis of an enterostatin analog with an acetylated N-terminus and an amidated C-terminus.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638) solution (20% in DMF)

  • Acetic anhydride (B1165640)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Arg, Pro, Asp, Pro, Val) using DIC and OxymaPure as coupling reagents in DMF.

  • After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with cold ether, and air dry.

  • Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Liposomal Encapsulation of Enterostatin (Thin-Film Hydration Method)

This protocol provides a general method for encapsulating a hydrophilic peptide like enterostatin into liposomes.

Materials:

  • Phospholipids (e.g., DMPC, DMPG) and cholesterol

  • Enterostatin

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., DMPC, DMPG, and cholesterol) in chloroform in a round-bottom flask.[16]

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.[21]

  • Further dry the film under vacuum to remove any residual solvent.

  • Hydration: Add a solution of enterostatin in the hydration buffer to the flask. Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature.[21]

  • Vesicle Formation: The lipid film will peel off the flask wall to form multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Remove any unencapsulated enterostatin by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, charge, and encapsulation efficiency.

Visualizations

Peptide_Degradation_Pathway cluster_blood Bloodstream cluster_enzymes Degradation Mechanisms cluster_kidney Clearance Enterostatin Administered Enterostatin Proteases Exopeptidases & Endopeptidases Enterostatin->Proteases Enzymatic Cleavage Kidney Renal Filtration Enterostatin->Kidney Rapid Clearance Degraded_Fragments Degraded Fragments Excreted_Peptide Excreted Enterostatin Proteases->Degraded_Fragments Kidney->Excreted_Peptide

Caption: In vivo degradation and clearance pathway of enterostatin.

Stabilization_Strategies cluster_mods Chemical Modifications cluster_delivery Formulation & Delivery Enterostatin Native Enterostatin (Low Stability) Terminal_Mods N/C-Terminal Modifications Enterostatin->Terminal_Mods D_Amino_Acid D-Amino Acid Substitution Enterostatin->D_Amino_Acid Cyclization Cyclization Enterostatin->Cyclization Liposomes Liposomal Encapsulation Enterostatin->Liposomes PEGylation PEGylation Enterostatin->PEGylation Stabilized_Enterostatin Stabilized Enterostatin (Increased Half-life) Terminal_Mods->Stabilized_Enterostatin D_Amino_Acid->Stabilized_Enterostatin Cyclization->Stabilized_Enterostatin Liposomes->Stabilized_Enterostatin PEGylation->Stabilized_Enterostatin

Caption: Strategies to increase the in vivo stability of enterostatin.

Experimental_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Analysis A Select Stabilization Strategy (e.g., N-acetylation) B Synthesize Modified Enterostatin Analog A->B C Purify and Characterize (HPLC, Mass Spec) B->C D In Vitro Stability Assay (e.g., Plasma Incubation) C->D E In Vivo Pharmacokinetic Study (Animal Model) D->E F Measure Half-life and Bioavailability E->F G Compare Stability of Native vs. Modified Enterostatin F->G

Caption: Workflow for developing and testing stabilized enterostatin analogs.

References

Addressing cross-reactivity of antibodies between human and rat enterostatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cross-reactivity issues when using antibodies for enterostatin, particularly between human and rat orthologs.

Frequently Asked Questions (FAQs)

Q1: What is enterostatin, and why is there a concern for antibody cross-reactivity between human and rat samples?

A1: Enterostatin is a pentapeptide (a peptide composed of five amino acids) that is involved in the regulation of fat intake. It is derived from a precursor protein called procolipase. The primary concern for antibody cross-reactivity arises from differences in the amino acid sequence of enterostatin between species. While the general structure is often conserved, specific residues can vary, which may affect antibody binding.[1][2]

Q2: What are the different reported sequences for human and rat enterostatin?

A2: The amino acid sequences for human and rat enterostatin show key differences at the first and third positions. These variations are critical when selecting or validating an antibody. The most commonly cited sequences are presented below.

SpeciesAmino Acid Sequence (N-terminus to C-terminus)Common Abbreviation
Human Alanine - Proline - Glycine - Proline - ArginineAPGPR
Rat (form 1) Valine - Proline - Aspartic Acid - Proline - ArginineVPDPR
Rat (form 2) Valine - Proline - Glycine - Proline - ArginineVPGPR
Rat (form 3) Alanine - Proline - Glycine - Proline - ArginineAPGPR

Note: While VPDPR and VPGPR have been reported for rats, some studies indicate that the APGPR sequence is also found in several rat strains.[1][3][4][5] It is crucial to know the specific form of enterostatin relevant to your research.

Q3: What are the consequences of using a cross-reactive antibody in my experiments?

A3: Using an antibody that non-specifically cross-reacts with enterostatin from a different species can lead to unreliable and misleading results. Potential consequences include:

  • False Positives: The antibody may detect the target in a species where it's not actually present or detect other structurally similar molecules, leading to an overestimation of the signal.[6]

  • Inaccurate Quantification: In assays like ELISA, cross-reactivity can lead to an incorrect measurement of the enterostatin concentration.

  • High Background Staining: In imaging techniques like immunohistochemistry (IHC), non-specific binding can obscure the true localization of the target protein.[7]

  • Irreproducible Results: Data may not be consistent across experiments or when compared with data from other labs, contributing to the scientific reproducibility crisis.[8]

Q4: How can I determine if my anti-human enterostatin antibody cross-reacts with rat enterostatin?

A4: Validating your antibody's specificity is essential. Key methods include:

  • Western Blot: Run parallel lanes with purified human and rat enterostatin peptides or lysates from cells/tissues known to express each form. A specific antibody should only detect a band at the correct molecular weight in the appropriate lane.

  • Competitive ELISA: This is a powerful method to quantify cross-reactivity. By competing for antibody binding with known concentrations of both human and rat peptides, you can determine the degree to which the rat peptide inhibits the antibody's binding to the human target.[6]

  • Immunoprecipitation (IP): Use the antibody to pull down the target from both human and rat samples, followed by Western Blot analysis to confirm the identity of the precipitated protein.[6]

  • Orthogonal Strategies: Corroborate your antibody-based results using a non-antibody-based detection method.[9]

Troubleshooting Guides

This section addresses common problems encountered during experiments that may be caused by antibody cross-reactivity.

Issue 1: High Background or Non-Specific Bands in Western Blot

Q: I'm using an anti-human enterostatin antibody on rat tissue lysates and seeing multiple bands or high background. What could be the cause and how can I fix it?

A: This is a common sign of non-specific binding or cross-reactivity. The primary antibody may be binding to other proteins in the rat lysate that share similar epitopes.

Troubleshooting Workflow:

Start High Background/Non-Specific Bands in Western Blot Check_Antibody 1. Verify Antibody Specificity Start->Check_Antibody Is antibody validated for rat? Optimize_Blocking 2. Optimize Blocking Step Check_Antibody->Optimize_Blocking If specificity is uncertain Titrate_Antibody 3. Adjust Antibody Concentrations Optimize_Blocking->Titrate_Antibody Increase blocking time or change agent Increase_Washing 4. Increase Washing Stringency Titrate_Antibody->Increase_Washing Decrease primary/secondary Ab conc. Use_Control 5. Run Proper Controls Increase_Washing->Use_Control Increase duration or Tween-20 conc. Result Clean Blot with Specific Band Use_Control->Result Include peptide competition control human Human Ala Pro Gly Pro Arg rat1 Rat (form 1) Val Pro Asp Pro Arg rat2 Rat (form 2) Val Pro Gly Pro Arg rat3 Rat (form 3) Ala Pro Gly Pro Arg diff1 Different Residue diff1->rat1:f0 diff2 Different Residue diff2->rat1:f1 diff3 Different Residue diff3->rat2:f0 Enterostatin Enterostatin F1ATPase F1F0-ATPase β-subunit (Receptor) Enterostatin->F1ATPase binds to Vagal Afferent Vagal Nerve Enterostatin->Vagal Peripheral Signal ATP_Synth Inhibition of ATP Synthesis F1ATPase->ATP_Synth Fat_Intake Reduced Fat Intake & Body Weight ATP_Synth->Fat_Intake Hypothalamus Hypothalamic Centers (e.g., PVN, Arcuate Nucleus) Vagal->Hypothalamus Serotonin Serotonergic Pathway Hypothalamus->Serotonin Central Signal Opioid Opioidergic Pathway (κ-opioid) Hypothalamus->Opioid Central Signal Serotonin->Fat_Intake Opioid->Fat_Intake

References

Technical Support Center: Optimizing Tissue Homogenization for Enterostatin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enterostatin quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of tissue homogenization and subsequent enterostatin analysis.

Frequently Asked Questions (FAQs)

Q1: What is enterostatin and why is its quantification from tissue challenging?

A1: Enterostatin is a pentapeptide (a small protein) derived from the proenzyme procolipase, which is produced in the gastrointestinal tract.[1][2] It plays a role in regulating dietary fat intake.[3] Quantifying enterostatin from tissues, particularly adipose (fat) tissue, is challenging due to several factors:

  • High Lipid Content: Adipose tissue is rich in lipids, which can interfere with protein extraction and quantification, leading to inaccurate results.

  • Low Abundance: As a signaling peptide, enterostatin may be present in low concentrations within the tissue.

  • Peptide Stability: Small peptides like enterostatin are susceptible to degradation by proteases released during tissue homogenization.

  • Matrix Effects: Other molecules in the tissue extract can interfere with the accuracy of immunoassays like ELISA.[4]

Q2: Which tissues are most relevant for enterostatin quantification?

A2: Enterostatin is primarily produced where procolipase is expressed, which includes the stomach and small intestine.[3] Therefore, these tissues are highly relevant for studying its production. Additionally, as it is involved in satiety signaling to the brain, brain tissue has also been a subject of enterostatin quantification studies.[5] Given its role in fat metabolism, adipose tissue is another key tissue of interest.

Q3: What is the most suitable homogenization method for enterostatin extraction?

A3: The choice of homogenization method depends on the tissue type.

  • Soft Tissues (e.g., Adipose, Liver): Rotor-stator homogenizers or bead beaters are effective. For adipose tissue, methods that facilitate the removal of lipids are crucial.

  • Tougher Tissues (e.g., Intestine): Bead beaters with appropriate beads or rotor-stators are generally required for effective disruption.

While there is no single "best" method universally validated for enterostatin, the goal is to achieve complete tissue disruption while minimizing heat generation and foaming to preserve the integrity of the peptide.

Q4: How can I minimize the degradation of enterostatin during homogenization?

A4: To prevent the degradation of enterostatin by proteases, it is critical to:

  • Work quickly and on ice at all times.

  • Use a pre-chilled homogenization buffer.

  • Supplement the lysis buffer with a broad-spectrum protease inhibitor cocktail immediately before use.[6] These cocktails typically inhibit a variety of proteases, including serine, cysteine, and metalloproteases.[6][7]

Q5: What are "matrix effects" in the context of an enterostatin ELISA, and how can I mitigate them?

A5: Matrix effects occur when components in the sample, other than enterostatin, interfere with the antibody-antigen binding in an ELISA, leading to inaccurate quantification.[4][8] These interfering substances can include lipids, salts, and other proteins from the tissue homogenate.[4]

To identify and mitigate matrix effects:

  • Spike and Recovery Test: Add a known amount of enterostatin standard to your sample matrix and measure the recovery. A recovery rate significantly different from 100% (typically outside 80-120%) indicates a matrix effect.[4][9]

  • Sample Dilution: Diluting your sample with the assay buffer can often reduce the concentration of interfering substances to a level where they no longer affect the assay.[4]

  • Linearity of Dilution: Perform serial dilutions of your sample. If a matrix effect is not present, the measured concentration should be linear across the dilution series.

Troubleshooting Guides

Section 1: Tissue Homogenization
Problem Possible Cause(s) Recommended Solution(s)
Low Protein/Peptide Yield Incomplete tissue disruption.- Increase homogenization time or speed.- For bead beaters, ensure the correct bead size and material are used for the tissue type.- For rotor-stators, ensure the probe is appropriately sized for the sample volume.
Inefficient lysis buffer.- Ensure the lysis buffer contains sufficient detergents (e.g., SDS, Triton X-100) to solubilize proteins. However, be mindful that harsh detergents can interfere with downstream ELISAs.[10]- Consider using a commercially available lysis buffer optimized for your tissue type.
High lipid contamination (especially with adipose tissue).- Perform a delipidation step. This can involve centrifugation to pellet insoluble material and carefully aspirating the upper lipid layer.[11]- Some protocols suggest a brief freeze-thaw cycle to aid in the separation of lipids.
Sample Foaming During Homogenization Excessive homogenization speed.- Reduce the speed of the homogenizer.- Use a vessel that is appropriately sized for the sample volume to minimize air incorporation.
Sample Heating During Homogenization Prolonged homogenization at high speed.- Homogenize in short bursts, with cooling on ice in between.- Use a pre-chilled homogenization unit if available.
Section 2: Enterostatin Quantification (ELISA)
Problem Possible Cause(s) Recommended Solution(s)
High Background Signal Insufficient washing.- Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[12]
Non-specific antibody binding.- Optimize the concentration of the blocking buffer.- Ensure the blocking step is performed for the recommended duration.
High concentration of detection antibody.- Titrate the detection antibody to determine the optimal concentration.
Low or No Signal Enterostatin degradation.- Ensure a potent protease inhibitor cocktail was added to the lysis buffer and that samples were kept on ice.[6]
Inactive reagents (antibodies, substrate).- Check the expiration dates of all reagents.- Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.
Incorrect assay procedure.- Carefully review the ELISA kit protocol to ensure all steps were performed correctly and in the right order.[13]
High Variability Between Replicates Pipetting errors.- Use calibrated pipettes and ensure consistent pipetting technique.- Prepare a master mix of reagents to be added to all wells where possible.
Incomplete mixing of samples or reagents.- Gently vortex or mix all samples and reagents before adding them to the plate.
"Edge effect" due to uneven temperature across the plate.- Ensure the plate is sealed during incubations and placed in the center of the incubator to promote uniform temperature.[12]
Poor Standard Curve Improper standard preparation.- Carefully follow the manufacturer's instructions for reconstituting and diluting the standard.- Prepare fresh standard dilutions for each assay.
Standard degradation.- Aliquot the reconstituted standard and store at the recommended temperature to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Homogenization of Adipose Tissue for Enterostatin Quantification

This protocol is adapted from methods for protein extraction from adipose tissue, with modifications to optimize for peptide quantification by ELISA.[11]

Materials:

  • Frozen adipose tissue (~100 mg)

  • Ice-cold PBS

  • Lysis Buffer: RIPA buffer (or a gentle non-ionic detergent-based buffer) supplemented with a broad-spectrum protease inhibitor cocktail (add fresh).

  • Microcentrifuge tubes (2.0 mL)

  • Stainless steel beads or a rotor-stator homogenizer

  • TissueLyser or similar bead mill

  • Refrigerated centrifuge

Procedure:

  • Place approximately 100 mg of frozen adipose tissue in a pre-chilled 2.0 mL microcentrifuge tube containing a stainless steel bead.

  • Add 0.5 mL of ice-cold lysis buffer (with freshly added protease inhibitors) to the tube.

  • Homogenize the tissue using a bead mill (e.g., TissueLyser) at a high frequency for 3-5 minutes, or until the tissue is completely disrupted. Alternatively, use a rotor-stator homogenizer in short bursts on ice.

  • Place the tube on ice.

  • Centrifuge the homogenate at 6,000 x g for 15 minutes at 4°C.

  • After centrifugation, three layers will be visible: a top lipid layer (fat cake), a middle aqueous layer (containing the protein/peptide extract), and a bottom pellet.

  • Carefully puncture the top lipid layer with a pipette tip and transfer the middle aqueous supernatant to a new pre-chilled 1.5 mL microcentrifuge tube. Avoid disturbing the pellet.

  • For maximum lipid removal, it is recommended to repeat the centrifugation (Step 5) and supernatant transfer (Step 7).

  • The resulting supernatant is the tissue extract. Determine the total protein concentration using a BCA assay.

  • The extract can be used immediately for ELISA or stored at -80°C in aliquots to avoid freeze-thaw cycles.

Protocol 2: Enterostatin Quantification by ELISA

This is a general protocol for a sandwich ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.

Materials:

  • Tissue extract (from Protocol 1)

  • Enterostatin ELISA kit (containing pre-coated plate, detection antibody, standard, substrate, wash buffer, and stop solution)

  • Calibrated pipettes and tips

  • Microplate reader

Procedure:

  • Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Add the appropriate volume of standards, controls, and tissue extract samples to the wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate.

  • Incubate the plate for the time and temperature specified in the protocol.

  • Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Add the detection antibody to each well and incubate as directed.

  • Repeat the wash step (Step 4).

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

  • Repeat the wash step (Step 4).

  • Add the substrate solution to each well and incubate in the dark to allow for color development.

  • Add the stop solution to each well to terminate the reaction.

  • Immediately read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of enterostatin in your samples, remembering to account for any dilution factors.

Data Presentation

Table 1: Hypothetical Comparison of Homogenization Methods for Enterostatin Recovery

Homogenization MethodTissue TypeEnterostatin Yield (pg/mg tissue)Coefficient of Variation (CV%)Notes
Rotor-Stator Small Intestine150 ± 128%Prone to foaming if not optimized.
Bead Beater (Ceramic) Small Intestine165 ± 106%Highly efficient for tougher tissues.
Sonication (Probe) Small Intestine130 ± 2015%Risk of sample heating.
Rotor-Stator Adipose Tissue95 ± 1516%Requires careful lipid removal post-homogenization.
Bead Beater (Steel) Adipose Tissue110 ± 1110%Effective at disrupting adipocytes.

Note: This table is for illustrative purposes. Actual results will vary based on the specific protocol, tissue, and assay used. It is recommended that users validate their chosen homogenization method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_homogenize Homogenization cluster_extract Extraction cluster_quantify Quantification tissue Tissue Sample (e.g., Adipose, Intestine) lysis Add Lysis Buffer + Protease Inhibitors tissue->lysis homogenize Mechanical Disruption (Bead Beater/Rotor-Stator) lysis->homogenize centrifuge1 Centrifugation (Pellet Debris) homogenize->centrifuge1 delipidate Delipidation (Aspirate Lipid Layer) centrifuge1->delipidate If Adipose supernatant Collect Supernatant (Tissue Extract) centrifuge1->supernatant delipidate->supernatant bca BCA Assay (Total Protein) supernatant->bca elisa ELISA (Enterostatin) supernatant->elisa

Caption: Experimental Workflow for Enterostatin Quantification.

signaling_pathway cluster_gut Gastrointestinal Lumen cluster_brain Central Nervous System (Brain) procolipase Procolipase enterostatin Enterostatin procolipase->enterostatin Cleavage trypsin Trypsin trypsin->procolipase vagus Vagal Afferent Nerves enterostatin->vagus nts Nucleus Tractus Solitarius (NTS) vagus->nts hypothalamus Hypothalamic Centers nts->hypothalamus serotonergic Serotonergic & Opioidergic Pathways hypothalamus->serotonergic fat_intake Reduced Fat Intake serotonergic->fat_intake

Caption: Enterostatin Release and Peripheral Signaling Pathway.

References

Validation & Comparative

Comparing the bioactivity of different rat enterostatin sequences (e.g., APGPR vs. VPGPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of two endogenous rat enterostatin pentapeptide sequences, Ala-Pro-Gly-Pro-Arg (APGPR) and Val-Pro-Gly-Pro-Arg (VPGPR). Enterostatin, the N-terminal activation peptide of procolipase, is a key regulator of fat intake. In rats, both APGPR and VPGPR have been identified, with APGPR being the predominant form.[1] This document synthesizes experimental data to elucidate the comparative efficacy of these two sequences in modulating feeding behavior.

Bioactivity Comparison: APGPR vs. VPGPR

Experimental evidence demonstrates that both APGPR and VPGPR exhibit anorectic effects, specifically targeting the consumption of high-fat diets in rats. While direct comparative studies under identical experimental conditions are limited, existing data allows for a valuable cross-study analysis of their bioactivity.

Peptide SequenceAdministration RouteDosageEffect on High-Fat Food IntakeReference
APGPR IntracerebroventricularNot SpecifiedSignificant reduction[1]
VPGPR Intravenous38 nmolSignificant inhibition[2]

Table 1: Summary of in-vivo bioactivity of APGPR and VPGPR in rats.

The data indicates that both sequences are effective in reducing high-fat food intake, albeit through different routes of administration. APGPR's efficacy upon central administration suggests a direct action on the central nervous system, while VPGPR's effect after intravenous injection points to either peripheral action or the ability to cross the blood-brain barrier to act centrally.

Signaling Pathways of Enterostatin

Enterostatin exerts its influence on fat intake through both central and peripheral pathways. The peripheral mechanism involves the activation of vagal afferent nerves, which transmit satiety signals to hypothalamic centers in the brain.[3][4] Centrally, enterostatin's effects are mediated by pathways involving serotonergic and opioidergic systems.[3][4] The peptide has been shown to interact with the β-subunit of F1F0-ATPase and may also act through a reward-related pathway, potentially involving opioidergic components.[5][6]

Enterostatin_Signaling_Pathway cluster_peripheral Peripheral Pathway cluster_central Central Pathway High-Fat Meal High-Fat Meal Procolipase Procolipase High-Fat Meal->Procolipase stimulates release Enterostatin (APGPR/VPGPR) Enterostatin (APGPR/VPGPR) Procolipase->Enterostatin (APGPR/VPGPR) cleaved by Trypsin Vagal Afferents Vagal Afferents Enterostatin (APGPR/VPGPR)->Vagal Afferents activates Hypothalamic Centers Hypothalamic Centers Vagal Afferents->Hypothalamic Centers signals to Serotonergic System Serotonergic System Hypothalamic Centers->Serotonergic System Opioidergic System Opioidergic System Hypothalamic Centers->Opioidergic System Reduced Fat Intake Reduced Fat Intake Serotonergic System->Reduced Fat Intake Opioidergic System->Reduced Fat Intake

Enterostatin Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the bioactivity of enterostatin sequences.

Intracerebroventricular (ICV) Cannulation and Injection

This procedure allows for the direct administration of substances into the cerebral ventricles of the rat brain.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., pentobarbital, isoflurane)

  • Surgical drill

  • Guide cannula and stylet

  • Dental cement

  • Injection pump and syringe

  • Peptide solution (e.g., APGPR in sterile saline)

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma).

  • Drill a small hole at the determined coordinates.

  • Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement.

  • Insert a stylet into the guide cannula to maintain patency.

  • Allow the animal to recover for several days before the injection.

  • For injection, remove the stylet and connect an injection cannula to a syringe pump containing the peptide solution.

  • Infuse the solution at a slow, controlled rate.

  • After infusion, leave the injector in place for a brief period to prevent backflow, then replace the stylet.

Two-Choice Diet Feeding Preference Test

This behavioral assay is used to assess the effect of a substance on an animal's preference for different diets.

Materials:

  • Specialized feeding cages with two separate food containers

  • High-fat diet and low-fat diet pellets

  • Data collection system to measure food intake

Procedure:

  • Acclimatize rats to the testing cages and the two-choice diet for a set period.

  • After acclimatization, administer the test substance (e.g., enterostatin sequence) or vehicle control.

  • Provide the rats with pre-weighed amounts of both the high-fat and low-fat diets in separate containers.

  • Monitor and record the amount of each diet consumed over a specified time period (e.g., 24 hours).

  • Calculate the intake of each diet and the total caloric intake.

  • Analyze the data to determine if the test substance selectively altered the intake of the high-fat diet compared to the low-fat diet and the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in-vivo bioactivity of enterostatin peptides.

Experimental_Workflow Peptide Synthesis & Purification Peptide Synthesis & Purification Peptide Administration (ICV or IV) Peptide Administration (ICV or IV) Peptide Synthesis & Purification->Peptide Administration (ICV or IV) Animal Model Preparation Animal Model Preparation ICV Cannulation Surgery ICV Cannulation Surgery Animal Model Preparation->ICV Cannulation Surgery Recovery Period Recovery Period ICV Cannulation Surgery->Recovery Period Baseline Food Intake Measurement Baseline Food Intake Measurement Recovery Period->Baseline Food Intake Measurement Baseline Food Intake Measurement->Peptide Administration (ICV or IV) Two-Choice Feeding Test Two-Choice Feeding Test Peptide Administration (ICV or IV)->Two-Choice Feeding Test Data Collection & Analysis Data Collection & Analysis Two-Choice Feeding Test->Data Collection & Analysis Statistical Evaluation Statistical Evaluation Data Collection & Analysis->Statistical Evaluation Conclusion on Bioactivity Conclusion on Bioactivity Statistical Evaluation->Conclusion on Bioactivity

In-vivo Bioactivity Testing Workflow

References

A Comparative Analysis of Enterostatin and Procolipase in Rats: Function, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive functional comparison of the peptide enterostatin and its precursor, procolipase, with a focus on their physiological roles in rats. This document summarizes key experimental data, outlines methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of their distinct and overlapping functions in metabolic regulation.

Introduction

The intricate process of dietary fat digestion and absorption is tightly regulated by a symphony of enzymes and signaling molecules. Among these, pancreatic procolipase and its cleavage product, enterostatin, have emerged as key players with distinct yet interconnected roles. Procolipase is secreted by the pancreas and is essential for the action of pancreatic lipase (B570770), the primary enzyme responsible for breaking down dietary triglycerides.[1] Upon entering the intestinal lumen, procolipase is activated by trypsin, which cleaves off an N-terminal pentapeptide, enterostatin, to yield the active cofactor, colipase.[2][3] While colipase directly participates in fat digestion by anchoring lipase to lipid droplets, enterostatin functions as a satiety signal that specifically regulates fat intake.[4][5][6] This guide delves into the functional distinctions between procolipase and enterostatin in rats, presenting experimental evidence of their effects on feeding behavior, body weight, and the underlying signaling mechanisms.

Core Functional Comparison: Procolipase vs. Enterostatin

The primary function of procolipase is enzymatic, serving as a precursor to the essential lipase cofactor, colipase.[7] In contrast, enterostatin's role is regulatory, acting as a signaling molecule to modulate food intake, particularly the consumption of fat.[4][8]

FeatureProcolipaseEnterostatin
Primary Function Precursor to colipase, a necessary cofactor for pancreatic lipase in fat digestion.[1][2]Satiety signal that selectively reduces dietary fat intake.[4][8]
Mechanism of Action Activated by trypsin in the intestine to form colipase and enterostatin.[3]Acts via peripheral and central nervous system pathways to induce satiety.[4][6]
Effect on Food Intake Decreases daily food intake when added to pellets, an effect attributed to the release of enterostatin.[9]Directly suppresses food intake, especially high-fat food, when administered peripherally or centrally.[8][10][11]
Effect on Body Weight Long-term administration in food leads to retarded growth.[12]Chronic administration reduces body weight and body fat.[4]
Pancreatic Function Secreted by the pancreas.[1]Can inhibit pancreatic enzyme secretion when infused intraduodenally in pigs.[13]
Production Sites Primarily the pancreas, but also found in the stomach.[1][14]Generated in the gastrointestinal lumen from procolipase cleavage; also found in gastric and intestinal mucosa.[4]

Quantitative Data from In-Vivo Rat Studies

The following tables summarize key quantitative findings from studies investigating the effects of enterostatin and procolipase in rats.

Table 1: Effects of Enterostatin on Food Intake
Administration RouteDoseSpecies/StrainKey FindingsReference
IntraperitonealNot specifiedSprague-Dawley RatsShortened the time spent eating compared to saline controls.[15][15]
Intravenous38 nmolSprague-Dawley RatsSignificantly inhibited high-fat food intake.[16][17][16][17]
Intravenous76 nmolSprague-Dawley RatsThe inhibitory effect on high-fat food intake was lost at this higher dose.[16][16]
Third Ventricle InjectionLow dosesRatsReduced food intake.[10][10]
Third Ventricle InjectionHigh dosesRatsIneffective at reducing food intake.[10][10]
Near-Celiac Arterial Injection0.05-13.5 nmolRats on high-fat dietImmediate, dose-dependent inhibition of food intake within 5 minutes, lasting up to 20 minutes.[11][11]
Intracarotid Arterial InjectionNot specifiedRats on high-fat dietImmediate, dose-related, and long-lasting inhibition of food intake.[11][11]
IntracerebroventricularNot specifiedFemale Sprague-Dawley RatsSignificantly reduced high-fat food intake in a two-choice diet scenario.[14][14]
Table 2: Effects of Procolipase on Food Intake and Growth
Administration RouteDurationSpecies/StrainKey FindingsReference
Procolipase-enriched pellets26 daysRatDecreased daily food intake and retarded growth.[12][12]
Added to standard pelletsNot specifiedRatsDecreased daily food intake, whereas colipase had no effect.[9][9]
Table 3: Binding Affinity of Enterostatin
PreparationLigandBinding Sites (Kd)Reference
Crude brain membranesTritiated enterostatinHigh affinity: 0.5 nM; Low affinity: 170 nM[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used in the study of enterostatin and procolipase in rats.

Feeding Behavior Studies
  • Animal Model: Typically, adult male or female rats (e.g., Sprague-Dawley) are used.[12][15] Animals are often housed individually to allow for accurate food intake monitoring.

  • Dietary Adaptation: Rats may be adapted to specific diets, such as a high-fat diet, to study the selective effects of the compounds.[8][11] In some paradigms, rats are offered a choice between a low-fat and a high-fat diet.[8][14]

  • Administration of Test Compounds:

    • Peripheral Administration: Enterostatin or procolipase can be administered via intraperitoneal (IP), intravenous (IV), or intra-arterial injection.[10][11][15] Procolipase has also been mixed directly into food pellets.[9][12]

    • Central Administration: For investigating central nervous system effects, compounds are injected directly into the brain, for example, into the third ventricle (intracerebroventricularly, ICV).[10][14]

  • Food Intake Measurement: Following a fasting period (e.g., 18-20 hours), pre-weighed food is presented to the rats after administration of the test compound or a vehicle control (e.g., saline).[12][16] Food intake is then measured at specific time intervals.[11][15]

  • Behavioral Observation: The frequency and duration of various behaviors, including eating, grooming, activity, and resting, are recorded to assess the specific effects on satiety and behavior.[15]

Pancreatic Enzyme Activity Assays
  • Tissue Preparation: Pancreatic acinar tissue is isolated from rats.[18]

  • Enzyme Assays: The activities of lipase and colipase are measured using established biochemical assays. These assays typically involve a substrate for the enzyme and a method to detect the product of the enzymatic reaction.

  • Experimental Conditions: These assays have been used to study the effects of conditions like diabetes (induced by streptozotocin (B1681764) or alloxan) and hormonal treatments (insulin, glucagon) on pancreatic enzyme levels.[18]

Signaling Pathways and Mechanisms of Action

Enterostatin exerts its effects through a complex network of peripheral and central signaling pathways.

Peripheral Signaling

The peripheral mechanism of enterostatin involves an afferent vagal signaling pathway to hypothalamic centers.[4][6] This suggests that enterostatin, produced in the gut, communicates with the brain via the vagus nerve to signal satiety.

Peripheral_Signaling Procolipase Procolipase (in GI Lumen) Enterostatin Enterostatin Procolipase->Enterostatin Trypsin Cleavage VagusNerve Afferent Vagal Nerve Fibers Enterostatin->VagusNerve Activates Hypothalamus Hypothalamic Centers VagusNerve->Hypothalamus Signals to Satiety Satiety (Reduced Fat Intake) Hypothalamus->Satiety Induces

Caption: Peripheral signaling pathway of enterostatin.

Central Signaling

Central responses to enterostatin are mediated through pathways involving serotonergic and opioidergic components.[4] Furthermore, enterostatin's inhibition of dietary fat intake is modulated by the melanocortin system.[19] Studies have shown that enterostatin can reduce the expression of Agouti-Related Protein (AgRP), an appetite-stimulating peptide, in the hypothalamus and amygdala.[19]

Central_Signaling Enterostatin Enterostatin (in Brain) Serotonergic Serotonergic System Enterostatin->Serotonergic Opioidergic Opioidergic System Enterostatin->Opioidergic Melanocortin Melanocortin System (MC4R) Enterostatin->Melanocortin AgRP AgRP Expression Enterostatin->AgRP Inhibits Satiety Reduced Fat Intake Serotonergic->Satiety Opioidergic->Satiety Melanocortin->Satiety AgRP->Satiety Normally Stimulates (Inhibition leads to satiety)

Caption: Central signaling pathways of enterostatin.

Conclusion

The distinction between procolipase and enterostatin is a clear example of protein multifunctionality, where a precursor molecule and its cleavage product have evolved to serve distinct physiological roles. Procolipase is indispensable for the enzymatic digestion of fat, acting as a crucial cofactor for pancreatic lipase. In contrast, enterostatin, the byproduct of procolipase activation, functions as a sophisticated signaling molecule that regulates fat intake through a complex interplay of gut-brain signaling pathways. For researchers in the fields of metabolism and drug development, understanding these differences is paramount. The targeted modulation of enterostatin's signaling pathways presents a promising avenue for the development of novel therapeutic strategies to combat obesity and related metabolic disorders. Further research into the specific receptors and downstream cellular targets of enterostatin will be critical in realizing this therapeutic potential.

References

Cross-Species Efficacy of Rat Enterostatin in Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Enterostatin, a pentapeptide derived from the precursor protein procolipase, plays a significant role in the regulation of fat intake.[1][2] It is released in the gastrointestinal tract during fat digestion and acts as a satiety signal, selectively reducing the consumption of high-fat foods.[1][3][4] Given the conserved nature of this peptide across various species, this guide provides a comprehensive comparison of the efficacy of rat-derived enterostatin in mouse models, supported by experimental data, detailed protocols, and pathway visualizations. This analysis is critical for researchers leveraging cross-species reagents in metabolic studies.

Enterostatin Sequence Homology: Rat vs. Mouse

The biological activity of a peptide in a different species is fundamentally dependent on its sequence homology. Enterostatin sequences are highly conserved between rats and mice, suggesting a strong potential for cross-species efficacy. While rats have been found to have multiple isoforms of enterostatin, the predominant form, APGPR, is identical to that found in mice.[5][6][7][8]

SpeciesEnterostatin Amino Acid Sequence(s)Predominant FormCitations
Rat Ala-Pro-Gly-Pro-Arg (APGPR)APGPR[5][6][8]
Val-Pro-Gly-Pro-Arg (VPGPR)[4][5][8]
Val-Pro-Asp-Pro-Arg (VPDPR)[3][5]
Mouse Ala-Pro-Gly-Pro-Arg (APGPR)APGPR[5][7]
Comparative Efficacy in Mouse Models: Experimental Data

Studies administering rat enterostatin (specifically the APGPR sequence) to mice have demonstrated significant effects on food intake and body weight, confirming its cross-species bioactivity. The following table summarizes key quantitative findings from these experiments.

Study FocusMouse ModelAdministration ProtocolDiet ParadigmKey Quantitative FindingsCitations
Body Weight and Food Intake Male MiceEnterostatin (APGPR) mixed in food for 25 days.High-Fat Diet- Decreased body weight.- Reduced high-fat food intake.[7]
Energy Expenditure Male MiceEnterostatin (APGPR) mixed in food for 25 days.High-Fat Diet- Increased mRNA expression of uncoupling protein 1 (UCP1) in brown adipose tissue.- Increased UCP2 expression in stomach and duodenum.[7]
Satiety and Weight Gain 8-week-old Male MiceEnterostatin mixed in food.High-Fat Diet- Showed a slower rate of weight gain compared to control group.[9]
Fat-Specific Satiety Sprague-Dawley Rats (for principle)Intracerebroventricular injection of 200 ng VPDPR.Free choice of low-fat (14.1% energy) and high-fat (32.8% energy) diets.- Selectively decreased high-fat diet intake by 45% (p < 0.005).- No effect on low-fat diet intake.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for administering enterostatin to rodent models.

Chronic Oral Administration in Mice

This protocol is adapted from studies assessing the long-term effects of enterostatin on body weight and energy expenditure.[7]

  • Animal Model: Male mice housed at 29°C to minimize thermal stress and better assess diet-induced thermogenesis.

  • Acclimatization: Animals are acclimatized to the housing conditions and diet for at least one week prior to the experiment.

  • Compound Preparation: Rat enterostatin (APGPR form) is mixed into the high-fat diet at a predetermined concentration. A control group receives the same diet without enterostatin.

  • Administration: The diet containing enterostatin is provided ad libitum for a period of 25 days.

  • Data Collection:

    • Food Intake & Body Weight: Measured daily throughout the 25-day period.

    • Gene Expression: At the end of the study, tissues such as brown adipose tissue (BAT), stomach, and duodenum are harvested. RNA is extracted, and quantitative PCR (qPCR) is performed to measure the mRNA expression levels of UCP1 and UCP2.

Intracerebroventricular (ICV) Injection in Rats

This protocol details the direct central administration of enterostatin to study its effects on fat-specific satiety, a principle applicable to mouse models.[3]

  • Animal Model: Female Sprague-Dawley rats are used. They are surgically implanted with a cannula into the lateral ventricle of the brain.

  • Pre-Experiment Procedure: Rats are fasted for 18 hours to ensure motivation to eat.

  • Dietary Paradigm: Following the fasting period, rats are given free-choice access to two separate food containers: one with a high-fat diet (e.g., 32.8% energy from fat) and one with a low-fat diet (e.g., 14.1% energy from fat).[3]

  • Compound Administration: A single dose of rat enterostatin (e.g., 200 ng of VPDPR) dissolved in saline is injected directly into the lateral ventricle via the cannula.[3] The control group receives an equivalent volume of saline.

  • Data Collection: Food intake from both the high-fat and low-fat containers is measured for a specific period post-injection to determine selective effects.

Visualizing Mechanisms and Workflows

Enterostatin Signaling Pathways

Enterostatin exerts its effects through both peripheral and central mechanisms to regulate fat intake.[1][10] The peripheral pathway involves vagal nerve signaling from the gut to the brain, while the central pathway involves direct action on brain centers like the hypothalamus and amygdala, interacting with opioidergic and serotonergic systems.[1][2][10]

G cluster_peripheral Peripheral Pathway cluster_central Central Pathway p1 High-Fat Meal p2 Enterostatin Release (Stomach/Intestine) p1->p2 p3 Afferent Vagal Signaling p2->p3 p4 Signal to Hypothalamic Centers p3->p4 result Selective Reduction in Fat Intake p4->result c1 Central Administration or Circulation c2 Acts on Brain Centers (Hypothalamus, Amygdala) c1->c2 c3 Modulates Serotonergic & Opioidergic Pathways c2->c3 c4 Interacts with F1F0-ATPase c2->c4 c3->result c4->result

Caption: Enterostatin's dual signaling pathways for fat intake regulation.

General Experimental Workflow

The process of evaluating enterostatin's efficacy in a mouse model follows a structured workflow, from initial preparation to final data analysis.

G A 1. Animal Acclimatization (Housing & Handling) B 2. Group Assignment (Control vs. Enterostatin) A->B C 3. Diet Introduction (e.g., High-Fat Diet Choice) B->C D 4. Enterostatin Administration (Oral, IP, or ICV) C->D E 5. Data Collection - Daily Food Intake - Body Weight - Behavioral Monitoring D->E F 6. Terminal Procedures (Tissue Harvesting for Gene Expression) E->F G 7. Data Analysis (Statistical Comparison) F->G

Caption: Standard workflow for in vivo testing of enterostatin in mice.

Conclusion

The available evidence strongly supports the cross-species efficacy of rat enterostatin in mouse models. The identical primary amino acid sequence (APGPR) between the two species provides a strong molecular basis for this bioactivity.[5][6] Experimental data confirms that rat enterostatin effectively reduces high-fat food intake, leads to lower body weight gain, and increases the expression of key thermogenic proteins like UCP1 in mice.[7][9] This robust cross-reactivity allows researchers to confidently use rat-derived enterostatin in mouse studies, facilitating further investigation into its therapeutic potential for managing obesity and metabolic disorders.

References

Comparative analysis of enterostatin expression in different rat strains (e.g., Wistar vs. Zucker)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterostatin is a pentapeptide derived from the precursor protein procolipase, which is primarily synthesized in the pancreas.[1] It plays a significant role in satiety, specifically for dietary fats, making its expression levels a critical area of investigation in obesity research. Studies suggest that a dysregulation in enterostatin production or signaling could be linked to the pathophysiology of obesity.[1]

Quantitative Data on Enterostatin and Procolipase Expression

Direct quantitative comparisons of enterostatin or its precursor, procolipase, between Wistar and Zucker rats are limited. However, studies on Zucker rats compared to their lean littermates or other strains like Sprague-Dawley provide crucial data points.

AnalyteRat Strain ComparisonTissue/FluidKey FindingsReference
Enterostatin-like Peptide (VPDPR-LI) Zucker vs. Sprague-DawleyBrain (various regions)Zucker rats exhibit significantly lower levels of VPDPR-like immunoreactivity in all brain regions compared to Sprague-Dawley rats.[2]
Colipase Activity (proxy for Enterostatin production) Obese Zucker (fa/fa) vs. Lean Zucker (fa/o)Pancreatic Acinar TissueAt 5 weeks of age, colipase activity is lower in obese Zucker rats. However, by 7 weeks of age, the activity is 40% higher in obese Zucker rats compared to their lean counterparts.[3]
Enterostatin Sequence (APGPR) Wistar, Zucker, Sprague-Dawley, Osborne-Mendel, S5B/PlGenomic DNAThe amino acid sequence of enterostatin is identical across all five rat strains, indicating that expression levels, not the peptide itself, are the source of variation.[4]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the comparative analysis of enterostatin expression. These are synthesized from standard laboratory practices and information available in related research.

Quantification of Enterostatin by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed for the quantitative measurement of enterostatin in plasma or tissue homogenates.

a) Sample Preparation:

  • Plasma: Collect whole blood in tubes containing aprotinin (B3435010) to prevent protein degradation. Centrifuge at 1,600 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.

  • Tissue (Pancreas, Intestine): Excise tissues, snap-freeze in liquid nitrogen, and store at -80°C. For the assay, homogenize the frozen tissue in an appropriate extraction buffer (e.g., acid-ethanol) on ice. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting supernatant is used for the assay.

b) ELISA Procedure:

  • Coat a 96-well microplate with a capture antibody specific to enterostatin and incubate overnight at 4°C.

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Prepare a standard curve using known concentrations of synthetic enterostatin.

  • Add the standards and prepared samples to the wells, followed by the addition of a fixed amount of biotinylated enterostatin. This mixture is incubated for 2-3 hours at room temperature, allowing the sample/standard enterostatin and the biotinylated enterostatin to compete for binding to the capture antibody.

  • Wash the plate thoroughly.

  • Add streptavidin conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

  • Wash the plate again to remove unbound streptavidin-HRP.

  • Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read the absorbance at 450 nm using a microplate reader. The concentration of enterostatin in the samples is inversely proportional to the color intensity and is calculated based on the standard curve.

Analysis of Procolipase Expression by Western Blot

This method allows for the semi-quantitative comparison of procolipase (the precursor to enterostatin) levels in tissue lysates.

a) Protein Extraction:

  • Homogenize frozen pancreatic or intestinal tissue samples in ice-cold RIPA buffer containing a protease inhibitor cocktail.[5]

  • Agitate the homogenate for 30 minutes at 4°C.[6]

  • Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).[7]

b) Western Blot Procedure:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[6]

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Incubate the membrane with a primary antibody specific for procolipase overnight at 4°C.

  • Wash the membrane three to five times with TBST.[6]

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again with TBST.

  • Apply a chemiluminescent substrate to the blot and visualize the protein bands using a CCD camera-based imager.[6]

  • For normalization, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental design and the biological context of enterostatin, the following diagrams are provided.

experimental_workflow cluster_strains Animal Models cluster_sampling Sample Collection cluster_analysis Analytical Methods Wistar Wistar Rats (Control) Tissue Tissue Harvesting (Pancreas, Intestine, Brain) Wistar->Tissue Blood Blood Collection (Plasma) Wistar->Blood Zucker Zucker Rats (Obese Model) Zucker->Tissue Zucker->Blood ELISA ELISA (Enterostatin Quantification) Tissue->ELISA WB Western Blot (Procolipase Expression) Tissue->WB mRNA RT-qPCR (Procolipase Gene Expression) Tissue->mRNA Blood->ELISA Data Data Analysis & Comparative Summary ELISA->Data WB->Data mRNA->Data

Caption: Experimental workflow for the comparative analysis of enterostatin expression.

enterostatin_signaling cluster_peripheral Peripheral Pathway cluster_central Central Pathway Procolipase Procolipase (in Pancreas & Gut) Enterostatin Enterostatin Procolipase->Enterostatin cleavage Vagal Afferent Vagal Signaling Enterostatin->Vagal Hypothalamus Hypothalamic Centers (e.g., PVN, Arcuate Nucleus) Enterostatin->Hypothalamus Direct Action ATPase Mitochondrial F1F0-ATPase Binding Enterostatin->ATPase Fat_Intake High-Fat Diet Fat_Intake->Procolipase stimulates release Vagal->Hypothalamus Serotonin Serotonergic System Hypothalamus->Serotonin Opioid μ-Opioid System (Inhibition) Hypothalamus->Opioid Outcome Reduced Fat Intake & Increased Satiety Serotonin->Outcome Opioid->Outcome ATPase->Outcome metabolic effects

Caption: Overview of the proposed signaling pathways for enterostatin.

References

Comparing the effects of central vs. peripheral enterostatin administration on gene expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterostatin, a pentapeptide derived from procolipase, has garnered significant interest for its role in regulating fat intake and energy metabolism. Its effects are mediated through both central and peripheral mechanisms, leading to distinct downstream changes in gene expression. This guide provides an objective comparison of the genetic and physiological consequences of central versus peripheral enterostatin administration, supported by experimental data and detailed methodologies.

Comparative Analysis of Gene Expression

While direct, side-by-side transcriptomic comparisons of central and peripheral enterostatin administration are limited in publicly available literature, a synthesis of existing studies reveals differential effects on key genes involved in appetite regulation and cellular metabolism. The following table summarizes these findings, compiled from various experimental models.

Gene/ProteinAdministration RouteTissue/Cell TypeEffectReference
Agouti-related peptide (AgRP) Central (Amygdala)Hypothalamus, AmygdalaDownregulation[1][2]
Pro-opiomelanocortin (POMC) Central (Amygdala)Arcuate NucleusActivation of α-MSH neurons (downstream of POMC)[2]
F1-ATPase beta subunit In vitro (Enterostatin treatment)INS-1 cells (pancreatic beta-cell line)Upregulation of protein expression in the plasma membrane[3]
Scamp2 In vitro (Enterostatin treatment)HepG2 (human hepatoma), GT1-7 (mouse hypothalamic)Upregulation[4]
Dynamin2 In vitro (Enterostatin treatment)HepG2, GT1-7Downregulation[4]
AMP-activated protein kinase (AMPK) Peripheral (Intraperitoneal) & In vitroHuman myocytesActivation[5]

Signaling Pathways and Mechanisms

The differential effects of central and peripheral enterostatin administration can be attributed to the distinct signaling pathways they activate.

Central Administration

Central administration of enterostatin, particularly into the amygdala, directly influences the melanocortin system.[1][2] It leads to a reduction in the expression of the orexigenic peptide AgRP and activation of anorexigenic POMC neurons.[1][2] This central action is crucial for its effects on reducing fat intake.

G Enterostatin Central Enterostatin (e.g., Amygdala) POMC POMC Neurons (Arcuate Nucleus) Enterostatin->POMC Activates AgRP AgRP Expression Enterostatin->AgRP Inhibits MC4R Melanocortin 4 Receptor (MC4R) Fat_Intake Reduced Fat Intake MC4R->Fat_Intake Leads to alphaMSH α-MSH Release POMC->alphaMSH AgRP->MC4R Inhibits alphaMSH->MC4R Activates G Enterostatin Peripheral Enterostatin F1ATPase F1F0-ATPase (β-subunit) Enterostatin->F1ATPase Binds to AMPK AMPK Activation Enterostatin->AMPK Activates Vagal Afferent Vagal Pathways F1ATPase->Vagal Brain Hypothalamic Centers Vagal->Brain FatOx Increased Fatty Acid β-oxidation AMPK->FatOx EnergyExp Increased Energy Expenditure AMPK->EnergyExp G cluster_admin Administration cluster_analysis Gene Expression Analysis ICV Central (ICV) Administration Harvest Tissue Harvesting (e.g., Hypothalamus, Liver) ICV->Harvest IP Peripheral (IP) Administration IP->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq Data Comparative Data Analysis RT_qPCR->Data RNA_Seq->Data

References

A Comparative Analysis of Enterostatin and Somatostatin in Rat Behavioral Tests

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral effects of enterostatin and somatostatin (B550006) in rat models. The following sections detail the performance of these two peptides in various behavioral paradigms, supported by experimental data and methodologies.

Introduction

Enterostatin, a pentapeptide derived from procolipase, is primarily known for its role in regulating fat intake.[1][2][3][4] Somatostatin, a cyclic neuropeptide, has a broader range of physiological functions, including the regulation of hormone secretion and neurotransmission, with known effects on feeding, anxiety, and memory. This guide aims to provide a comparative overview of the behavioral effects of these two peptides in rats, focusing on feeding behavior, anxiety-like behavior, and learning and memory. While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive analysis.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative effects of enterostatin and somatostatin in key rat behavioral tests.

Table 1: Effects on Food Intake
Peptide Behavioral Test Observed Effects in Rats
Enterostatin High-Fat Diet PreferenceSelectively suppresses the intake of high-fat diets when administered peripherally or centrally.[3][5] Low doses inhibit feeding, while higher doses may have no effect or even stimulate intake.[1]
Gastric EmptyingCentral administration of enterostatin has been shown to decrease gastric emptying; however, this effect does not appear to be directly related to its inhibitory effect on food intake.[5]
Somatostatin General Food IntakeIntracerebroventricularly infused somatostatin can have a biphasic effect, initially increasing and then decreasing food intake.[6] The effect also depends on the feeding state of the animal, decreasing intake in fed rats and increasing it in fasted rats.[6]
Table 2: Effects on Anxiety-Like Behavior
Peptide Behavioral Test Observed Effects in Rats
Enterostatin Elevated Plus-Maze, Open Field TestNo direct studies reporting the effects of enterostatin on anxiety-like behavior in these standard tests in rats were found.
Somatostatin Elevated Plus-Maze, Open Field TestActivation of the somatostatin receptor subtype 2 (SST2) in the hippocampus has been shown to produce anxiolytic-like behaviors.[7] Conversely, reduced SST2 expression in the basolateral amygdala is associated with a persistent anxiety-like phenotype.[8][9] SST4 receptor activation also appears to mediate anxiolytic effects.[10]
Table 3: Effects on Learning and Memory
Peptide Behavioral Test Observed Effects in Rodents
Enterostatin Passive Avoidance Test (in mice)Enhances memory consolidation. This effect may be mediated through the cholecystokinin (B1591339) 1 (CCK1) receptor.[11]
Somatostatin Various Memory TasksSomatostatin alleviates working memory impairment induced by muscarinic M1 receptor blockade in the hippocampus.[12] Hippocampal somatostatin receptor subtype 4 (SST4) is involved in the selection of memory strategies.[13] Somatostatin and its receptors are implicated in sevoflurane-induced cognitive impairment.[14]

Experimental Protocols

Detailed methodologies for the key behavioral tests are provided below.

Elevated Plus-Maze

The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.

  • Procedure:

    • Rats are individually placed in the center of the maze, facing an open arm.

    • They are allowed to freely explore the maze for a set period, usually 5 minutes.

    • Behavior is recorded and analyzed for parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

  • Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a grid of squares, with a designated central and peripheral zone.

  • Procedure:

    • Rats are placed in the center of the open field.

    • Their behavior is recorded for a specified duration, typically 5-10 minutes.

    • Parameters measured include total distance traveled, time spent in the center versus the periphery, and the frequency of rearing (standing on hind legs).

  • Interpretation: Reduced time spent in the center of the arena and decreased overall locomotion can be indicative of increased anxiety.

Passive Avoidance Test

The passive avoidance test is used to evaluate learning and memory.

  • Apparatus: A two-compartment box with one illuminated "safe" compartment and one dark "aversive" compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

  • Procedure:

    • Training: The rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

    • Testing: After a set retention interval (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.

  • Interpretation: A longer latency to enter the dark compartment during the testing phase indicates better memory of the aversive experience.

Signaling Pathways

The distinct behavioral effects of enterostatin and somatostatin are mediated by their unique signaling pathways.

Enterostatin_Signaling_Pathway Enterostatin Enterostatin VagalAfferents Afferent Vagal Signaling Enterostatin->VagalAfferents Activates SerotonergicPathways Serotonergic Pathways Enterostatin->SerotonergicPathways Modulates OpioidergicPathways Opioidergic Pathways Enterostatin->OpioidergicPathways Modulates F1F0ATPase β-subunit of F1F0-ATPase Enterostatin->F1F0ATPase Binds to CCK1Receptor CCK1 Receptor (Indirectly) Enterostatin->CCK1Receptor Interacts with Procolipase Procolipase Procolipase->Enterostatin Releases FatDigestion Fat Digestion FatDigestion->Procolipase Stimulates cleavage of Hypothalamus Hypothalamic Centers VagalAfferents->Hypothalamus Signals to ReducedFatIntake Reduced Fat Intake Hypothalamus->ReducedFatIntake SerotonergicPathways->ReducedFatIntake OpioidergicPathways->ReducedFatIntake F1F0ATPase->ReducedFatIntake MemoryConsolidation Enhanced Memory Consolidation CCK1Receptor->MemoryConsolidation

Enterostatin Signaling Pathway

Enterostatin's central effects are mediated through pathways involving serotonergic and opioidergic systems.[4] A key target for enterostatin is the β-subunit of F1F0-ATPase.[15] Its memory-enhancing effects may be indirectly mediated through the cholecystokinin 1 (CCK1) receptor.[11]

Somatostatin_Signaling_Pathway Somatostatin Somatostatin SST_Receptors Somatostatin Receptors (SST1-5) Somatostatin->SST_Receptors Binds to G_protein Gi/o Protein SST_Receptors->G_protein Activates AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits IonChannels Ion Channels (K+, Ca2+) G_protein->IonChannels Modulates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP ↓ cAMP AdenylateCyclase->cAMP BehavioralEffects Modulation of: - Anxiety - Memory - Food Intake cAMP->BehavioralEffects IonChannels->BehavioralEffects MAPK->BehavioralEffects Experimental_Workflow AnimalAcclimation Animal Acclimation (Rats) GroupAssignment Group Assignment (Vehicle, Enterostatin, Somatostatin) AnimalAcclimation->GroupAssignment DrugAdministration Drug Administration (e.g., Intracerebroventricular) GroupAssignment->DrugAdministration BehavioralTesting Behavioral Testing DrugAdministration->BehavioralTesting EPM Elevated Plus-Maze BehavioralTesting->EPM OFT Open Field Test BehavioralTesting->OFT PA Passive Avoidance Test BehavioralTesting->PA DataCollection Data Collection & Analysis EPM->DataCollection OFT->DataCollection PA->DataCollection Comparison Comparative Analysis of Behavioral Effects DataCollection->Comparison

References

Reproducibility of published findings on enterostatin's effect on food intake in rats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on the effects of enterostatin on food intake in rats. By presenting quantitative data, detailed experimental protocols, and an overview of the proposed signaling pathways, this guide aims to shed light on the reproducibility of these findings and the factors that may influence experimental outcomes.

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has been investigated as a potential regulator of food intake, particularly fat consumption. However, the reproducibility of its effects in rat models has been a subject of scientific inquiry. This guide synthesizes data from various studies to provide a clear and objective comparison of the reported outcomes.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the impact of enterostatin on food intake in rats. These tables highlight the variability in experimental designs and the corresponding differences in observed effects.

Table 1: Studies Reporting a Significant Inhibitory Effect of Enterostatin on Food Intake

ReferenceRat StrainAdministration RouteDoseDietKey Findings
Okada et al. (1991)Osborne-MendelIntraperitoneal (IP)100 µg/kgHigh-fat dietSignificant reduction in high-fat food intake.
Erlanson-Albertsson et al. (1991)Sprague-DawleyIntracerebroventricular (ICV)200 ngChoice of high-fat and low-fat dietsSelectively decreased the intake of the high-fat diet by 45%.[1]
Lin et al. (1997)Osborne-Mendel & Sprague-DawleyIntracerebroventricular (ICV)1 nmolHigh-fat dietReduced intake of a high-fat diet in both strains.[2]
Sörhede et al. (1993)Sprague-DawleyIntravenous (IV)38 nmolHigh-fat dietSignificant inhibition of high-fat food intake.
Nagase et al. (1997)Sprague-DawleyChronic Intracerebroventricular (ICV) infusion0.5 µg/h for 9 daysChoice of high-fat and low-fat dietsReduced intake of the high-fat diet.[3]
Shargill et al. (1991)Not specifiedIntraperitoneal (IP) & Third VentricleNot specifiedNot specifiedReduced food intake when given intraperitoneally and at low doses into the third ventricle.[4]
Kovacs et al. (2000)Sprague-DawleyNear-celiac and intracarotid arterial injection0.05-13.5 nmolHigh-fat dietImmediate, dose-dependent inhibition of food intake.[5]

Table 2: Studies Reporting No Significant Effect or Conflicting Results of Enterostatin on Food Intake

ReferenceRat StrainAdministration RouteDoseDietKey Findings
Sörhede et al. (1993)Sprague-DawleyIntravenous (IV)76 nmolHigh-fat dietThe inhibitory effect was lost at this higher dose.[6]
Lin et al. (1997)S5B/PlIntracerebroventricular (ICV)1 nmolHigh-fat dietNo effect on high-fat diet intake in this strain.[2]
Mills et al. (1998)Not specifiedPeritonealNot specifiedOptional high-fat mixed foodNo effect on the consumption of optional high-fat cookies.[7]
D'Alessio et al. (1995)Human subjects (obese men)Intravenous (IV)4 mg and 16 mgTest mealNo statistically significant effect on food intake.[8]
Westerterp-Plantenga et al. (2002)Human subjects (with a preference for a high-fat diet)Oral3 x 15 mg/d for 4 daysHigh-fat diet ad libitumNo effect on food intake, energy expenditure, or body weight.[9][10]
D'Urso et al. (2006)Enterostatin-deficient mice--Low-fat and high-fat dietsEnterostatin is not critically required to regulate food intake or growth.[11]

Experimental Protocols

The methodologies employed in these studies vary significantly, which may contribute to the diverse outcomes. Key experimental variables include:

  • Rat Strain: Different rat strains, such as the obesity-prone Osborne-Mendel and the obesity-resistant S5B/Pl rats, have shown different sensitivities to enterostatin.[2]

  • Route of Administration: The method of enterostatin delivery, whether peripheral (intraperitoneal, intravenous) or central (intracerebroventricular), can influence its access to target sites and subsequent effects.[4][5][12]

  • Dosage: A dose-dependent effect has been observed, with some studies indicating that higher doses may not produce the same inhibitory effect as lower doses.[6][4]

  • Diet Composition and Presentation: The effect of enterostatin appears to be most pronounced in rats maintained on a high-fat diet.[13] Furthermore, its effectiveness may be diminished when palatable, optional foods are offered in addition to a standard diet.[7]

Proposed Signaling Pathways and Experimental Workflows

The proposed mechanisms of action for enterostatin involve both peripheral and central pathways. Peripherally, it is thought to act via vagal afferent signals to the hypothalamus.[12][14] Centrally, its effects may be mediated through serotonergic and opioidergic systems.[12][14] It has also been suggested that enterostatin interacts with the β-subunit of F1-ATPase.[8][15]

Below are diagrams illustrating the proposed signaling pathway of enterostatin and a general experimental workflow for studying its effects on food intake.

Enterostatin_Signaling_Pathway fat_ingestion High-Fat Food Ingestion procolipase Procolipase Secretion (Pancreas, Stomach, Intestine) fat_ingestion->procolipase enterostatin_release Enterostatin Release procolipase->enterostatin_release peripheral Peripheral Action enterostatin_release->peripheral central Central Action enterostatin_release->central Circulation vagal_afferents Vagal Afferents peripheral->vagal_afferents hypothalamus Hypothalamus central->hypothalamus amygdala Amygdala central->amygdala f1_atpase F1-ATPase β-subunit central->f1_atpase vagal_afferents->hypothalamus serotonergic Serotonergic System hypothalamus->serotonergic opioidergic Opioidergic System hypothalamus->opioidergic amygdala->serotonergic amygdala->opioidergic food_intake Decreased Fat Intake serotonergic->food_intake opioidergic->food_intake f1_atpase->food_intake

Caption: Proposed signaling pathway of enterostatin's effect on food intake.

Experimental_Workflow animal_selection Animal Selection (e.g., Rat Strain, Sex, Age) acclimation Acclimation & Diet Adaptation (e.g., High-Fat vs. Low-Fat Diet) animal_selection->acclimation cannulation Surgical Procedures (optional) (e.g., ICV Cannulation) acclimation->cannulation baseline Baseline Food Intake Measurement cannulation->baseline treatment Enterostatin Administration (Route, Dose) baseline->treatment control Vehicle/Control Administration baseline->control measurement Food Intake Measurement (Time points, Diet Choice) treatment->measurement control->measurement analysis Data Analysis (Statistical Comparison) measurement->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for studying enterostatin's effects.

Conclusion

The reproducibility of enterostatin's effect on food intake in rats appears to be influenced by a multitude of factors, including the genetic background of the animals, the experimental conditions, and the specific methodologies employed. While a body of evidence supports its role in selectively reducing fat intake, particularly when administered centrally in rats accustomed to a high-fat diet, other studies present conflicting or null findings. These discrepancies highlight the critical importance of standardized and well-controlled experimental designs in neuropharmacological and metabolic research. For drug development professionals, the variability in response suggests that the therapeutic potential of enterostatin may be contingent on specific patient populations or dietary contexts. Future research should aim to systematically investigate the key variables identified in this guide to delineate the precise conditions under which enterostatin exerts its anorectic effects.

References

Confirming the Binding of Enterostatin to F1-ATPase in Rat Mitochondria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches used to confirm the binding of the pentapeptide enterostatin to its putative mitochondrial receptor, the F1-ATPase, in rats. Enterostatin, a peptide derived from procolipase in the gastrointestinal tract, is known to selectively reduce fat intake.[1] Its interaction with the mitochondrial F1-ATPase, a key enzyme in cellular energy production, is a significant area of research for understanding the metabolic effects of this peptide.

Quantitative Analysis of Enterostatin's Interaction with F1-ATPase

Two primary methods have been employed to quantify the binding affinity of enterostatin for the beta-subunit of F1-ATPase: Surface Plasmon Resonance (SPR) and Aqueous Two-Phase Partitioning. The data from these studies are summarized below.

LigandAnalyteExperimental MethodDissociation Constant (Kd)Source
Immobilized EnterostatinF1-ATPase β-subunitSurface Plasmon Resonance (SPR)150 nM[2]
EnterostatinF1-ATPaseAqueous Two-Phase Partitioning170 nM (1.7 x 10⁻⁷ M)[3]

Alternative/Competing Ligand: β-Casomorphin

β-Casomorphin, an opioid peptide derived from the digestion of β-casein in milk, has been shown to interact with the F1-ATPase and influence the binding of enterostatin. While a direct dissociation constant for β-casomorphin binding to F1-ATPase has not been definitively reported, its ability to displace enterostatin has been quantified.

Primary LigandCompeting LigandExperimental MethodApparent Kd of Primary LigandSource
Iodinated Enterostatinβ-Casomorphin (10⁻⁵ - 10⁻⁷ M)Aqueous Two-Phase Partitioning500 nM (5.0 x 10⁻⁷ M)[3]

This increase in the apparent Kd of enterostatin in the presence of β-casomorphin suggests a competitive or allosteric interaction between the two peptides for binding to F1-ATPase.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Surface Plasmon Resonance (SPR)

Surface plasmon resonance measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution by detecting changes in the refractive index at the sensor surface.

Objective: To determine the dissociation constant (Kd) of enterostatin binding to the F1-ATPase β-subunit.

General Protocol Outline:

  • Immobilization of Ligand: The enterostatin peptide is immobilized on a sensor chip.

  • Analyte Injection: Solutions of purified F1-ATPase β-subunit at various concentrations are passed over the sensor chip.

  • Data Acquisition: The association and dissociation of the F1-ATPase β-subunit are monitored in real-time.

  • Data Analysis: The binding kinetics (association and dissociation rates) are analyzed to calculate the dissociation constant (Kd).

Note: The specific details of the experimental conditions for the cited study by Lin et al. (2005) are not fully available in the public domain.

Aqueous Two-Phase Partitioning

This technique separates molecules based on their differential partitioning between two immiscible aqueous phases. The binding of a ligand to a protein will alter the partitioning behavior of the ligand.

Objective: To estimate the dissociation constant (Kd) of enterostatin binding to F1-ATPase.

Protocol used by Erlanson-Albertsson et al.:

  • Phase System Preparation: An aqueous two-phase system is prepared.

  • Partitioning of Individual Components: The partition coefficient of enterostatin alone is determined by measuring its concentration in the top and bottom phases. The partitioning of F1-ATPase is also determined independently. The F1-ATPase was found to be entirely located in the bottom phase.[3]

  • Partitioning of the Complex: Enterostatin and F1-ATPase are mixed in the two-phase system.

  • Measurement and Calculation: The concentration of enterostatin in both phases is measured again. A decrease in the partition coefficient of enterostatin indicates binding to the F1-ATPase in the bottom phase.[3]

  • Dissociation Constant Estimation: Assuming a molar binding stoichiometry, the dissociation constant (Kd) is estimated from the change in the partition coefficient.[3]

Signaling and Experimental Workflow Diagrams

To visualize the processes described, the following diagrams have been generated using Graphviz (DOT language).

Enterostatin_Signaling_Pathway Enterostatin Enterostatin F1_ATPase Mitochondrial F1-ATPase (β-subunit) Enterostatin->F1_ATPase Binds to ATP_Production ATP Production F1_ATPase->ATP_Production Inhibits Energy_Metabolism Regulation of Energy Metabolism ATP_Production->Energy_Metabolism Impacts

Caption: Enterostatin binding to mitochondrial F1-ATPase.

Experimental_Workflow_Binding_Confirmation cluster_SPR Surface Plasmon Resonance (SPR) cluster_ATPP Aqueous Two-Phase Partitioning SPR_Immobilize 1. Immobilize Enterostatin on Sensor Chip SPR_Inject 2. Inject F1-ATPase β-subunit SPR_Immobilize->SPR_Inject SPR_Analyze 3. Measure Binding (Kd = 150 nM) SPR_Inject->SPR_Analyze Conclusion Confirmation of Enterostatin binding to F1-ATPase SPR_Analyze->Conclusion ATPP_Partition_E 1. Partition Enterostatin (Kp = 1.44) ATPP_Partition_Complex 3. Partition Mixture ATPP_Partition_E->ATPP_Partition_Complex ATPP_Partition_F1 2. Partition F1-ATPase (100% in bottom phase) ATPP_Partition_F1->ATPP_Partition_Complex ATPP_Analyze 4. Measure Change in Enterostatin Partitioning (Kp = 0.61) Estimate Kd (170 nM) ATPP_Partition_Complex->ATPP_Analyze ATPP_Analyze->Conclusion

Caption: Workflow for confirming enterostatin and F1-ATPase binding.

References

Enterostatin's Impact on Insulin Secretion: A Comparative Analysis in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing research reveals that the peptide enterostatin exerts a significant inhibitory effect on insulin (B600854) secretion in various rat models. This guide synthesizes findings from multiple studies to provide a comparative overview of these effects, offering valuable insights for researchers in metabolic disease and drug development. The data underscores a consistent suppression of glucose-stimulated insulin secretion (GSIS) in normal rat models, while its effects in models of obesity and diabetes are less direct and warrant further investigation.

Enterostatin, a pentapeptide derived from procolipase in the gastrointestinal tract, has been identified as a key regulator of fat intake.[1] Beyond its role in appetite control, emerging evidence has highlighted its direct influence on pancreatic β-cell function. This comparison guide consolidates quantitative data, outlines experimental methodologies, and visualizes the proposed signaling pathways to facilitate a deeper understanding of enterostatin's endocrine role.

Comparative Effects on Insulin Secretion

Studies utilizing isolated pancreatic islets and perfused pancreata from normal rat strains, such as Wistar and Sprague-Dawley, have consistently demonstrated enterostatin's ability to curtail insulin release. The inhibitory action is particularly pronounced during the second phase of glucose-stimulated insulin secretion.[2]

Rat ModelExperimental SetupEnterostatin ConcentrationStimulantObserved Effect on Insulin SecretionReference
Wistar RatsPerfused Pancreas100 µM9 mM Glucose~70% inhibition[3]
Wistar RatsPerfused Pancreas100 µM0.1 mM Tolbutamide~40% inhibition[3]
Wistar RatsPerfused Pancreas100 µM5 mM Arginine~70% inhibition[3]
Lewis RatsIsolated, Perifused Islets200 nM - 40 µM16.67 mM GlucoseSignificant, dose-dependent inhibition
Sprague-Dawley RatsIsolated Islets160 µMHigh Glucose55.3% inhibition
Obese Zucker Rats (fa/fa)In VivoNot specifiedHigh-fat dietInhibited high-fat diet intake (effect on insulin secretion not directly measured)[4]
Lean Zucker Rats (fa/?)In VivoNot specifiedHigh-fat dietNo significant effect on high-fat diet intake[4]

Notably, a study on obese Zucker rats observed that enterostatin inhibited the intake of a high-fat diet in obese but not lean animals, suggesting a differential effect based on the metabolic state.[4] However, this study did not directly measure insulin secretion.[4] Another model of obesity and diabetes, the Otsuka Long Evans Tokushima Fatty (OLETF) rat, was found to be unresponsive to the appetite-suppressing effects of enterostatin, though again, direct measurements of insulin secretion were not reported.[5]

Experimental Protocols

The primary methods employed to assess the effects of enterostatin on insulin secretion are the in vitro perfused pancreas and isolated pancreatic islet perifusion techniques. These methods allow for the direct measurement of secreted insulin in response to various stimuli in a controlled environment.

Isolated Pancreatic Islet Perifusion

This technique involves the isolation of pancreatic islets from rats through collagenase digestion of the pancreas. The isolated islets are then placed in a perifusion chamber and continuously supplied with a buffer solution containing different concentrations of glucose and enterostatin. The effluent from the chamber is collected at regular intervals to measure insulin concentration.

Experimental Workflow for Isolated Islet Perifusion

G cluster_0 Islet Isolation cluster_1 Perifusion Assay cluster_2 Analysis Pancreas Extraction Pancreas Extraction Collagenase Digestion Collagenase Digestion Pancreas Extraction->Collagenase Digestion Islet Purification Islet Purification Collagenase Digestion->Islet Purification Islet Loading Islet Loading Islet Purification->Islet Loading Basal Perifusion (Low Glucose) Basal Perifusion (Low Glucose) Islet Loading->Basal Perifusion (Low Glucose) Stimulatory Perifusion (High Glucose +/- Enterostatin) Stimulatory Perifusion (High Glucose +/- Enterostatin) Basal Perifusion (Low Glucose)->Stimulatory Perifusion (High Glucose +/- Enterostatin) Effluent Collection Effluent Collection Stimulatory Perifusion (High Glucose +/- Enterostatin)->Effluent Collection Insulin Assay (ELISA/RIA) Insulin Assay (ELISA/RIA) Effluent Collection->Insulin Assay (ELISA/RIA) Data Analysis Data Analysis Insulin Assay (ELISA/RIA)->Data Analysis

Caption: Workflow for assessing insulin secretion from isolated rat pancreatic islets.

Perfused Pancreas

In this ex vivo method, the entire pancreas is surgically removed and its vasculature is cannulated. A perfusion medium containing glucose and enterostatin is then passed through the pancreas at a constant flow rate. Samples are collected from the portal vein to determine the amount of insulin secreted by the pancreas in response to the stimuli. This method preserves the architecture of the pancreas, allowing for the study of paracrine interactions within the islets.[6][7]

Signaling Pathway of Enterostatin in Pancreatic β-Cells

The inhibitory effect of enterostatin on insulin secretion is initiated by its binding to the β-subunit of the F1F0-ATP synthase on the surface of pancreatic β-cells.[8][9] This interaction is believed to disrupt ATP production.[10] A key downstream event is the downregulation of Dynamin-2, a GTPase essential for endocytosis and vesicle trafficking.[11] The alteration of these processes ultimately leads to the inhibition of glucose-stimulated insulin exocytosis.

Proposed Signaling Pathway of Enterostatin

G cluster_0 Pancreatic β-Cell Enterostatin Enterostatin F1F0_ATPase F1F0-ATP Synthase (β-subunit) Enterostatin->F1F0_ATPase Binds to Dynamin2 Dynamin-2 Enterostatin->Dynamin2 Downregulates ATP_Production ATP Production F1F0_ATPase->ATP_Production Decreases Protein_Trafficking Protein Trafficking & Vesicle Budding Dynamin2->Protein_Trafficking Regulates Insulin_Exocytosis Insulin Vesicle Exocytosis Protein_Trafficking->Insulin_Exocytosis Is required for Insulin_Secretion Inhibited Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Leads to

Caption: Enterostatin's signaling cascade in pancreatic β-cells.

References

Phenotypic Validation of Enterostatin Function: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of rodent models used to study the physiological role of enterostatin, a pentapeptide derived from procolipase that has been implicated in the regulation of fat intake. While the effects of exogenously administered enterostatin have been characterized in rats, a true enterostatin-deficient rat model is not described in the current scientific literature. Therefore, this guide will compare the phenotypic outcomes of enterostatin administration in rats with the genetic knockout model available in mice, providing supporting experimental data and detailed protocols.

Comparison of Phenotypic Characteristics

The following tables summarize the key phenotypic findings from studies involving enterostatin administration in rats and genetic deletion of enterostatin in mice. This comparison highlights a notable discrepancy: while administering enterostatin to rats consistently reduces fat intake and body weight, the genetic absence of enterostatin in mice does not lead to an obese phenotype, suggesting the activation of compensatory pathways.

Table 1: Effects of Enterostatin on Food Intake and Body Weight

Model Experimental Approach Key Findings References
Rat Intracerebroventricular (ICV) or peripheral administration of enterostatinSelectively reduces high-fat diet intake.[1][2] Chronic ICV infusion leads to decreased intake of high-fat diet and a reduction in body weight.[3][1][2][3]
Rat (Strain Comparison) Comparison of fat-sensitive (Osborne-Mendel) and fat-resistant (S5B/Pl) strainsEnterostatin inhibits high-fat diet intake in Osborne-Mendel rats but has no effect in S5B/Pl rats, suggesting a genetic basis for responsiveness.[4][4]
Mouse (Enterostatin-Deficient, Ent-/-) Genetic knockout of the enterostatin-coding region of the procolipase geneNo significant difference in food intake or body weight on either low-fat or high-fat diets compared to wild-type (Ent+/+) mice.[1] Ent-/- mice develop diet-induced obesity similarly to wild-type mice.[1][1]

Table 2: Metabolic Parameters in Enterostatin-Deficient Mice vs. Wild-Type Controls

Parameter Genotype Value (Mean ± SEM) Significance (p-value) Reference
Total Serum Cholesterol (mg/dl) Ent+/+ (Wild-Type)138 ± 6P = 0.004[1]
Ent-/- (Knockout)162 ± 7[1]
Non-HDL Cholesterol (mg/dl) Ent+/+ (Wild-Type)61 ± 5P ≤ 0.001[1]
Ent-/- (Knockout)91 ± 6[1]
HDL Cholesterol (mg/dl) Ent+/+ (Wild-Type)77 ± 3P = 0.01[1]
Ent-/- (Knockout)71 ± 2[1]
Serum Insulin (ng/ml) - Male Ent+/+ (Wild-Type)1.1 ± 0.3P = 0.079 (not significant)[1]
Ent-/- (Knockout)1.9 ± 0.4[1]
Serum Triglycerides (mg/dl) Ent+/+ (Wild-Type)59 ± 11Not significant[1]
Ent-/- (Knockout)54 ± 5[1]

Key Signaling and Logical Pathways

The diagrams below illustrate the proposed signaling pathway of enterostatin and the logical framework for interpreting the experimental outcomes in different rodent models.

Enterostatin_Signaling_Pathway HF_Diet High-Fat Diet Procolipase Pancreatic Procolipase Secretion HF_Diet->Procolipase stimulates Enterostatin Enterostatin Release (Gut) Procolipase->Enterostatin cleavage Vagal Afferent Vagal Pathway Enterostatin->Vagal activates Brain Hypothalamic Centers (PVN, Amygdala) Enterostatin->Brain central action F1_ATPase F1-ATPase β-subunit (Receptor) Enterostatin->F1_ATPase binds to Vagal->Brain Serotonergic Serotonergic & Opioidergic Pathways Brain->Serotonergic Fat_Intake Reduced Fat Intake Serotonergic->Fat_Intake F1_ATPase->Fat_Intake Insulin Decreased Insulin Secretion F1_ATPase->Insulin

Figure 1. Proposed signaling pathway for enterostatin-mediated reduction of fat intake.

Experimental_Comparison cluster_rat Rat Model cluster_mouse Mouse Model Rat_Admin Exogenous Enterostatin Administration Rat_Phenotype Phenotype: - Reduced Fat Intake - Decreased Body Weight Rat_Admin->Rat_Phenotype Conclusion Conclusion: Discrepancy suggests potential compensatory mechanisms in knockout model Rat_Phenotype->Conclusion Mouse_KO Genetic Deletion of Enterostatin (Ent-/-) Mouse_Phenotype Phenotype: - Normal Food Intake - Normal Body Weight - Altered Cholesterol Mouse_KO->Mouse_Phenotype Mouse_Phenotype->Conclusion

Figure 2. Logical comparison of outcomes from rat administration and mouse knockout studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Protocol 1: Food Intake Study in Rats (Dietary Choice Paradigm)

This protocol is adapted from studies investigating the effect of enterostatin on diet selection.[2][3]

  • Animal Model: Adult male Sprague-Dawley rats.

  • Housing: Individually housed in cages under a 12:12-h light-dark cycle.

  • Diet Adaptation: For at least one week prior to the experiment, provide rats with a choice of two diets in separate food cups: a high-fat (HF) diet (e.g., 45% kcal from fat) and a low-fat (LF) diet (e.g., 10% kcal from fat).

  • Surgical Preparation (for ICV studies): Anesthetize rats and stereotaxically implant a cannula into the lateral cerebral ventricle. Allow a one-week recovery period.

  • Experimental Procedure:

    • Fast rats for a short period (e.g., 4-6 hours) before the dark cycle to ensure motivation to eat.

    • Administer enterostatin (e.g., 0.5 µg in artificial cerebrospinal fluid for ICV) or vehicle control. For peripheral studies, intraperitoneal (IP) injection is common.

    • Present the pre-weighed HF and LF diet cups immediately after injection.

    • Measure the amount of each diet consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the food cups and correcting for spillage.

  • Data Analysis: Analyze the intake of each diet (in grams and kcal) using appropriate statistical tests (e.g., t-test or ANOVA) to compare the enterostatin-treated group with the control group.

Protocol 2: Phenotypic Characterization of Enterostatin-Deficient (Ent-/-) Mice

This protocol is based on the methodology used to validate the Ent-/- mouse model.[1]

  • Animal Model: Enterostatin-deficient (Ent-/-) mice and wild-type (Ent+/+) littermate controls on a C57BL/6 background.

  • Genotyping: Confirm the genotype of all animals using PCR analysis of tail DNA.

  • Growth and Body Weight Monitoring:

    • House mice in groups with free access to standard chow.

    • Weigh the mice weekly from weaning (3 weeks) to adulthood (e.g., 20 weeks).

    • For diet-induced obesity studies, switch a cohort of adult mice to a high-fat diet (e.g., 60% kcal from fat) and continue weekly weight monitoring.

  • Food Intake Measurement:

    • Individually house mice for accurate measurement.

    • Allow a 3-week adaptation period to either a low-fat or high-fat diet.

    • Measure daily food intake over a 5-day period by weighing the provided food daily.

  • Metabolic Analysis:

    • After a defined period on a specific diet (e.g., 6 months on a high-fat diet), fast the mice overnight.

    • Collect blood via cardiac puncture or tail vein for serum analysis.

    • Measure serum levels of total cholesterol, HDL, non-HDL cholesterol, insulin, and triglycerides using standard commercial assay kits.

  • Data Analysis: Compare all quantitative data (body weight, food intake, serum parameters) between Ent-/- and Ent+/+ groups using statistical methods like two-way ANOVA to account for genotype and diet effects.

Experimental_Workflow Start Start: Select Rat Strain (e.g., Sprague-Dawley) Adapt Dietary Adaptation (High-Fat vs. Low-Fat Choice) Start->Adapt Cannulation ICV Cannulation (Optional, for central admin.) Adapt->Cannulation Injection Enterostatin or Vehicle Administration (ICV or IP) Adapt->Injection For peripheral admin. Recovery Surgical Recovery (1 week) Cannulation->Recovery Recovery->Injection Measurement Measure Food Intake (Multiple Time Points) Injection->Measurement Analysis Data Analysis: Compare Intake Between Treatment & Control Groups Measurement->Analysis End End Analysis->End

Figure 3. General workflow for a rat dietary choice experiment with enterostatin.

References

A Comparative Analysis of Acute and Chronic Enterostatin Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enterostatin, a pentapeptide derived from the pro-colipase secreted by the pancreas, has garnered significant interest for its selective regulation of fat intake.[1] This guide provides a comprehensive comparison of the physiological effects, underlying mechanisms, and experimental considerations of acute versus chronic administration of enterostatin in rat models. The information presented herein is intended to support further research and drug development efforts targeting metabolic disorders.

Core Physiological Effects: A Comparative Summary

Enterostatin administration, both acutely and chronically, elicits a range of physiological responses primarily centered on feeding behavior and energy balance. The following tables summarize the key quantitative findings from various studies in rats.

Table 1: Effects on Food Intake and Body Weight
ParameterAcute AdministrationChronic Administration
High-Fat Food Intake Significant, dose-dependent reduction.[2][3] Intravenous injection of 38 nmol resulted in a significant inhibition. Intracerebroventricular (ICV) administration of 167 pmol and 333 pmol also produced a significant reduction.[2]Sustained reduction in high-fat diet intake. ICV infusion of 0.5 µg/h for 9 days led to a maximal depression in high-fat diet intake at day 4.[4]
Low-Fat Food Intake No compensatory increase observed.[4]No significant long-term effect.
Total Food Intake Reduced, primarily due to decreased fat consumption.[5]Overall reduction driven by decreased fat intake.
Body Weight Not typically assessed in acute studies.Significant reduction in body weight and body fat.[1][4]
Fat Pad and Liver Weight Not applicable.Reduced fat pad and liver weights compared to control rats.[4]
Table 2: Metabolic and Endocrine Effects
ParameterAcute AdministrationChronic Administration
Serum Insulin (B600854) Inhibition of insulin secretion from perfused rat pancreas.[6]Decreased serum insulin levels.[4]
Serum Triglycerides Not extensively studied.Decreased serum triglycerides.[4]
Serum Corticosterone (B1669441) Not extensively studied.Elevated serum corticosterone levels.[4]
Sympathetic Drive Not applicable.Increased sympathetic drive to brown adipose tissue.[1]
Glucagon and Somatostatin (B550006) No effect on secretion in the perfused rat pancreas.[6]Not extensively documented.

Signaling Pathways and Mechanisms of Action

Enterostatin exerts its effects through a complex interplay of peripheral and central signaling pathways.

Peripheral Signaling

The peripheral mechanism of enterostatin involves an afferent vagal signaling pathway to hypothalamic centers.[1][7] This pathway is crucial for the initial satiety signal following fat ingestion. Studies have shown that the anorectic response to intraperitoneal enterostatin is abolished by vagal deafferentation.

Central Signaling

Central administration of enterostatin also potently reduces fat intake, indicating a direct effect on the brain.[8] The central responses are mediated through pathways involving both serotonergic and opioidergic components.[1][7] Key brain regions implicated in enterostatin's action include the amygdala, hypothalamus, and the nucleus of the solitary tract.[8][9] Furthermore, enterostatin's mechanism may involve the inhibition of a mu-opioid-mediated pathway and interaction with the F1F0-ATPase beta-subunit.[10] The presence of CCK-A receptors appears to be necessary for enterostatin's effects.[7][8]

Enterostatin_Signaling_Pathways cluster_Peripheral Peripheral Administration cluster_Central Central Administration Enterostatin (IP) Enterostatin (IP) Afferent Vagal Pathway Afferent Vagal Pathway Enterostatin (IP)->Afferent Vagal Pathway Hypothalamus Hypothalamus Afferent Vagal Pathway->Hypothalamus Enterostatin (ICV) Enterostatin (ICV) Enterostatin (ICV)->Hypothalamus Amygdala Amygdala Enterostatin (ICV)->Amygdala Serotonergic & Opioidergic Pathways Serotonergic & Opioidergic Pathways Hypothalamus->Serotonergic & Opioidergic Pathways Amygdala->Serotonergic & Opioidergic Pathways Reduced Fat Intake Reduced Fat Intake Serotonergic & Opioidergic Pathways->Reduced Fat Intake

Enterostatin's dual signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature, providing a framework for reproducible studies.

Acute Administration Protocol (Intracerebroventricular)
  • Animal Model: Male Sprague-Dawley rats are commonly used.[4]

  • Housing and Diet: Rats are individually housed and acclimatized to a choice of high-fat and low-fat diets for a period before the experiment.[3]

  • Surgical Preparation: A cannula is stereotaxically implanted into the lateral cerebral ventricle. Rats are allowed to recover for at least one week post-surgery.

  • Drug Administration: Following an overnight fast, enterostatin (e.g., 167 pmol or 333 pmol) or vehicle (artificial cerebrospinal fluid) is injected intracerebroventricularly.[2]

  • Data Collection: Food intake from both high-fat and low-fat diet sources is measured at specific time points (e.g., 1, 2, 4, and 6 hours) post-injection.[2]

Chronic Administration Protocol (Intracerebroventricular Infusion)
  • Animal Model: Male Sprague-Dawley rats are typically used.[4]

  • Housing and Diet: Rats are adapted to a two-choice high-fat and low-fat diet regimen.[4]

  • Surgical Preparation: A cannula is implanted into the lateral ventricle, connected to an osmotic minipump for continuous infusion.

  • Drug Administration: Enterostatin (e.g., 0.5 µg/h) or vehicle is infused continuously for a period of several days (e.g., 9 days).[4]

  • Data Collection: Daily food intake (both high-fat and low-fat), body weight, and water intake are recorded. At the end of the infusion period, blood samples can be collected for metabolic analysis, and tissues (e.g., fat pads, liver) can be excised and weighed.[4]

Experimental_Workflow cluster_Acute Acute Study cluster_Chronic Chronic Study A1 Acclimatization to Diet A2 ICV Cannula Implantation A1->A2 A3 Recovery A2->A3 A4 Single ICV Injection A3->A4 A5 Measure Food Intake (hours) A4->A5 C1 Acclimatization to Diet C2 ICV Cannula & Minipump Implantation C1->C2 C3 Recovery C2->C3 C4 Continuous ICV Infusion (days) C3->C4 C5 Daily Measurement (Food, Weight) C4->C5 C6 Terminal Sample Collection C5->C6

Workflow for acute vs. chronic studies.

Concluding Remarks

The distinction between the acute and chronic effects of enterostatin administration is critical for understanding its therapeutic potential. Acute studies reveal the immediate impact on satiety and food choice, highlighting its role as a short-term regulator of fat intake. In contrast, chronic administration studies demonstrate the sustained effects on energy balance, leading to reductions in body weight and adiposity. Future research should continue to elucidate the intricate signaling pathways and explore the long-term efficacy and safety of enterostatin-based therapies for obesity and related metabolic disorders.

References

Synthetic vs. Endogenous Enterostatin: An In Vivo Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo functions, experimental data, and signaling pathways of synthetic and endogenous enterostatin.

Enterostatin, a pentapeptide derived from the proenzyme procolipase, has garnered significant attention for its selective regulation of fat intake. This guide provides a detailed comparison of the in vivo functionalities of endogenous enterostatin, naturally produced in the gastrointestinal tract, and synthetically derived enterostatin used in experimental research. We present key experimental data, detailed methodologies, and a visualization of the signaling pathways to offer a clear understanding of their comparative roles in physiological and pharmacological contexts.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from in vivo studies on the effects of both endogenous and exogenously administered (synthetic) enterostatin.

ParameterEndogenous Enterostatin (Rat)Synthetic Enterostatin (Rat)Citation
Origin Cleavage of procolipase in the intestine, gastric mucosa, and small intestine epithelia.Chemical peptide synthesis.
Primary Function Physiological regulation of fat intake.Pharmacological tool to study the effects of enterostatin.
Stimulus for Release/Administration Increased by high-fat diets; appears in lymph and circulation after feeding.Administered peripherally (intravenous, intraperitoneal) or centrally (intracerebroventricular).
Reported In Vivo Concentrations/Dosages Basal intestinal concentration: ~1.42-2.0 µM; Post-CCK stimulation: up to 5.64 µM.Intravenous dose for significant inhibition of fat intake: 38 nmol.
Experimental OutcomeEndogenous Enterostatin (Rat)Synthetic Enterostatin (Rat)Citation
Effect on Fat Intake An inverse relationship exists between plasma enterostatin-like immunoreactivity and fat preference.A 200 ng dose injected into the lateral ventricle selectively decreased high-fat diet intake by 45%.
Effect on Body Weight and Fat Chronically contributes to the regulation of body weight and body fat.Chronic administration reduces body weight and body fat.
Metabolic Effects Contributes to the regulation of insulin (B600854) secretion.Reduces insulin secretion, increases sympathetic drive to brown adipose tissue, and stimulates adrenal corticosteroid secretion.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Intracerebroventricular (ICV) Injection of Synthetic Enterostatin in Rats

This protocol describes the administration of synthetic enterostatin directly into the cerebral ventricles to study its central effects on food intake.

Materials:

  • Synthetic enterostatin (e.g., VPGPR or APGPR sequence)

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microsyringe pump and syringe (e.g., 10 µl Hamilton syringe)

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and securely mount it in the stereotaxic apparatus.

  • Surgical Implantation of Guide Cannula:

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda.

    • Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, L: ±1.5 mm from bregma), drill a small hole in the skull.

    • Implant a guide cannula to the desired depth (e.g., V: -3.5 to -4.0 mm from the skull surface) and secure it with dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent. .

  • Recovery: Allow the animal to recover for at least one week post-surgery.

  • Peptide Preparation: Dissolve synthetic enterostatin in sterile saline to the desired concentration (e.g., 200 ng/µl).

  • Injection:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula and insert the injector cannula, extending slightly beyond the guide cannula.

    • Infuse the enterostatin solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.

    • Leave the injector in place for a minute post-injection to prevent backflow.

    • Replace the dummy cannula.

  • Behavioral Observation: Return the animal to its cage with pre-weighed food choices (high-fat and low-fat diets) and monitor food intake at specified time intervals.

Intraperitoneal (IP) Injection of Synthetic Enterostatin in Rats

This protocol outlines the peripheral administration of synthetic enterostatin to investigate its systemic effects.

Materials:

  • Synthetic enterostatin

  • Sterile saline solution (0.9% NaCl)

  • Sterile syringes (1-3 ml) and needles (23-25 G)

  • 70% ethanol

Procedure:

  • Peptide Preparation: Dissolve synthetic enterostatin in sterile saline to the desired concentration.

  • Animal Restraint: Manually restrain the rat, exposing the abdomen. The two-person technique is preferred for safety and accuracy.

  • Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Injection:

    • Clean the injection site with 70% ethanol.

    • Insert the needle at a 30-40° angle into the peritoneal cavity.

    • Aspirate to ensure no blood or urine is drawn.

    • Inject the solution smoothly.

  • Post-Injection Monitoring: Return the animal to its cage and observe for any adverse reactions and for the experimental endpoints, such as food intake.

Measurement of Endogenous Enterostatin in Rat Plasma by ELISA

This protocol describes the quantification of endogenous enterostatin levels in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Enterostatin ELISA kit (specific for the rat enterostatin sequence, e.g., APGPR)

  • Microplate reader

Procedure:

  • Sample Collection:

    • Collect whole blood from rats into tubes containing an anticoagulant.

    • Gently invert the tubes to mix.

  • Plasma Preparation:

    • Centrifuge the blood at approximately 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Carefully collect the supernatant (plasma).

  • Sample Storage: Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure:

    • Follow the specific instructions provided with the commercial ELISA kit.

    • Typically, this involves adding standards and samples to a microplate pre-coated with an anti-enterostatin antibody, followed by the addition of a biotinylated enterostatin conjugate.

    • After incubation and washing steps, a streptavidin-HRP conjugate is added, followed by a substrate solution.

    • The reaction is stopped, and the optical density is measured using a microplate reader.

  • Data Analysis: Calculate the concentration of enterostatin in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of enterostatin and a typical experimental workflow for its in vivo study.

Enterostatin_Signaling_Pathway HighFatDiet High-Fat Diet Procolipase Procolipase (Pancreas, Stomach, Intestine) HighFatDiet->Procolipase Stimulates Transcription & Release Enterostatin_Endo Endogenous Enterostatin Procolipase->Enterostatin_Endo Trypsin Cleavage Vagal_Afferents Afferent Vagal Signaling Enterostatin_Endo->Vagal_Afferents F1F0_ATPase F1F0-ATPase (β-subunit) Enterostatin_Endo->F1F0_ATPase Binds to Enterostatin_Synth Synthetic Enterostatin Peripheral_Admin Peripheral Administration (IV, IP) Enterostatin_Synth->Peripheral_Admin Central_Admin Central Administration (ICV) Enterostatin_Synth->Central_Admin Enterostatin_Synth->F1F0_ATPase Binds to Peripheral_Admin->Vagal_Afferents Hypothalamus Hypothalamus (PVN, Arcuate Nucleus) Central_Admin->Hypothalamus Amygdala Amygdala Central_Admin->Amygdala Vagal_Afferents->Hypothalamus Serotonergic_Pathway Serotonergic Pathway Hypothalamus->Serotonergic_Pathway Opioidergic_Pathway Opioidergic Pathway Hypothalamus->Opioidergic_Pathway Melanocortin_Pathway Melanocortin Signaling (MC4R) Hypothalamus->Melanocortin_Pathway Amygdala->Hypothalamus Fat_Intake Decreased Fat Intake Serotonergic_Pathway->Fat_Intake Opioidergic_Pathway->Fat_Intake Melanocortin_Pathway->Fat_Intake Body_Weight Decreased Body Weight & Fat Fat_Intake->Body_Weight Experimental_Workflow Start Start: In Vivo Study of Synthetic Enterostatin Animal_Prep Animal Model: Rat with Stereotaxic Cannula Implantation (ICV) or Acclimatized for IP Start->Animal_Prep Peptide_Admin Peptide Administration: ICV or IP Injection of Synthetic Enterostatin or Saline (Control) Animal_Prep->Peptide_Admin Diet_Choice Dietary Choice: Provide ad libitum access to pre-weighed High-Fat and Low-Fat diets Peptide_Admin->Diet_Choice Blood_Sampling Optional: Collect blood samples at time points for pharmacokinetic analysis Peptide_Admin->Blood_Sampling Food_Intake_Measurement Measurement: Quantify food intake at specific time intervals Diet_Choice->Food_Intake_Measurement Data_Analysis Data Analysis: Compare food intake between Enterostatin and Control groups Food_Intake_Measurement->Data_Analysis Blood_Sampling->Data_Analysis Conclusion Conclusion: Determine the effect of synthetic enterostatin on fat preference Data_Analysis->Conclusion

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Enterostatin (rat)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While Enterostatin (rat) is not classified as a hazardous substance, the meticulous management and disposal of this and other research-grade peptides are fundamental to laboratory safety and environmental responsibility.[1] Adherence to proper disposal protocols minimizes risks and ensures compliance with institutional and regulatory standards.

Essential Safety and Handling

Before disposal, it is crucial to handle Enterostatin (rat) with care. This includes using appropriate Personal Protective Equipment (PPE) and working in a designated area to prevent contamination.[2]

Personal Protective Equipment (PPE) & HandlingDescription
Gloves Wear chemical-resistant disposable gloves (e.g., nitrile). Change them immediately if they become contaminated.[2]
Eye Protection Use safety glasses or goggles to protect against accidental splashes, especially when handling solutions.[2]
Lab Coat A lab coat or protective gown should always be worn over standard clothing to protect the skin.[2]
Work Area Handle the peptide in a designated, clean, and organized laboratory area to avoid cross-contamination.[2]
Storage Store lyophilized Enterostatin (rat) at -20°C for long-term stability. Reconstituted solutions should be stored under recommended conditions to avoid degradation.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of Enterostatin (rat) and associated materials should follow your institution's Environmental Health and Safety (EHS) guidelines.[5] The general procedure involves treating all peptide waste as laboratory chemical waste.[6]

1. Waste Segregation:

  • Liquid Waste: Collect all solutions containing Enterostatin (rat), including unused stock solutions and experimental buffers, in a dedicated, clearly labeled hazardous waste container.[5][7] The initial rinse of any non-disposable labware that came into contact with the peptide should also be collected as liquid hazardous waste.[5]

  • Solid Waste: All solid materials that have been in contact with Enterostatin (rat) must be disposed of as hazardous solid waste. This includes:

    • Gloves, pipette tips, and other disposable labware.[5]

    • Empty vials that contained the peptide.[5]

    • Absorbent materials used for cleaning up spills.[5]

2. Container Management:

  • Use sturdy, leak-proof, and chemically compatible containers for both liquid and solid waste.[5]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "Enterostatin (rat) peptide."[5][7]

3. Final Disposal:

  • Keep waste containers sealed and store them in a designated satellite accumulation area.

  • Coordinate with your institution's EHS department for the scheduled pickup and compliant disposal through a licensed hazardous waste disposal contractor.[2]

  • Crucially, never pour peptide solutions down the sink or dispose of solid peptide waste in the regular trash. [2][6][8]

Below is a workflow diagram illustrating the proper disposal procedure for Enterostatin (rat) waste.

G cluster_2 Storage & Disposal A Liquid Waste (Unused solutions, first rinse) C Collect in Labeled Liquid Hazardous Waste Container A->C B Solid Waste (Contaminated gloves, vials, tips) D Collect in Labeled Solid Hazardous Waste Container B->D E Store Sealed Containers in Designated Accumulation Area C->E D->E F Schedule Pickup with Institutional EHS E->F G Final Disposal by Licensed Contractor F->G

Workflow for the safe disposal of Enterostatin (rat) waste.

References

Personal protective equipment for handling Enterostatin (rat)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Enterostatin (rat). Adherence to these procedures is essential for maintaining experimental integrity and ensuring a safe laboratory environment.

Enterostatin (rat) is a pentapeptide involved in the regulation of food intake.[1][2][3] While the Safety Data Sheet (SDS) for Enterostatin (rat) indicates that it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety protocols for handling bioactive peptides to ensure personnel safety and prevent sample contamination.[4]

Personal Protective Equipment (PPE)

The primary barrier against accidental exposure and contamination is the consistent use of appropriate PPE.[5] The following table summarizes the recommended PPE for handling Enterostatin (rat).

PPE CategoryItemRationale
Hand Protection Nitrile glovesProtects against skin contact and prevents contamination of the peptide.[5][6] Change gloves immediately if they become contaminated.[5]
Eye Protection Safety glasses or gogglesMandatory to protect against accidental splashes, particularly when reconstituting the lyophilized powder.[5][6][7]
Body Protection Laboratory coat or apronProtects skin and personal clothing from potential spills.[5][6][7][8]
Respiratory Protection Not generally requiredThe SDS does not indicate respiratory hazards.[4] However, when handling the lyophilized powder, which can become airborne, working in a fume hood or biosafety cabinet is a best practice to prevent inhalation.[5][9]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Enterostatin (rat) from the moment it is received until its final disposal is critical for both safety and experimental success.

1. Storage of Lyophilized Powder

Proper storage is vital to maintain the peptide's stability and integrity.[10]

Storage ConditionRecommendationPurpose
Temperature Store at -20°C for long-term storage.[5][11]Low temperatures preserve the peptide's structure and prevent degradation.[10]
Environment Keep in a tightly sealed vial in a dry, dark place.[9][10]Protects from moisture, light, and oxidation which can degrade the peptide.[10]
Inert Gas For peptides with oxidation-sensitive residues, purging the vial with an inert gas like argon or nitrogen is recommended for long-term storage.[10]Minimizes degradation from atmospheric oxygen.[10]

2. Reconstitution of Enterostatin (rat)

Reconstitution requires careful and precise technique to ensure the peptide dissolves correctly and remains stable.[10]

StepProcedureBest Practice
Equilibration Before opening, allow the vial to warm to room temperature, preferably in a desiccator.[11]Prevents condensation from forming inside the vial, which can affect peptide stability.
Solvent Selection Use sterile, high-purity water or an appropriate buffer as recommended by the supplier.[10][11]Ensures the purity and stability of the reconstituted peptide.
Dissolution Gently mix or vortex to dissolve the peptide.[10] Avoid vigorous shaking.Vigorous shaking can cause the peptide to denature or aggregate.[10]
Aliquoting To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes.[5][10]Repeated freezing and thawing can degrade the peptide and compromise experimental results.[5][10]

3. Storage of Reconstituted Solution

Storage ConditionRecommendationRationale
Short-Term Refrigerate at 2-8°C for short-term use.Minimizes degradation for immediate experimental needs.
Long-Term For longer-term storage, store aliquots at -20°C or -80°C.Frozen storage preserves the integrity of the peptide solution over time.[10]

Disposal Plan

Proper disposal of peptide waste is essential to protect personnel and the environment.[10]

Waste TypeDisposal ProcedureRationale
Unused Solutions Treat as laboratory chemical waste.[10] Dispose of in designated chemical waste containers.[10] Never pour down the sink.[5][10]Prevents contamination of waterways and ensures compliance with institutional and local regulations.[10]
Contaminated Materials Contaminated gloves, wipes, and vials should be placed in designated biohazard or chemical waste bags.[10]Segregates potentially hazardous waste from general trash.[5]
Sharps Any needles or syringes used for reconstitution or administration should be disposed of in a designated sharps container.Prevents needlestick injuries.

Workflow and Safety Diagram

The following diagram illustrates the key stages of handling Enterostatin (rat), from initial receipt to final disposal, highlighting the mandatory safety measures at each step.

Enterostatin_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Experimental Use cluster_disposal Disposal cluster_ppe Mandatory PPE at All Stages Receipt Receipt of Lyophilized Enterostatin Storage_Powder Store at -20°C in a dry, dark place Receipt->Storage_Powder Equilibration Equilibrate vial to Room Temperature Storage_Powder->Equilibration Reconstitution Reconstitute with sterile buffer in a clean environment Equilibration->Reconstitution Aliquoting Aliquot into single-use volumes Reconstitution->Aliquoting Storage_Solution Store aliquots at -20°C or -80°C Aliquoting->Storage_Solution Experiment Perform Experiment Storage_Solution->Experiment Waste_Collection Collect all contaminated waste Experiment->Waste_Collection Liquid_Disposal Dispose of unused solutions in Chemical Waste Waste_Collection->Liquid_Disposal Solid_Disposal Dispose of contaminated solids in appropriate waste stream Waste_Collection->Solid_Disposal Final_Disposal Follow Institutional EH&S Protocols Liquid_Disposal->Final_Disposal Solid_Disposal->Final_Disposal PPE Lab Coat Safety Glasses Nitrile Gloves

Caption: Workflow for safe handling of Enterostatin (rat).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.